molecular formula C9H14N2O3S B1581732 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid CAS No. 32432-55-6

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid

Cat. No.: B1581732
CAS No.: 32432-55-6
M. Wt: 230.29 g/mol
InChI Key: PKKGGWLTUCMSSD-UHFFFAOYSA-N
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Description

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (CAS 32432-55-6) is a high-value aromatic sulfonic acid derivative that serves as a critical precursor in advanced materials research. A prominent application highlighted in recent studies is its use as a single precursor in the hydrothermal synthesis of carbon dots (CDs) with red photoluminescence emission . These CDs exhibit low cytotoxicity and are successfully employed as fluorescent probes for live-cell bioimaging, such as in HeLa cells, making this compound invaluable for developing new diagnostic and bio-sensing tools . Beyond its role in nanomaterial synthesis, this diaminobenzenesulfonic acid isomer is also a versatile building block in polymer chemistry. It functions as a monomer, specifically the rigid diamine DAM (2,4,6-trimethylbenzene-1,3-diamine), in the fabrication of polyimide membranes designed for high-performance gas separation, contributing to excellent gas permeability and film-forming characteristics . The compound is a solid at room temperature and should be stored in a cool, dark place . As a chemical intermediate, it is supplied with a high purity level of >93.0% and is intended for research applications only . Researchers can reliably utilize this product in the development of optoelectronic devices, sensors, and separation technologies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3,5-diamino-2,4,6-trimethylbenzenesulfonic acid
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InChI

InChI=1S/C9H14N2O3S/c1-4-7(10)5(2)9(15(12,13)14)6(3)8(4)11/h10-11H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKGGWLTUCMSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)S(=O)(=O)O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5067681
Record name Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-
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Molecular Weight

230.29 g/mol
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CAS No.

32432-55-6
Record name 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-
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Record name Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-
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Record name Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-
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Record name 3,5-diamino-2,4,6-trimethylbenzenesulphonic acid
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Foundational & Exploratory

Synthesis of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, a valuable intermediate in the development of various chemical entities. The synthesis is presented as a multi-step process, beginning with the readily available starting material, mesitylene. Each step is accompanied by a thorough explanation of the underlying chemical principles, safety considerations, and detailed experimental procedures.

Introduction

This compound (CAS No. 32432-55-6) is an aromatic sulfonic acid derivative containing two primary amine functionalities.[1][2][3] Its unique structure, featuring a sterically hindered and electron-rich aromatic core, makes it a significant building block in the synthesis of specialized dyes and pigments.[3] This guide outlines a robust and reproducible three-step synthesis pathway, commencing with the sulfonation of mesitylene, followed by a dinitration, and culminating in a final reduction to yield the target compound.

Chemical Properties of the Target Molecule

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₃S[1][3]
Molecular Weight 230.29 g/mol [1]
IUPAC Name This compound[1]
CAS Number 32432-55-6[1][2][3]
Appearance Reported as beige powder
Melting Point 169-171 °C (literature)[2]
Synonyms Diaminomesitylenesulfonic acid, 2,6-Diaminomesitylene-4-sulfonic acid[1]

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-step sequence starting from mesitylene. The pathway is designed to logically install the required functional groups onto the aromatic ring.

Synthetic_Pathway Mesitylene Mesitylene Sulfonated 2,4,6-Trimethylbenzenesulfonic acid Mesitylene->Sulfonated Step 1: Sulfonation (Fuming H₂SO₄) Dinitro 2,4,6-Trimethyl-3,5-dinitrobenzenesulfonic acid Sulfonated->Dinitro Step 2: Dinitration (HNO₃, H₂SO₄) FinalProduct This compound Dinitro->FinalProduct Step 3: Reduction (Fe, HCl)

Caption: Overall synthetic route to this compound.

Step 1: Sulfonation of Mesitylene

Principle and Rationale

The initial step involves an electrophilic aromatic substitution reaction to introduce a sulfonic acid group onto the mesitylene ring. Fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, is employed as the sulfonating agent.[4] The highly electrophilic SO₃ readily attacks the electron-rich mesitylene ring. The reaction is typically exothermic and requires careful temperature control to prevent side reactions and ensure monosubstitution.

Experimental Protocol
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 120 g (1.0 mol) of mesitylene. Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Addition of Fuming Sulfuric Acid: Slowly add 150 mL of fuming sulfuric acid (20% SO₃) to the stirred mesitylene via the dropping funnel over a period of 1-2 hours. Ensure the temperature does not exceed 10 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour, then allow it to slowly warm to room temperature and stir for another 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The 2,4,6-trimethylbenzenesulfonic acid will precipitate as a white solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with several portions of ice-cold water until the washings are neutral to litmus paper. Dry the product in a vacuum oven at 80 °C to a constant weight. The product is typically used in the next step without further purification.

Step 2: Dinitration of 2,4,6-Trimethylbenzenesulfonic Acid

Principle and Rationale

The second step is another electrophilic aromatic substitution, this time introducing two nitro groups onto the sulfonated intermediate. A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is used to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfonic acid group is a deactivating, meta-directing group, while the methyl groups are activating, ortho- and para-directing groups. The combined directing effects and steric hindrance will favor the introduction of the nitro groups at the 3 and 5 positions.

Experimental Protocol
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 200 g of 2,4,6-trimethylbenzenesulfonic acid (approx. 1.0 mol) to 300 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Preparation of Mixed Acid: In a separate beaker, carefully prepare the mixed acid by slowly adding 150 mL of concentrated nitric acid to 200 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Addition of Mixed Acid: Slowly add the prepared mixed acid to the stirred solution of the sulfonic acid over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours, then let it warm to room temperature and stir for 4-6 hours.

  • Work-up: Pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. The dinitro product will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities. Dry the 2,4,6-trimethyl-3,5-dinitrobenzenesulfonic acid in a vacuum oven at 60 °C.

Step 3: Reduction of 2,4,6-Trimethyl-3,5-dinitrobenzenesulfonic Acid

Principle and Rationale

The final step is the reduction of the two nitro groups to primary amino groups. The Béchamp reduction, using iron powder in an acidic medium (hydrochloric acid), is a classic and effective method for this transformation.[5] The iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro groups are reduced. This method is often preferred in industrial settings due to its cost-effectiveness and efficiency.

Experimental Workflow

Reduction_Workflow Start Start with Dinitro Compound Suspension Suspend in Ethanol/Water Start->Suspension Addition Add Iron Powder and HCl Suspension->Addition Reflux Heat to Reflux Addition->Reflux Monitoring Monitor Reaction (TLC) Reflux->Monitoring Filtration Hot Filtration Monitoring->Filtration Neutralization Neutralize Filtrate Filtration->Neutralization Precipitation Precipitate Product Neutralization->Precipitation Isolation Isolate and Dry Final Product Precipitation->Isolation

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Diaminobenzenesulfonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted diaminobenzenesulfonic acids are a pivotal class of organic intermediates, forming the structural backbone of numerous azo dyes, sulfa drugs, and other specialty chemicals.[1][2][3] Their unique trifunctional nature, featuring two nucleophilic amino groups and a strongly acidic, water-solubilizing sulfonic acid group, imparts a versatile reactivity profile that is highly valued in medicinal chemistry and materials science.[1][4] This guide provides an in-depth exploration of the primary synthetic routes to these compounds, focusing on the underlying chemical principles that govern reaction outcomes. We will dissect the mechanistic nuances of electrophilic aromatic substitution and nitroarene reduction, offering field-proven insights into experimental design, reagent selection, and process optimization to ensure both high yield and purity. This document is structured to serve as a practical reference for laboratory researchers and a foundational text for professionals in process development.

Strategic Approaches to Synthesis: A Dichotomy of Pathways

The synthesis of substituted diaminobenzenesulfonic acids is typically approached via two principal strategies, the choice of which is dictated by the availability of starting materials, desired substitution patterns, and scalability considerations.

  • Pathway A: Direct Sulfonation of Diaminobenzenes. This is often the most direct route when the corresponding substituted phenylenediamine is readily available. It involves the electrophilic substitution of a sulfonic acid group onto the electron-rich aromatic ring.

  • Pathway B: Reduction of Dinitrobenzenesulfonic Acids. This pathway is preferred when the synthetic precursor is a dinitro-substituted aromatic compound. It involves an initial sulfonation or nucleophilic aromatic substitution to introduce the sulfonic acid group, followed by the reduction of the two nitro groups to amines.

The following sections will provide a detailed technical analysis of each pathway.

Pathway A: Direct Sulfonation of Phenylenediamines

The direct sulfonation of an aromatic amine is a classic electrophilic aromatic substitution reaction. However, the high reactivity of the aniline-type substrate and the harsh acidic conditions necessitate careful control to achieve the desired regioselectivity and avoid side reactions.

The Underlying Mechanism and Regiochemical Control

The sulfonation of anilines is a fascinating case study in electrophilic aromatic substitution, where the reaction conditions dictate the directing influence of the amino substituent.

  • The Amino Group as an Activating, ortho-, para-Director: The lone pair of electrons on the nitrogen atom of an amino group strongly activates the aromatic ring towards electrophilic attack by donating electron density, primarily at the ortho and para positions.[5]

  • The Anilinium Ion as a Deactivating, meta-Director: In strongly acidic media, such as concentrated sulfuric acid, the amino group is protonated to form the anilinium ion (-NH₃⁺).[6] This group is strongly electron-withdrawing and deactivates the ring, directing incoming electrophiles to the meta position.[6][7]

  • The "Baking" Process and Thermodynamic Control: The industrial synthesis of sulfanilic acid (4-aminobenzenesulfonic acid) from aniline provides a key insight. The reaction of aniline with sulfuric acid at high temperatures (180-190°C), often called the "baking" process, favors the formation of the para isomer.[8] This is understood to proceed through an initial formation of a phenylsulfamic acid (N-sulfonation), which then undergoes a thermal rearrangement.[9][10][11] Although the sulfonation reaction is reversible, the para isomer is the most thermodynamically stable product, likely due to reduced steric hindrance compared to the ortho isomer, and is thus the major product under these equilibrium conditions.[6][12]

This interplay between kinetic and thermodynamic control is crucial when designing a synthesis for a specific isomer of diaminobenzenesulfonic acid.

Experimental Protocol: Synthesis of 2,4-Diaminobenzenesulfonic Acid via Sulfonation

This protocol is an example of the direct sulfonation of a phenylenediamine. The choice of m-phenylenediamine as the starting material and the specific reaction conditions are designed to favor sulfonation at the C4 position, which is para to one amino group and ortho to the other.

Objective: To synthesize 2,4-diaminobenzenesulfonic acid by the direct sulfonation of m-phenylenediamine.

Causality: Using a solvent such as phosphoric acid or a high-boiling organic solvent can improve reaction control and yield compared to neat sulfuric acid, while still allowing for the high temperatures needed for the sulfonation and potential desulfonation of any disubstituted byproducts.[13] The temperature range of 195-200°C ensures the reaction proceeds to completion, favoring the thermodynamically stable product.[13]

Materials:

  • m-Phenylenediamine (100 g, 0.925 mol)

  • 98% Sulfuric Acid (155 g, 1.55 mol)

  • Phosphoric Acid (30 g)

  • Water (400 mL)

  • Activated Carbon

  • Ice

Procedure:

  • To a suitable reactor equipped with mechanical stirring, a thermometer, and a reflux condenser, charge phosphoric acid (30 g), 98% sulfuric acid (155 g), and m-phenylenediamine (100 g).[13]

  • Heat the mixture with stirring to 195°C.

  • Maintain the reaction temperature between 195-200°C for 6 hours.[13]

  • After the reaction is complete, cool the mixture.

  • Carefully add 400 mL of water to the cooled reaction mass.

  • The crude product may precipitate upon dilution. The aqueous phase can be treated with activated carbon to decolorize, followed by filtration.

  • The resulting 2,4-diaminobenzenesulfonic acid can be isolated by filtration and washed with a small amount of cold water. The product is typically a white crystalline solid.[13]

Expected Outcome: This method has been reported to produce 2,4-diaminobenzenesulfonic acid with a yield of approximately 95%.[13]

Workflow for Direct Sulfonation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Start_Mat Substituted Phenylenediamine + Sulfonating Agent (e.g., H₂SO₄, Oleum) Reaction Heating ('Baking' Process) 140-250 °C Start_Mat->Reaction Sulfonation Mechanism N-Sulfamate Formation & Thermal Rearrangement Reaction->Mechanism Mechanistic Path Quench Cooling & Dilution (Water/Ice) Reaction->Quench Isolation Purify Decolorization (optional) & Filtration/Recrystallization Quench->Purify Product Substituted Diaminobenzenesulfonic Acid Purify->Product G cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_product Final Product Start_Mat Substituted Dinitrobenzene or Substituted Dinitrobenzenesulfonic Acid Reaction Addition of Reducing Agent (e.g., Fe/HCl, H₂/Pd/C, SnCl₂) Start_Mat->Reaction Reduction of -NO₂ groups Conditions Controlled Temperature (e.g., Reflux) Reaction->Conditions Filter Filtration of Metal Salts/ Catalyst Reaction->Filter Isolation Acidify pH Adjustment/ Precipitation Filter->Acidify Purify Recrystallization Acidify->Purify Product Substituted Diaminobenzenesulfonic Acid Purify->Product

Caption: Workflow for the synthesis via reduction of dinitro compounds.

Purification and Characterization: Ensuring Product Integrity

The purity of diaminobenzenesulfonic acids is paramount, especially for pharmaceutical applications. Due to their zwitterionic nature, they often exhibit high melting points and moderate solubility in water, but are less soluble in common organic solvents. [1][5][7]

Purification Protocols
  • Recrystallization: This is the most common method for purification. Hot water is an effective solvent for recrystallization due to the temperature-dependent solubility of these compounds. [8]The product is dissolved in a minimum amount of boiling water, optionally treated with activated carbon to remove colored impurities, filtered hot, and allowed to cool slowly to form pure crystals.

  • Acid/Base Precipitation: The product can be purified by dissolving it in a dilute aqueous base (e.g., NaOH solution) to form the soluble sodium salt. After filtering off any insoluble impurities, the free sulfonic acid is reprecipitated by the careful addition of acid. [14]* Washing: Crude products isolated by filtration are typically washed with small amounts of cold water to remove residual acids and inorganic salts.

Spectroscopic Characterization

Confirmation of the structure and purity of the final product is achieved through standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically 6.0-8.0 ppm). The chemical shifts and coupling constants are diagnostic for the substitution pattern. The protons of the amino groups (-NH₂) and the sulfonic acid group (-SO₃H) are often broad and may exchange with D₂O. For example, the ¹H NMR spectrum of 2,4-diaminobenzenesulfonic acid would show characteristic signals for the three aromatic protons. [15]* ¹³C NMR Spectroscopy: The number of signals in the aromatic region will correspond to the number of unique carbon atoms in the benzene ring, confirming the isomer synthesized.

  • Infrared (IR) Spectroscopy: Key vibrational bands will be present:

    • N-H stretching of the amino groups (typically two bands in the 3300-3500 cm⁻¹ region).

    • S=O stretching of the sulfonic acid group (strong bands around 1030-1060 cm⁻¹ and 1150-1210 cm⁻¹).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Safety and Handling: A Trustworthy Protocol

Both sulfonation and nitration reactions, as well as the reduction of nitro compounds, involve hazardous materials and potentially energetic reactions. A rigorous adherence to safety protocols is non-negotiable.

  • Corrosivity: Concentrated sulfuric acid, oleum, and nitric acid are extremely corrosive and can cause severe chemical burns. [16]Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields. Work in a well-ventilated fume hood.

  • Exothermic Reactions: These reactions are often highly exothermic. [17][18]The addition of reagents must be controlled, and adequate cooling must be available to prevent thermal runaway, which can lead to violent reactions or explosions. [16]* Toxicity: Many of the reagents and intermediates, such as aniline derivatives and nitroaromatics, are toxic. Avoid inhalation of vapors and skin contact. Nitrogen dioxide gas, a potential byproduct of nitration, is highly toxic. [16]* Catalyst Handling: Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric (ignite spontaneously in air), especially after use. They should be handled under an inert atmosphere or kept wet with a solvent.

Conclusion and Outlook

The synthesis of substituted diaminobenzenesulfonic acids is a mature field of organic chemistry, yet it remains critically important for the chemical industry. The choice between direct sulfonation of diamines and the reduction of dinitro precursors is a strategic one, based on a careful analysis of starting material availability, cost, and the specific isomeric requirements of the target molecule. A deep understanding of the underlying mechanisms—from the nuances of electrophilic substitution on anilines to the chemoselectivity of various reducing agents—is essential for any scientist or researcher in this field. As the demand for novel pharmaceuticals and high-performance materials continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of these versatile building blocks will undoubtedly remain an active area of research.

References

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  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
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  • Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power? (2018, April 29). Quora. Retrieved from [Link]

  • DE10243028A1 - Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid. (n.d.). Google Patents.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

  • US5189206A - Process for the preparation of aminobenzenesulfonic acids. (n.d.). Google Patents.
  • Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Nitration and Sulphonation Important Concepts and Tips for JEE. (n.d.). Vedantu. Retrieved from [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). Molecules, 29(6), 1414.
  • CN103613520A - Preparation method for 4-aminobenzenesulfonic acid. (n.d.). Google Patents.
  • A kind of preparation method of p-aminobenzene sulfonic acid. (n.d.). Google Patents.
  • CN101817766B - Method for preparing m-aminobenzenesulfonic acid by catalyzing and hydrogenating 3-nitrobenzenesulfonic acid. (n.d.). Google Patents.
  • Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. (n.d.). Pharmaguideline. Retrieved from [Link]

  • On the role of NMR spectroscopy for characterization of antimicrobial peptides. (2017). Protein Science, 26(1), 39-54.
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Sources

A Technical Guide to the Synthesis of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the reaction mechanism and synthetic pathway for producing 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid. This compound is a valuable intermediate in the synthesis of various dyes and pigments.[1][2] The guide details a robust three-step synthetic strategy starting from 1,3,5-trimethylbenzene (mesitylene), proceeding through sulfonation, dinitration, and subsequent reduction. Each step is examined from both a mechanistic and practical standpoint, offering field-proven insights for researchers, scientists, and professionals in drug development and chemical synthesis. The document includes detailed experimental protocols, mechanistic diagrams, and critical safety considerations to ensure both scientific integrity and practical applicability.

Overview of the Synthetic Strategy

The formation of this compound is not achieved through a single transformation but requires a multi-step approach that strategically builds the final molecular architecture. The most chemically sound and widely practiced route begins with the readily available and highly symmetric hydrocarbon, 1,3,5-trimethylbenzene, commonly known as mesitylene.

The synthesis unfolds over three distinct electrophilic aromatic substitution and reduction stages:

  • Sulfonation: An electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the mesitylene ring, forming 2,4,6-trimethylbenzenesulfonic acid.

  • Dinitration: The sulfonated intermediate is subjected to nitration, introducing two nitro groups (-NO₂) at the remaining activated positions on the aromatic ring.

  • Reduction: The final step involves the chemical reduction of the two nitro groups to the corresponding primary amino groups (-NH₂), yielding the target molecule.

This strategic sequence is paramount. Introducing the amino groups first would result in a highly activated ring susceptible to oxidation and uncontrolled side reactions under the harsh acidic conditions required for sulfonation and nitration. By installing the robust sulfonic acid and nitro groups first, the synthesis proceeds in a controlled and efficient manner.

Detailed Reaction Mechanisms & Protocols

Step 1: Sulfonation of Mesitylene

The initial step involves the sulfonation of mesitylene, a classic electrophilic aromatic substitution (EAS) reaction.[3] The high reactivity of the mesitylene ring, conferred by the three activating methyl groups, allows this transformation to proceed efficiently.[3]

2.1.1 Mechanism of Sulfonation

The sulfonation of an aromatic ring is a reversible reaction that proceeds by attacking an electrophilic sulfur trioxide (SO₃) species.[4]

  • Generation of the Electrophile: In concentrated or fuming sulfuric acid, sulfur trioxide (SO₃) is the active electrophile. It is either present in equilibrium or generated in situ.[5][6] 2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

  • Electrophilic Attack: The π-electron system of the mesitylene ring acts as a nucleophile, attacking the highly electrophilic sulfur atom of SO₃. This rate-determining step forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3]

  • Deprotonation: A weak base, typically the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new sulfonyl group, restoring the ring's aromaticity and yielding 2,4,6-trimethylbenzenesulfonic acid.[5]

Caption: Mechanism of Electrophilic Aromatic Sulfonation of Mesitylene.

2.1.2 Experimental Protocol: Sulfonation

This protocol is adapted from established procedures for sulfonating aromatic hydrocarbons.[3]

Reagent Formula M.W. Amount Molarity/Conc.
MesityleneC₉H₁₂120.1930.0 g (0.25 mol)-
Sulfuric AcidH₂SO₄98.0830 mL98% (conc.)

Procedure:

  • To a 100 mL flask equipped with a magnetic stirrer and reflux condenser, add 30 mL of concentrated sulfuric acid.

  • Slowly add 30.0 g of mesitylene to the acid with continuous stirring.

  • Warm the mixture on a water bath to approximately 60-70°C for one hour with occasional shaking or stirring.

  • Cool the reaction mixture in an ice bath. The product, 2,4,6-trimethylbenzenesulfonic acid, will crystallize.

  • Filter the crude product using a Büchner funnel to separate the crystals from the acidic solution.

  • Wash the crystals with a small amount of cold 70% sulfuric acid to remove unreacted mesitylene.

  • Dry the product under vacuum. The resulting 2,4,6-trimethylbenzenesulfonic acid can be used directly in the next step.

Step 2: Dinitration of 2,4,6-Trimethylbenzenesulfonic Acid

With the sulfonic acid group installed, the next step is the introduction of two nitro groups. This is another electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric and sulfuric acids, known as "mixed acid".[7]

2.2.1 Mechanism of Nitration

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[8][9] HNO₃ + 2 H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2 HSO₄⁻

  • Electrophilic Attack: The electron-rich aromatic ring of the sulfonated mesitylene attacks the nitronium ion. The sulfonic acid group is a deactivating meta-director, while the three methyl groups are activating ortho- and para-directors. The powerful activating effect of the methyl groups dominates, directing the incoming nitro groups to the two remaining unsubstituted positions (C3 and C5). The first nitration is followed rapidly by the second.

  • Deprotonation: A weak base (H₂O or HSO₄⁻) removes a proton from the ring at the site of substitution, restoring aromaticity and yielding 3,5-dinitro-2,4,6-trimethylbenzenesulfonic acid.[9]

2.2.2 Experimental Protocol: Dinitration

This protocol is based on standard procedures for the nitration of activated aromatic rings.[10][11]

Reagent Formula M.W. Amount Molarity/Conc.
2,4,6-Trimethylbenzenesulfonic acidC₉H₁₂O₃S200.2520.0 g (0.10 mol)-
Sulfuric AcidH₂SO₄98.0840 mL98% (conc.)
Nitric AcidHNO₃63.0120 mL70% (fuming)

Procedure:

  • Caution: This procedure uses fuming nitric acid and concentrated sulfuric acid and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

  • Prepare a mixed acid solution by slowly and carefully adding 20 mL of fuming nitric acid to 40 mL of concentrated sulfuric acid in a flask cooled in an ice-salt bath. Keep the temperature below 10°C.

  • In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 20.0 g of 2,4,6-trimethylbenzenesulfonic acid in a minimal amount of concentrated sulfuric acid.

  • Cool the sulfonic acid solution to 0-5°C in an ice bath.

  • Slowly add the cold mixed acid dropwise to the sulfonic acid solution over 45-60 minutes, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. The dinitrated product will precipitate as a pale yellow solid.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 3: Reduction of the Dinitro Intermediate

The final step is the conversion of the two nitro groups into amino groups. This is a reduction reaction, for which several methods are effective, including catalytic hydrogenation or the use of a metal in acidic solution.[12] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[13]

2.3.1 Mechanism of Catalytic Hydrogenation

Catalytic reduction of aromatic nitro compounds is a complex surface-mediated process.[14] While the exact mechanism can vary, it generally involves:

  • Adsorption: Both the dinitro compound and molecular hydrogen (H₂) are adsorbed onto the surface of the catalyst (e.g., Palladium on Carbon, Pd/C).[15]

  • Hydrogen Activation: The catalyst facilitates the cleavage of the H-H bond, generating reactive hydrogen atoms on the metal surface.[16]

  • Stepwise Reduction: The nitro group is reduced in a stepwise fashion, likely proceeding through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before reaching the final amine (-NH₂) stage.[14][15]

  • Desorption: The final product, this compound, desorbs from the catalyst surface into the solvent.

Caption: Overall experimental workflow for the synthesis.

2.3.2 Experimental Protocol: Reduction

This protocol uses catalytic hydrogenation, a common and effective method for nitro group reduction.[13]

Reagent Formula M.W. Amount Notes
Dinitro IntermediateC₉H₁₀N₂O₇S290.2514.5 g (0.05 mol)From Step 2
Palladium on CarbonPd/C-0.7 g10% Pd, wet
EthanolC₂H₅OH46.07250 mLSolvent
Hydrogen GasH₂2.02~50 psiReductant

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker), add 14.5 g of the dinitro intermediate, 250 mL of ethanol, and carefully add 0.7 g of 10% Pd/C catalyst (wet).

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to approximately 50 psi.

  • Begin agitation (shaking or stirring) and monitor the hydrogen uptake. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Continue the reaction until hydrogen uptake ceases (typically 4-6 hours).

  • Depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to carefully remove the palladium catalyst. Caution: The Pd/C catalyst is pyrophoric when dry and should be handled accordingly.

  • Evaporate the ethanol solvent under reduced pressure. The product may precipitate as a solid.

  • The crude product can be recrystallized from an appropriate solvent system (e.g., water/ethanol) to yield pure this compound as a beige powder.[2]

Conclusion

The synthesis of this compound is a well-defined, three-step process that relies on fundamental principles of organic chemistry. By starting with mesitylene and proceeding through controlled sulfonation, dinitration, and reduction steps, the target molecule can be produced in a logical and efficient manner. Understanding the causality behind each mechanistic step and adhering to validated protocols are critical for achieving high yields and purity. This guide provides the necessary technical framework for researchers to successfully and safely execute this synthesis.

References

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A Technical Guide to the Spectral Characterization of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (CAS 32432-55-6) is an interesting aromatic sulfonate compound, possessing a unique substitution pattern that imparts specific chemical properties.[1][2][3] As with any novel or functionalized molecule in a research and development pipeline, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process.

This guide provides an in-depth overview of the theoretical and practical aspects of acquiring and interpreting the spectral data for this compound. While publicly available experimental spectra for this specific molecule are scarce, this whitepaper will leverage established spectroscopic principles and data from analogous compounds to present a detailed, predictive analysis of the expected spectral features. The methodologies described herein represent best practices for the structural elucidation of solid organic compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.

Experimental Protocol: Solid-State NMR (ssNMR)

Given that this compound is a solid, high-resolution solution-state NMR may be challenging depending on its solubility in common deuterated solvents.[4] Solid-state NMR is a powerful alternative for directly analyzing the compound in its native state.

Methodology: Cross-Polarization Magic-Angle Spinning (CP/MAS)

  • Sample Preparation: The solid sample (typically 50-100 mg) is carefully packed into a zirconia rotor (e.g., 4 mm diameter).

  • Instrument Setup: The rotor is placed in the NMR probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C.

  • Magic-Angle Spinning (MAS): The rotor is spun at a high frequency (e.g., 5-15 kHz) at an angle of 54.74° with respect to the main magnetic field. This process averages out anisotropic interactions, which would otherwise lead to extremely broad signals in a solid, thereby increasing spectral resolution.[5]

  • Cross-Polarization (CP): To enhance the signal of the low-abundance ¹³C nuclei, magnetization is transferred from the abundant ¹H nuclei. This is a standard technique in solid-state NMR for improving sensitivity.[6]

  • High-Power Decoupling: During the acquisition of the ¹³C signal, a strong radiofrequency field is applied at the ¹H frequency to remove the effects of dipolar coupling between protons and carbons, further sharpening the spectral lines.

  • Data Acquisition and Processing: The free induction decay (FID) is acquired and then Fourier transformed to yield the NMR spectrum.

Workflow for Solid-State NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Solid Sample (50-100 mg) prep2 Pack into Zirconia Rotor prep1->prep2 acq1 Insert Rotor into NMR Probe prep2->acq1 acq2 Magic-Angle Spinning (5-15 kHz) acq1->acq2 acq3 Cross-Polarization (¹H → ¹³C) acq2->acq3 acq4 High-Power ¹H Decoupling acq3->acq4 acq5 Acquire FID acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3

Caption: Workflow for CP/MAS Solid-State NMR.

Predicted ¹H NMR Spectral Data

In a suitable deuterated solvent like DMSO-d₆, the following proton signals would be anticipated.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 9.0Broad Singlet1HSO₃H The acidic proton of the sulfonic acid group is expected to be highly deshielded and may exchange with residual water, leading to a broad signal.
~ 4.0 - 5.0Broad Singlet4HNH₂ Amine protons often appear as broad signals due to quadrupole broadening and exchange. Their chemical shift can be highly variable depending on solvent and concentration.
~ 2.4Singlet6HAr-CH₃ (ortho to -SO₃H)The two methyl groups at positions 2 and 6 are chemically equivalent and are deshielded by the adjacent electron-withdrawing sulfonic acid group.
~ 2.1Singlet3HAr-CH₃ (para to -SO₃H)The methyl group at position 4 is chemically distinct and expected to be slightly more shielded than the other two methyl groups.
Predicted ¹³C NMR Spectral Data

The ¹³C spectrum provides a map of the carbon skeleton.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 145 - 150C -SO₃HThe carbon atom directly attached to the sulfonic acid group is significantly deshielded.
~ 140 - 145C -NH₂The carbon atoms bonded to the amino groups are also deshielded due to the electronegativity of nitrogen.
~ 125 - 130C -CH₃The carbon atoms bearing the methyl groups will appear in this region.
~ 115 - 120Unsubstituted Aromatic C This corresponds to the carbon atoms of the aromatic ring that are not directly bonded to a substituent.
~ 20 - 25Ar-C H₃The methyl carbons will appear in the aliphatic region of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common and reliable method for analyzing solid samples.[7]

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder using an agate mortar and pestle. KBr is used as it is transparent to IR radiation.

  • Pellet Formation: The resulting fine powder is placed into a pellet die and compressed under high pressure (several tons) using a hydraulic press. This forms a thin, transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of air is typically recorded first and automatically subtracted from the sample spectrum.

Logical Flow of IR Sample Preparation and Analysis

start Start grind Grind Sample with KBr start->grind 1-2 mg sample 100 mg KBr press Press into Pellet grind->press Fine Powder acquire Acquire Spectrum press->acquire Transparent Pellet end End acquire->end

Caption: KBr Pellet Method for IR Spectroscopy.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3500MediumN-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3200 - 3300Medium, BroadN-H stretchPrimary Amine (-NH₂)
2800 - 3000MediumC-H stretchMethyl (-CH₃)
~1600 & ~1475Medium-StrongC=C stretchAromatic Ring
1150 - 1250StrongS=O stretch (asymmetric)Sulfonic Acid (-SO₃H)
1030 - 1080StrongS=O stretch (symmetric)Sulfonic Acid (-SO₃H)
690 - 900Medium-StrongC-H out-of-plane bendAromatic Ring

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization is a classic "hard" ionization technique that causes significant fragmentation, which can be highly useful for structural elucidation.[8][9]

  • Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The probe is heated to volatilize the sample into the gas phase.

  • Ionization: The gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[10] This ejects an electron from the molecule, creating a positively charged radical cation (the molecular ion, M⁺•).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Electron Ionization Mass Spectrometry Workflow

Sample Solid Sample Volatilize Volatilization (Heated Probe) Sample->Volatilize Ionize Ionization (70 eV e⁻ beam) Volatilize->Ionize Fragment Fragmentation Ionize->Fragment Analyze Mass Analysis (m/z separation) Fragment->Analyze Detect Detection & Spectrum Generation Analyze->Detect

Caption: Process flow for EI-MS analysis.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₉H₁₄N₂O₃S, with a molecular weight of approximately 230.29 g/mol .[1]

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 230 . Due to the presence of the sulfonic acid group, this peak may be of low intensity or absent altogether in EI-MS.

  • Key Fragmentation Pathways: Aromatic sulfonates are known to undergo characteristic fragmentation.[11]

    • Loss of SO₂: A common fragmentation pathway for aromatic sulfonic acids is the loss of sulfur dioxide (SO₂, 64 Da). This would lead to a significant fragment ion at m/z 166 .[12]

    • Loss of •OH: Loss of a hydroxyl radical (•OH, 17 Da) from the sulfonic acid group could result in a fragment at m/z 213 .

    • Loss of SO₃H: Cleavage of the C-S bond would lead to the loss of the sulfonic acid radical (•SO₃H, 81 Da), resulting in a fragment at m/z 149 .

    • Loss of Methyl Radical: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would give a peak at m/z 215 .

Predicted Major Fragments in the Mass Spectrum

m/zPredicted Identity
230[M]⁺•
166[M - SO₂]⁺•
149[M - SO₃H]⁺
215[M - CH₃]⁺

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has outlined the standard experimental protocols for acquiring high-quality spectral data for a solid organic compound and has provided a detailed, predictive analysis of the expected spectral features. By understanding the principles behind each technique and the characteristic signals of the constituent functional groups, researchers can confidently confirm the structure and purity of this and other related molecules, ensuring the integrity of their research and development efforts.

References

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An In-Depth Technical Guide to the Characterization of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (CAS No: 32432-55-6), also known as diaminomesitylenesulfonic acid, is a substituted aromatic sulfonic acid.[1][2] Its molecular structure, featuring both primary amine and sulfonic acid functional groups on a trimethyl-substituted benzene ring, makes it a valuable intermediate in various chemical syntheses, notably in the production of reactive dyes.[3][4] For researchers and drug development professionals, ensuring the unambiguous identification, purity, and stability of such a starting material is paramount to the integrity and reproducibility of downstream applications.

This guide provides a comprehensive framework for the characterization of this compound. It moves beyond a simple recitation of methods to offer a logical, multi-faceted analytical workflow. The causality behind experimental choices is explained, and each protocol is designed to be part of a self-validating system, ensuring the highest degree of scientific integrity.

Part 1: Physicochemical and Structural Identification

The foundational step in characterizing any chemical entity is to confirm its identity and basic physical properties. This process involves correlating its observed characteristics with its known molecular structure and expected properties.

Molecular Identity and Physical Properties

The compound's identity is established through a combination of its chemical formula, molecular weight, and unique identifiers. These are intrinsic properties that serve as the primary point of reference.

Table 1: Core Identifiers for this compound

Parameter Value Source
IUPAC Name This compound [2]
CAS Number 32432-55-6 [1][2][5][6]
Molecular Formula C₉H₁₄N₂O₃S [1][2][3][4]
Molecular Weight 230.28 g/mol [1][4]

| Synonyms | Diaminomesitylenesulfonic acid, 2,6-Diaminomesitylene-4-sulfonic acid |[1] |

The physical state and properties of the bulk material must also be verified. These parameters provide a rapid, albeit preliminary, assessment of sample purity. A sharp melting point range, for instance, is often indicative of a highly pure crystalline solid.

Table 2: Physicochemical Properties

Parameter Observed Value / Range Notes
Appearance Beige powder [7]
Melting Point 169-171 °C [3][5][7][8]
LogP (calculated) -0.742 [1]

| Density (estimated) | ~1.3-1.39 g/cm³ |[3][7] |

Core Structural Elucidation Workflow

A combination of spectroscopic techniques is required for the unambiguous elucidation of the molecular structure. Each technique provides a unique piece of the structural puzzle, and together they form a powerful, self-validating confirmation of the compound's identity.

cluster_0 Initial Identity Confirmation cluster_1 Detailed Structural Analysis cluster_2 Purity & Quantitative Assessment MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Maps C-H Framework MS->NMR Correct Mass Found IR Infrared (IR) Spectroscopy Identifies Functional Groups IR->NMR Key Groups Present HPLC HPLC Determines Purity NMR->HPLC Structure Confirmed EA Elemental Analysis Confirms Empirical Formula HPLC->EA Purity ≥ 98%

Caption: Integrated workflow for the characterization of the target molecule.

Spectroscopic Characterization

Expertise & Experience: NMR is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern on the benzene ring and the presence of the methyl and amine groups. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the polar sulfonic acid and to exchange with the labile protons of the amine and sulfonic acid groups, allowing for their observation.

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • Methyl Protons: Two distinct signals are expected for the three methyl groups. The two methyl groups at positions 2 and 6 are chemically equivalent and will appear as one signal (integrating to 6H). The methyl group at position 4 is unique and will appear as a separate signal (integrating to 3H). These signals would likely appear in the δ 2.0-2.5 ppm range.

  • Amine Protons (-NH₂): The protons of the two equivalent amine groups will appear as a single, broad signal (integrating to 4H). Its chemical shift can vary but is expected in the δ 4.0-5.5 ppm range.

  • Sulfonic Acid Proton (-SO₃H): A very broad signal corresponding to the acidic proton. Its chemical shift is highly variable and concentration-dependent, often appearing far downfield (>10 ppm).

Expected ¹³C NMR Spectrum (in DMSO-d₆): Due to the molecule's symmetry, fewer than 9 carbon signals are expected.

  • Aromatic Carbons: Four signals are expected for the six aromatic carbons.

    • C2/C6 (bearing methyl groups)

    • C3/C5 (bearing amino groups)

    • C4 (bearing a methyl group)

    • C1 (bearing the sulfonic acid group)

  • Methyl Carbons: Two signals are expected.

    • C2/C6 methyls

    • C4 methyl

Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard proton experiment. A spectral width of 16 ppm and a relaxation delay of 5 seconds are recommended.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled carbon experiment (e.g., zgpg30). A spectral width of 240 ppm and a longer relaxation delay (10 seconds) may be necessary to observe all quaternary carbons.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal (δ 2.50 ppm) and the ¹³C spectrum accordingly (δ 39.52 ppm).

Expertise & Experience: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum is a molecular fingerprint that can be used to verify the identity of a sample against a reference standard. For this molecule, the key is to identify the characteristic vibrations of the amine, sulfonic acid, and aromatic C-H bonds.

Expected Key IR Absorption Bands (cm⁻¹):

  • 3400-3200 cm⁻¹ (N-H Stretch): A pair of medium-to-strong bands characteristic of a primary amine.

  • 3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium bands.

  • 2950-2850 cm⁻¹ (Aliphatic C-H Stretch): Medium bands from the methyl groups.

  • ~1600 cm⁻¹ (Aromatic C=C Stretch): Medium intensity bands.

  • 1250-1150 cm⁻¹ & 1080-1000 cm⁻¹ (S=O Stretch): Two strong, broad bands characteristic of the sulfonate group.

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and acquiring a background spectrum.

  • Sample Application: Place a small amount of the powder (a few milligrams) directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument's software.

Expertise & Experience: MS provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule. Running in both positive and negative ion modes can provide complementary information.

Expected Mass Spectrum:

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ at m/z 231.08.

  • Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 229.07.

  • High-Resolution MS (HRMS): Would confirm the elemental composition. For C₉H₁₄N₂O₃S, the expected exact mass is 230.0725.[2]

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the molecular ion and compare it to the calculated value.

Part 2: Purity and Quantitative Analysis

Once the structure is confirmed, the purity of the material must be rigorously established. This is crucial for ensuring accurate stoichiometry in subsequent reactions and for meeting regulatory standards in pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC)

Trustworthiness: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed HPLC method provides a quantitative measure of the main component relative to any impurities. The protocol described here is based on a published method for this specific analyte, lending it authoritative grounding.[1]

cluster_workflow HPLC Purity Analysis Workflow Prep 1. Sample Preparation (1 mg/mL in Mobile Phase) Inject 2. Injection (5-10 µL onto RP column) Prep->Inject Separate 3. Isocratic Elution (Acetonitrile/Water/Acid) Inject->Separate Detect 4. UV Detection (e.g., 254 nm) Separate->Detect Quant 5. Quantitation (% Area Calculation) Detect->Quant

Caption: A typical workflow for HPLC-based purity determination.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with an acidic modifier. For example: 70:30 (v/v) Water:Acetonitrile with 0.1% Phosphoric Acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[1]

  • Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, and an autosampler.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase. Ensure it is fully dissolved and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample and run the isocratic method for a sufficient time (e.g., 15 minutes) to allow for the elution of all potential impurities.

  • Purity Calculation: Determine purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Elemental Analysis

Trustworthiness: Elemental analysis provides a fundamental check on the empirical formula of the compound. By comparing the experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur to the theoretical values, it serves as an independent validation of both identity and purity.

Table 3: Elemental Composition of C₉H₁₄N₂O₃S

Element Theoretical Weight % Acceptable Range (±0.4%)
Carbon (C) 46.94% 46.54% - 47.34%
Hydrogen (H) 6.13% 5.73% - 6.53%
Nitrogen (N) 12.16% 11.76% - 12.56%

| Sulfur (S) | 13.92% | 13.52% - 14.32% |

Protocol: CHNS Analysis

  • Sample Preparation: Accurately weigh 1-2 mg of the dry compound into a tin capsule.

  • Instrumentation: Use a calibrated CHNS elemental analyzer.

  • Analysis: The sample undergoes high-temperature combustion in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

  • Validation: The experimental percentages should fall within ±0.4% of the theoretical values to be considered a pass.

Part 3: Safety and Handling

A thorough understanding of a compound's hazards is a prerequisite for its safe handling in a laboratory setting.

Authoritative Grounding: The safety information is derived from globally harmonized system (GHS) classifications provided to the European Chemicals Agency (ECHA).[2]

Table 4: GHS Hazard Information

Category Code Description
Hazard Pictogram Warning
Hazard Statements H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
Precautionary Statements P280 Wear protective gloves/eye protection.
P302+P352 IF ON SKIN: Wash with plenty of water.

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Skin Protection: A standard laboratory coat.

Conclusion

The characterization of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the integrated workflow outlined in this guide—from initial identity confirmation with MS and IR to detailed structural mapping with NMR and final purity verification with HPLC and elemental analysis—researchers can establish a comprehensive and reliable quality profile for this important chemical intermediate. This rigorous approach underpins the validity of any research, development, or manufacturing process in which this compound is utilized.

References

  • Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. (2018). SIELC Technologies. [Link]

  • Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. PubChem. [Link]

  • 3,5-diamino-2,4,6-trimethylbenzenesulfonate. (2024). ChemBK. [Link]

  • This compound. (2013). Dye intermediates. [Link]

  • This compound. CAS Common Chemistry. [Link]

  • 3, 5-Diamino-2, 4, 6-trimethylbenzenesulfonic Acid, min 98%, 1 gram. CP Lab Chemicals. [Link]

  • This compound. Chongqing Chemdad Co., Ltd. [Link]

  • This compound CAS#: 32432-55-6. ChemWhat. [Link]

Sources

An In-depth Technical Guide to 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, also known as diaminomesitylenesulfonic acid, is a unique aromatic compound characterized by a highly substituted benzene ring. This substitution pattern, featuring two activating amino groups and three methyl groups, alongside a deactivating sulfonic acid group, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of this compound, delving into its fundamental characteristics, a plausible synthetic route with mechanistic insights, spectroscopic analysis, reactivity, and its current and potential applications in research and development, particularly in the fields of dye chemistry and medicinal chemistry. The strategic placement of functional groups on a sterically hindered ring makes it a subject of interest for creating novel molecular architectures.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueSource(s)
Molecular Formula C₉H₁₄N₂O₃S
Molecular Weight 230.29 g/mol
Appearance Beige powder
Melting Point 169-171 °C
Density 1.39 g/cm³ (estimated)
pKa (predicted) -1.46 ± 0.50[ChemAxon predicted value]
LogP (predicted) -0.742
CAS Number 32432-55-6
IUPAC Name This compound
SMILES CC1=C(C(=C(C(=C1N)C)S(=O)(=O)O)C)N
InChI InChI=1S/C9H14N2O3S/c1-4-7(10)5(2)9(15(12,13)14)6(3)8(4)11/h10-11H2,1-3H3,(H,12,13,14)

Solubility Profile (Qualitative)

Due to the presence of both polar (sulfonic acid and amino groups) and nonpolar (trimethylated benzene ring) moieties, the solubility of this compound is expected to be varied.

SolventExpected SolubilityRationale
Water SolubleThe highly polar sulfonic acid group and the two amino groups are expected to facilitate hydrogen bonding with water, leading to good solubility, especially at neutral or basic pH where the sulfonic acid is deprotonated.
Methanol, Ethanol SolubleThese polar protic solvents can interact with the polar functional groups of the molecule.
Dimethyl Sulfoxide (DMSO) SolubleAs a polar aprotic solvent, DMSO is a good solvent for a wide range of organic compounds, including those with polar functional groups.
Acetone Sparingly SolubleModerate polarity may allow for some dissolution.
Dichloromethane, Chloroform Sparingly to InsolubleThese nonpolar solvents are unlikely to effectively solvate the highly polar sulfonic acid and amino groups.
Hexanes, Toluene InsolubleThe nonpolar nature of these solvents makes them poor choices for dissolving this polar compound.

Synthesis and Mechanism

An alternative and more direct approach would be the sulfonation of 1,3-diamino-2,4,6-trimethylbenzene. However, the starting material is less common. Therefore, a proposed synthesis starting from the more readily available 2,4,6-trimethylaniline is outlined below.

The synthesis of 2,4,6-trimethylaniline itself begins with mesitylene, which undergoes nitration and subsequent reduction.[1][2][3]

Synthesis_Workflow Mesitylene Mesitylene Nitromesitylene 2,4,6-Trimethyl- nitrobenzene Mesitylene->Nitromesitylene Nitration (HNO₃, H₂SO₄) Mesidine 2,4,6-Trimethylaniline (Mesidine) Nitromesitylene->Mesidine Reduction (e.g., Fe/HCl) DinitroMesidine 3,5-Dinitro-2,4,6- trimethylaniline Mesidine->DinitroMesidine Dinitration (HNO₃, H₂SO₄) DiaminoMesitylene 1,3-Diamino-2,4,6- trimethylbenzene DinitroMesidine->DiaminoMesitylene Reduction (e.g., H₂, Pd/C) Target 3,5-Diamino-2,4,6- trimethylbenzenesulfonic acid DiaminoMesitylene->Target Sulfonation (Fuming H₂SO₄)

Proposed Synthesis Workflow

Proposed Experimental Protocol: Sulfonation of 1,3-Diamino-2,4,6-trimethylbenzene

Disclaimer: This is a proposed protocol based on general chemical principles and has not been experimentally validated. Appropriate safety precautions must be taken.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1,3-diamino-2,4,6-trimethylbenzene (1 equivalent).

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum, with ~20% free SO₃, 2-3 equivalents) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Then, let the mixture slowly warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: The product, being a zwitterion, may precipitate from the cold aqueous solution. If precipitation is incomplete, adjust the pH to near neutral (pH 6-7) with a saturated solution of sodium bicarbonate. Collect the precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove impurities. Recrystallization from hot water or a water/ethanol mixture can be performed for further purification.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Causality Behind Experimental Choices:

  • Fuming Sulfuric Acid: The use of fuming sulfuric acid provides a high concentration of the electrophile, SO₃, which is necessary to sulfonate the already electron-rich (and thus highly reactive) diamino-mesitylene ring.[4] Concentrated sulfuric acid alone might not be sufficient to achieve good conversion.

  • Low Temperature: The initial low temperature is crucial to control the highly exothermic sulfonation reaction and to minimize potential side reactions, such as oxidation of the amino groups or polysulfonation.

  • Stirring: Vigorous stirring is necessary to ensure proper mixing of the reactants and to dissipate heat effectively.

  • Iced Water Quench: Pouring the reaction mixture onto ice serves to dilute the strong acid and to precipitate the product, which is likely less soluble in cold, acidic water.

  • Neutralization: Adjusting the pH to near neutral helps to ensure the precipitation of the zwitterionic product, which may have some solubility in strongly acidic or basic solutions.

Spectroscopic Analysis

Predicted ¹H and ¹³C NMR Spectra
  • ¹H NMR (Predicted):

    • Methyl Protons: Two distinct signals for the methyl groups are expected. The two methyl groups at positions 2 and 6 are chemically equivalent and would appear as one singlet. The methyl group at position 4 is in a different chemical environment and would appear as a separate singlet. The integration of these peaks would be in a 6:3 ratio.

    • Amino Protons: A broad singlet corresponding to the four protons of the two amino groups. The chemical shift of this peak would be dependent on the solvent and concentration.

    • Sulfonic Acid Proton: A very broad singlet for the acidic proton of the sulfonic acid group, which may exchange with solvent protons and might not be observed in protic solvents.

  • ¹³C NMR (Predicted):

    • Aromatic Carbons: Six distinct signals for the aromatic carbons are expected due to the unsymmetrical substitution pattern.

    • Methyl Carbons: Two signals for the methyl carbons, corresponding to the C2/C6 methyls and the C4 methyl.

Sources

An In-Depth Technical Guide to N-Desmethylclozapine (CAS: 6104-71-8): Properties, Pharmacology, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Desmethylclozapine (NDMC), also known as norclozapine, is the principal and most pharmacologically active metabolite of clozapine, the prototypical atypical antipsychotic.[1][2][3] While clozapine is renowned for its superior efficacy in treatment-resistant schizophrenia, its complex mechanism of action is not fully understood.[4][5] Emerging evidence suggests that NDMC contributes significantly to the overall therapeutic profile of its parent compound, possessing a unique and distinct pharmacology that diverges in critical ways from clozapine itself.[2][4] This guide provides a comprehensive technical overview of N-Desmethylclozapine, designed for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, complex pharmacology, analytical methodologies, and its evolving role in neuroscience.

Section 1: Chemical and Physical Properties

N-Desmethylclozapine is a tricyclic dibenzodiazepine derivative, structurally similar to clozapine but lacking the methyl group on the piperazine ring.[6][7] This seemingly minor structural change results in a profoundly different pharmacological profile. Its core chemical and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 6104-71-8[1][7]
IUPAC Name 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][2][8]diazepine[1][7]
Synonyms Norclozapine, Desmethylclozapine, Normethylclozapine[1][7][8]
Molecular Formula C₁₇H₁₇ClN₄[1][7]
Molecular Weight 312.80 g/mol [1][7]
Appearance Light yellow to yellow solid[7]
Melting Point 120-125 °C[7]
Storage Temperature -20°C[9]

Section 2: Synthesis and Characterization

The generation of high-purity N-Desmethylclozapine is essential for preclinical research and for use as an analytical standard in clinical settings. The most common laboratory-scale synthesis involves the N-demethylation of clozapine.

Synthesis Pathway: Demethylation of Clozapine

A robust and frequently cited method for synthesizing NDMC is the von Braun reaction, which utilizes α-chloroethyl chloroformate (ACE-Cl) to demethylate the piperazine nitrogen of clozapine.[7] The reaction proceeds via a carbamate intermediate, which is subsequently hydrolyzed, typically with methanol, to yield the final N-desmethylated product.[7] Alternative synthetic routes, such as direct synthesis from a lactam precursor (8-Chloro-5,10-dihydrodibenzo[b,e][2][8]diazepin-11-one) and piperazine, have also been described.[10]

Detailed Protocol: Synthesis via von Braun Reaction

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clozapine in a suitable anhydrous solvent, such as 1,2-dichloroethane.[7]

  • Demethylation: Cool the solution in an ice bath. Slowly add α-chloroethyl chloroformate (ACE-Cl) dropwise to the stirred solution.

  • Intermediate Formation: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (clozapine) is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Hydrolysis: Dissolve the resulting crude carbamate intermediate in methanol.[7]

  • Product Formation: Heat the methanolic solution to reflux for several hours to facilitate hydrolysis. Monitor the formation of N-Desmethylclozapine by TLC.

  • Purification: After cooling, remove the methanol under reduced pressure. The crude product can then be purified using column chromatography on silica gel or by recrystallization to yield pure N-Desmethylclozapine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The existence of several crystalline polymorphic forms (Forms A, B, C, D, E) has been reported, which can be characterized by powder X-ray diffraction (PXRD).[11]

Synthesis Workflow Diagram

G cluster_demethylation Step 1: N-Demethylation cluster_hydrolysis Step 2: Hydrolysis Clozapine Clozapine Carbamate Carbamate Intermediate Clozapine->Carbamate Reflux ACE_Cl α-chloroethyl chloroformate (ACE-Cl) in 1,2-dichloroethane ACE_Cl->Carbamate Carbamate_H Carbamate Intermediate Carbamate->Carbamate_H MeOH Methanol (MeOH) NDMC N-Desmethylclozapine MeOH->NDMC Carbamate_H->NDMC Reflux

Caption: Synthesis of N-Desmethylclozapine via Demethylation of Clozapine.

Section 3: Pharmacology and Mechanism of Action

NDMC's interest lies in its complex and multi-target pharmacology, which may underpin some of clozapine's unique clinical benefits, particularly in cognition.[2][3]

Muscarinic Receptor Agonism

The most significant pharmacological distinction between NDMC and its parent compound is their opposing actions at muscarinic acetylcholine receptors. While clozapine is a muscarinic antagonist, NDMC is a potent partial agonist at the M1 muscarinic receptor (EC₅₀ = 115 nM).[1][4][8] It has also been shown to be a moderate-efficacy partial agonist at M2 receptors and a silent antagonist at M4 receptors.[1] This M1 agonism is hypothesized to be a key contributor to clozapine's ability to improve cognitive function, as M1 receptor activation is known to play a crucial role in learning and memory.[3][4][6] In vivo studies have confirmed this mechanism, showing that NDMC increases the release of acetylcholine and dopamine in the medial prefrontal cortex via M1 receptor stimulation.[3]

Dopaminergic and Serotonergic Activity

Unlike clozapine, which is a dopamine D2/D3 receptor antagonist, NDMC acts as a weak partial agonist at these receptors.[1][12] This property is similar to other atypical antipsychotics like aripiprazole. However, its D2 receptor occupancy in vivo is minimal (<15%), suggesting this action may not be sufficient for robust antipsychotic effects on its own.[1][13] Additionally, NDMC is a potent 5-HT2A inverse agonist and a 5-HT2C serotonin receptor antagonist.[6]

Opioid Receptor Activity

Further adding to its complex profile, NDMC has been identified as a selective and efficacious agonist at the δ-opioid receptor.[1][8][14] The clinical implications of this activity are still under investigation but may contribute to the mood-stabilizing and anxiolytic properties observed with clozapine treatment.

Signaling Pathway Diagram

cluster_receptors Receptor Interactions cluster_effects Downstream Effects cluster_outcomes Potential Clinical Outcomes NDMC N-Desmethylclozapine (NDMC) M1 M1 Muscarinic Receptor NDMC->M1 Partial Agonist D2_D3 D2/D3 Dopamine Receptors NDMC->D2_D3 Weak Partial Agonist d_Opioid δ-Opioid Receptor NDMC->d_Opioid Agonist ACh_DA ↑ Cortical Acetylcholine & Dopamine Release M1->ACh_DA NMDA Potentiation of NMDA Receptor Currents M1->NMDA Adenylyl Inhibition of Adenylyl Cyclase d_Opioid->Adenylyl Cognition Improved Cognitive Function ACh_DA->Cognition NMDA->Cognition Mood Mood Stabilization Adenylyl->Mood

Caption: Key Pharmacological Actions of N-Desmethylclozapine.

Section 4: Applications in Research and Drug Development

Role in Clozapine Therapy and Therapeutic Drug Monitoring (TDM)

Given its potent biological activity, monitoring NDMC levels alongside clozapine is crucial for optimizing therapy.[15][16] The ratio of clozapine to NDMC in plasma can be a significant predictor of clinical outcomes. For instance, studies have shown that lower clozapine/NDMC ratios are associated with better executive functioning in patients.[17] TDM for both compounds helps clinicians assess patient adherence, manage dose-related side effects, and tailor treatment to individual metabolic profiles.[15][18] The preferred analytical method for simultaneous quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[16][18]

Detailed Protocol: Quantification of NDMC in Plasma by LC-MS/MS

This protocol outlines a general workflow for TDM. Specific parameters (e.g., transitions, column type, gradient) must be optimized and validated.

  • Materials and Reagents:

    • N-Desmethylclozapine certified reference standard.

    • A suitable stable isotope-labeled internal standard (IS), such as N-Desmethylclozapine-d8 or Clozapine-d4.[16][19]

    • LC-MS grade acetonitrile, methanol, and formic acid.

    • Drug-free human plasma for building calibration curves and quality controls.

  • Sample Preparation (Protein Precipitation): [15][16]

    • Aliquot 100 µL of patient plasma, calibrators, or quality controls into a microcentrifuge tube.

    • Add the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C8 or C18 reversed-phase column. Elute the analytes using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for NDMC and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (NDMC/IS) against the concentration of the calibrators.

    • Determine the concentration of NDMC in patient samples by interpolating their peak area ratios from the linear regression of the calibration curve.

TDM Workflow Diagram

cluster_sample 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing & Reporting Blood Patient Blood Sample (Trough Level) Plasma Plasma Separation Blood->Plasma Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (Reversed-Phase) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification vs. Calibration Curve MS->Quant Report Generate Report (ng/mL) Quant->Report Clinical Clinical Interpretation & Dose Adjustment Report->Clinical

Caption: Workflow for Therapeutic Drug Monitoring of N-Desmethylclozapine.

NDMC as a Standalone Therapeutic

The unique M1 agonist properties of NDMC led to its investigation as a standalone therapy for schizophrenia.[6] However, clinical trials found it to be ineffective in treating the positive symptoms of the disorder.[1] Preclinical studies support this, showing that while NDMC has high 5-HT2 receptor occupancy, its D2 occupancy is very low, and it is not effective in animal models predictive of antipsychotic efficacy.[1][13] Despite this, its favorable side effect profile (e.g., no catalepsy or prolactin elevation) and unique pro-cognitive mechanism suggest it could have potential as an adjunctive treatment to enhance cognitive function alongside other antipsychotics.[13]

Section 5: Safety and Handling

N-Desmethylclozapine is a pharmacologically active compound that requires careful handling. Safety Data Sheets (SDS) indicate that it is harmful if swallowed or inhaled, causes skin irritation, and can cause serious eye irritation.[19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses or goggles. Use a dust mask or work in a ventilated hood to avoid inhalation of the powder.

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled.[20] Use only in well-ventilated areas.[20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[20] The recommended storage temperature for the neat compound is -20°C.[9]

Conclusion

N-Desmethylclozapine (CAS 6104-71-8) is far more than an inert metabolite. It is a complex, pharmacologically active molecule with a distinct multi-receptor profile, most notably its M1 muscarinic agonism, which contrasts sharply with its parent drug, clozapine. This activity likely contributes to the unique clinical efficacy of clozapine, especially concerning cognitive enhancement. While its development as a standalone antipsychotic has not been successful, NDMC remains a vital analyte for therapeutic drug monitoring and a valuable pharmacological tool for researchers investigating the complex neurobiology of schizophrenia and the development of novel pro-cognitive therapies.

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  • Desmethylclozapine. Wikipedia. [Link]

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  • N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors. PubMed. [Link]

  • The role of M1 muscarinic receptor agonism of N-desmethylclozapine in the unique clinical effects of clozapine. ProQuest. [Link]

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The Solubility Profile of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (CAS No. 32432-55-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's structural attributes and their influence on its behavior in various solvent systems. In the absence of extensive published quantitative solubility data, this guide establishes a predictive framework based on the compound's zwitterionic nature and the physicochemical properties of its core functional groups. Furthermore, it furnishes a comprehensive, step-by-step experimental protocol for the accurate determination of its solubility, ensuring scientific rigor and reproducibility.

Introduction: Understanding the Molecule

This compound is a multifaceted aromatic compound featuring a highly substituted benzene ring. Its structure is characterized by the presence of both acidic (sulfonic acid, -SO₃H) and basic (amino, -NH₂) functional groups, positioning it as a classic zwitterion, or inner salt, under physiological and many experimental conditions. The additional presence of three methyl groups (-CH₃) on the aromatic ring introduces a significant nonpolar character. This unique combination of polar, ionizable groups and nonpolar hydrocarbon moieties dictates its complex solubility behavior, which is critical for its application in chemical synthesis, materials science, and pharmaceutical development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's physical and chemical properties is paramount to predicting its solubility.

  • IUPAC Name: this compound[1]

  • CAS Number: 32432-55-6[1]

  • Molecular Formula: C₉H₁₄N₂O₃S[1]

  • Molecular Weight: 230.29 g/mol [1]

  • Appearance: Typically a beige or off-white powder/crystalline solid.[2][3]

  • Melting Point: Decomposes at 169-171 °C.[2][3][4]

The key to its solubility lies in the interplay between its functional groups.

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility Prediction

The Zwitterionic Effect

The presence of both a strongly acidic sulfonic acid group (pKa < 1) and basic amino groups (pKa ~4-5) means the molecule exists predominantly as a zwitterion. This inner salt structure results in a high crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This typically leads to:

  • Low solubility in nonpolar solvents: Solvents like hexane, toluene, and diethyl ether lack the ability to stabilize the charged centers of the zwitterion, making dissolution energetically unfavorable.

  • Variable solubility in polar solvents: Solubility will be highly dependent on the solvent's ability to solvate both the positive ammonium (-NH₃⁺) and negative sulfonate (-SO₃⁻) groups.

Influence of Functional Groups
  • Sulfonic Acid Group (-SO₃H): This group is highly polar and a strong hydrogen bond donor and acceptor. It is the primary driver for solubility in polar solvents, particularly water. Aromatic sulfonic acids are known to enhance water solubility in many dye molecules.[5]

  • Amino Groups (-NH₂): These groups are also polar and can act as hydrogen bond donors and acceptors. In their protonated form (-NH₃⁺), they contribute significantly to the molecule's polarity.

  • Trimethylated Benzene Ring: The aromatic ring itself is hydrophobic. The three methyl groups further increase this nonpolar character (lipophilicity). This part of the molecule will favor interactions with nonpolar or less polar organic solvents.

Comparative Analysis with Structural Analogues

To build a robust hypothesis, we can examine the known solubility of simpler, related compounds.

CompoundStructureKey FeaturesKnown Solubility Profile
Sulfanilic Acid Aniline with a para-sulfonic acid groupZwitterionic, aromatic amine, sulfonic acidSparingly soluble in cold water (~1 g/100 mL at 20°C); insoluble in ethanol and ether; soluble in acidic and basic aqueous solutions.[1][3] A 2014 study found its solubility in several organic solvents increased with temperature, with the highest solubility in acetic acid and formic acid.[4][6]
2,4,6-Trimethylaniline (Mesidine) Aniline with three methyl groupsAromatic amine, significant nonpolar characterInsoluble in water; soluble in common organic solvents like ethanol, ether, and carbon tetrachloride.[2][5][7][8][9]
2,5-Diaminobenzenesulfonic Acid Aniline with a second amino group and a sulfonic acid groupZwitterionic, two amino groupsSoluble in water.[10]

Expert Synthesis: The solubility of this compound will be a hybrid of these behaviors.

  • Like sulfanilic acid, it is expected to have limited solubility in water due to its strong crystal lattice energy but will be more soluble than a non-sulfonated analogue. Its solubility in aqueous media will be highly pH-dependent .

  • The presence of two amino groups, as seen in 2,5-Diaminobenzenesulfonic acid, may slightly enhance water solubility compared to sulfanilic acid.

  • Like sulfanilic acid, it is predicted to be poorly soluble in nonpolar organic solvents and likely also in less polar protic solvents like ethanol.[1][3]

  • The trimethylbenzene core, similar to mesidine, will contribute to some affinity for organic environments, but this is likely overshadowed by the dominant polar/ionic groups.

  • It may exhibit enhanced solubility in highly polar, hydrogen-bonding solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and potentially in protic organic acids like acetic acid.[6]

Predicted Solubility Profile: A Qualitative Summary

Based on the theoretical analysis, the following qualitative solubility profile for this compound is proposed. This table serves as a hypothesis to be validated by the experimental protocol outlined in the subsequent section.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherInsolubleSolvent cannot overcome the high crystal lattice energy of the zwitterion.
Polar Aprotic Acetone, AcetonitrileSparingly Soluble to InsolubleModerate polarity may not be sufficient to solvate both charged centers effectively.
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleHigh polarity and hydrogen bond accepting character can effectively solvate the zwitterionic structure.
Polar Protic WaterSparingly Soluble (pH-dependent)Strong H-bonding network, but solubility is limited by the hydrophobic ring and high lattice energy. Solubility will increase at low and high pH.
Methanol, EthanolSparingly Soluble to InsolubleLower polarity than water and less effective at solvating the ionic groups.[1][3]
Acetic Acid, Formic AcidSolubleProtic nature and high polarity can effectively solvate the molecule, similar to sulfanilic acid.[6]

Experimental Protocol for Solubility Determination

The following protocol describes the "gold standard" Shake-Flask method for determining the equilibrium solubility of a solid compound in a liquid solvent. This method is trusted for its ability to achieve true thermodynamic equilibrium.[11][12]

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium with the undissolved solid. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is determined using a validated analytical method.[11][13]

Materials and Equipment
  • This compound (purity >98%)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Workflow Diagram

G start Start prep 1. Preparation Add excess solid to a known volume of solvent in a vial. start->prep equil 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours). prep->equil sep 3. Phase Separation Centrifuge to pellet undissolved solid. equil->sep sample 4. Sampling & Filtration Withdraw supernatant and filter through a 0.22 µm syringe filter. sep->sample dilute 5. Dilution Dilute the saturated filtrate to a quantifiable concentration. sample->dilute analyze 6. Analysis Determine concentration using a validated method (e.g., HPLC-UV). dilute->analyze calc 7. Calculation Calculate solubility in mg/mL or mol/L, accounting for dilution. analyze->calc end End calc->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) directly into a glass vial. The key is to ensure solid material remains at the end of the experiment.

    • Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial.

    • Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a moderate speed (e.g., 150-250 rpm) for a predetermined time. Causality: A minimum of 24 hours is recommended, but for poorly soluble crystalline compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached.[14] It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand for a short period to let larger particles settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to create a compact pellet of the excess solid. Causality: This step is critical to prevent solid particles from being carried over during sampling, which would artificially inflate the measured solubility.[11]

  • Sampling and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Avoid disturbing the solid pellet.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean collection vial. Trustworthiness: Filtration removes any remaining microscopic particulates. It is crucial to discard the first few drops of the filtrate to account for any potential adsorption of the compound onto the filter membrane.

  • Dilution and Analysis:

    • Accurately dilute the filtered saturated solution with an appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Conclusion and Future Directions

This compound presents a complex solubility profile governed by its zwitterionic nature and the competing influences of its polar/ionic functional groups and nonpolar aromatic core. Based on theoretical principles and comparative analysis, it is predicted to be most soluble in polar aprotic solvents like DMSO and polar protic acids like acetic acid, while exhibiting poor solubility in nonpolar solvents and limited, pH-dependent solubility in water.

The provided experimental protocol offers a robust and reliable framework for researchers to quantitatively determine the solubility of this compound in any solvent of interest. Such empirical data is invaluable and will supersede any predictive model. It is strongly recommended that future work focus on generating a comprehensive quantitative solubility dataset across a range of solvents and pH values to facilitate the compound's broader application in scientific research and development.

References

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A Technical Guide to the Photophysical Properties of Diaminobenzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of molecular probes and functional dyes, the inherent photophysical properties of a molecule are the bedrock of its application. For researchers in materials science, chemical biology, and drug development, understanding the interplay between a molecule's structure and its interaction with light is not merely academic—it is the critical path to innovation. Diaminobenzenesulfonic acid derivatives, a class of aromatic amines, represent a versatile scaffold with significant potential. The strategic placement of amino and sulfonic acid groups on the benzene ring creates a unique electronic environment, making them intriguing candidates for applications ranging from fluorescent sensors to targeted therapeutics.

This guide is structured to serve as a comprehensive technical resource for scientists and professionals. It eschews a rigid, conventional format in favor of a narrative that builds from foundational principles to practical application. We will delve into the "why" behind experimental choices, providing not just protocols, but the scientific rationale that underpins them. Our objective is to equip you with the knowledge and methodologies to confidently explore the photophysical landscape of these and similar molecules.

The Structural Basis of Photophysical Behavior in Diaminobenzenesulfonic Acids

The photophysical properties of diaminobenzenesulfonic acid derivatives are intrinsically linked to their molecular architecture. The benzene ring, with its delocalized π-electron system, is the core chromophore. The amino (-NH₂) groups act as electron-donating groups (auxochromes), enriching the π-system with electron density and typically causing a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted benzene.

Conversely, the sulfonic acid (-SO₃H) group is strongly electron-withdrawing. This push-pull electronic character, where electron-donating and electron-withdrawing groups are part of the same conjugated system, is a hallmark of many fluorescent molecules. This arrangement can lead to a significant dipole moment in the excited state, making the molecule's photophysical properties highly sensitive to its environment. The isomeric substitution pattern (e.g., 2,4- vs. 2,5-diamino) will further dictate the electronic distribution and, consequently, the molecule's interaction with light.[1][2]

The sulfonic acid group also imparts high water solubility, a crucial feature for biological applications.[3] This solubility, combined with the potential for fluorescence, makes these compounds promising for the development of aqueous-based sensors and bio-imaging agents.

Fundamental Photophysical Processes: A Visual Guide

To understand the fluorescence of these derivatives, we must first visualize the electronic transitions that occur upon light absorption. The Jablonski diagram provides a clear model for these processes.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S2 S₂ (Second Excited Singlet State) T1 T₁ (First Excited Triplet State) S0_v0 S1_v2 S0_v0->S1_v2 Absorption (hν) S0_v1 S0_v2 S1_v0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion T1_v1 S1_v0->T1_v1 Intersystem Crossing S1_v1 S1_v2->S1_v0 Vibrational Relaxation T1_v0 T1_v0->S0_v0 Phosphorescence T1_v1->T1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating electronic transitions.

Characterizing the Photophysical Properties: A Methodological Deep Dive

A thorough characterization of a diaminobenzenesulfonic acid derivative involves several key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This is the foundational experiment to determine the wavelengths of light a molecule absorbs.

Experimental Protocol: UV-Visible Absorption Spectroscopy

  • Solution Preparation: Prepare a stock solution of the diaminobenzenesulfonic acid derivative in a high-purity solvent (e.g., ethanol, water, DMSO). A typical concentration is 1 mM. From this, prepare a dilution in the desired solvent to a concentration that gives a maximum absorbance between 0.1 and 1.0 AU (Absorbance Units).

    • Scientist's Note: An absorbance in this range ensures a linear response according to the Beer-Lambert law and minimizes artifacts from stray light.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.

  • Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

This technique measures the emission spectrum of the compound after it has absorbed light.

Experimental Protocol: Steady-State Fluorescence Spectroscopy

  • Solution Preparation: Prepare a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Scientist's Note: The inner filter effect is a phenomenon where emitted light is re-absorbed by other molecules in the solution, distorting the emission spectrum and reducing the measured intensity.

  • Instrument Setup:

    • Set the excitation wavelength (λex) to the λmax determined from the UV-Vis spectrum.

    • Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission profile (e.g., if λex is 350 nm, scan from 360 nm to 700 nm).

    • Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution. 5 nm for both is a common starting point.

  • Blank Subtraction: Record an emission spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum to remove Raman scattering peaks from the solvent.

  • Data Analysis: Identify the wavelength of maximum emission (λem). The difference between λem and λmax is the Stokes shift, an important characteristic of a fluorescent molecule.

Determination of Fluorescence Quantum Yield (ΦF)

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is most common.

QuantumYield cluster_workflow Fluorescence Quantum Yield Workflow A Prepare series of dilutions (Standard & Sample) B Measure Absorbance at excitation wavelength A->B C Measure Fluorescence Emission Spectra B->C D Integrate Emission Spectra C->D E Plot Integrated Fluorescence vs. Absorbance D->E F Calculate Quantum Yield using comparative equation E->F

Caption: Workflow for relative fluorescence quantum yield determination.

Experimental Protocol: Relative Quantum Yield Determination

  • Standard Selection: Choose a fluorescent standard with an emission range that overlaps with the sample and a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54 at 350 nm excitation) is a common choice for blue-emitting compounds.[4][5]

  • Solution Preparation: Prepare a series of at least five dilutions for both the standard and the unknown sample in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1.

  • Absorbance and Fluorescence Measurement:

    • For each solution, measure the absorbance at the excitation wavelength.

    • Immediately after, measure the fluorescence emission spectrum for each solution using the same instrument settings (excitation wavelength, slit widths).

  • Data Analysis:

    • Correct the emission spectra for the instrument's wavelength-dependent response.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

    • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for these measurements.[6][7]

Principle of TCSPC: The sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the laser pulse (start) and the detection of the first emitted photon (stop). By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.[6]

Experimental Protocol: TCSPC

  • Instrument Setup:

    • The TCSPC system consists of a pulsed light source (e.g., a picosecond diode laser), a sample holder, a fast single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[7]

    • The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute colloidal silica suspension) to account for the temporal spread of the excitation pulse and the detector response.

  • Sample Measurement: The fluorescence decay of the sample is measured at the emission maximum. The photon counting rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pile-up effects.[2]

  • Data Analysis: The measured decay curve is deconvoluted with the IRF and fitted to an exponential decay model (single, bi-, or multi-exponential) to extract the fluorescence lifetime(s).

Expected Photophysical Properties and Influencing Factors

While specific data for diaminobenzenesulfonic acids is sparse in the literature, we can predict their behavior based on related compounds and fundamental principles.

Solvatochromism

Given their "push-pull" electronic structure, diaminobenzenesulfonic acid derivatives are expected to exhibit solvatochromism—a change in their absorption or emission spectra with solvent polarity.[8] The excited state is likely to be more polar than the ground state. Therefore, in more polar solvents:

  • The excited state will be stabilized to a greater extent than the ground state.

  • This will lead to a bathochromic (red) shift in the fluorescence emission spectrum.

  • The absorption spectrum may show a smaller shift.

Illustrative Data: Expected Solvatochromic Shifts

SolventDielectric Constant (ε)Expected λabs (nm)Expected λem (nm)
Dioxane2.2~340~420
Ethanol24.6~345~450
Acetonitrile37.5~348~465
Water80.1~350~480

Note: This data is illustrative and based on the expected behavior of similar aromatic amines.

pH Sensitivity

The amino groups and the sulfonic acid group are all ionizable, making the photophysical properties of these derivatives highly dependent on pH.

  • Acidic pH: The amino groups will be protonated (-NH₃⁺), which significantly reduces their electron-donating ability. This will likely cause a hypsochromic (blue) shift in both absorption and emission and may lead to fluorescence quenching.

  • Neutral pH: The molecule may exist as a zwitterion, with a protonated amino group and a deprotonated sulfonic acid group (-SO₃⁻).

  • Basic pH: The amino groups will be deprotonated (-NH₂), and the sulfonic acid group will be deprotonated (-SO₃⁻). This form is expected to be the most fluorescent.

This pH sensitivity can be exploited for the development of pH sensors.

Applications in Research and Drug Development

The unique characteristics of diaminobenzenesulfonic acid derivatives make them valuable for several applications:

  • Fluorescent Probes: Their sensitivity to the local environment (polarity, pH) makes them excellent candidates for probes to study protein binding sites, membrane dynamics, and cellular processes.

  • Dye Synthesis: They are established precursors for a variety of azo dyes and other colorants.[3]

  • Drug Delivery: The sulfonic acid group can be used to conjugate these molecules to targeting ligands or drugs, allowing for fluorescent tracking of the conjugate's biodistribution.

Conclusion and Future Outlook

Diaminobenzenesulfonic acid derivatives are a class of compounds with significant, yet largely untapped, potential in the realm of photophysics. Their inherent sensitivity to the environment, coupled with their water solubility, positions them as a versatile platform for the development of novel fluorescent tools. This guide has provided the fundamental principles and detailed methodologies required to characterize their photophysical properties. The next frontier for researchers is the systematic synthesis of a library of these derivatives and the comprehensive characterization of their photophysical responses to a range of environmental stimuli. Such studies will undoubtedly unlock new applications in sensing, imaging, and diagnostics, paving the way for advancements across the scientific disciplines.

References

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  • Ghisaidoobe, A. B. T., & Chung, S. J. (2023). Time-Correlated Single-Photon Counting Measurements: A New Approach For High-Speed. IEEE. Available from: [Link]

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  • de Queiroz, S. L., et al. (2022). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 27(19), 6348. Available from: [Link]

  • Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Springer Series on Fluorescence. Springer.
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  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366-375.
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  • Rauf, M. A., et al. (2009). Solvatochromic behavior on the absorption and fluorescence spectra of Rose Bengal dye in various solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 735-739. Available from: [Link]

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Theoretical studies on the electronic structure of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Theoretical Electronic Structure of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive theoretical analysis of the electronic structure of this compound. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document synthesizes information from foundational principles of computational chemistry and studies of analogous compounds to build a robust theoretical model. We will explore the anticipated molecular geometry, frontier molecular orbitals, electrostatic potential, and the influence of its distinct functional groups on the overall electronic properties. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule, particularly in materials science and drug development, by providing insights into its reactivity, stability, and intermolecular interaction capabilities.

Introduction: The Architectural Uniqueness of this compound

This compound is a fascinating aromatic compound characterized by a dense substitution pattern on the benzene ring. The presence of both strong electron-donating groups (amino, -NH2) and a strong electron-withdrawing group (sulfonic acid, -SO3H), along with sterically bulky methyl (-CH3) groups, suggests a complex interplay of electronic and steric effects that dictate its chemical behavior. The strategic placement of these functional groups can lead to unique photophysical properties and reactivity patterns.[1] Understanding the electronic structure is paramount to unlocking the potential of this molecule in various applications, from novel fluorophores to targeted pharmaceuticals.

Theoretical studies, primarily employing quantum chemical calculations, provide a powerful lens through which to investigate the electronic landscape of molecules at the atomic level.[2][3] These methods allow for the prediction of properties that are often difficult or expensive to measure experimentally, offering a cost-effective and insightful approach to molecular design and characterization.

Theoretical Methodology: A Self-Validating Computational Workflow

To theoretically investigate the electronic structure of this compound, a systematic computational approach is essential. The following protocol outlines a robust and self-validating workflow grounded in established quantum chemical methods.

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

  • Initial Structure Generation: A 2D sketch of this compound is created and converted to a 3D structure using molecular modeling software.

  • Computational Method Selection: Density Functional Theory (DFT) is a widely used and reliable method for such calculations.[2][3] The B3LYP functional is a popular choice due to its balance of accuracy and computational cost for organic molecules.

  • Basis Set Selection: A basis set, such as 6-311G+(d,p), provides a good description of the electron distribution and is suitable for molecules containing second-row elements like sulfur.[2][3]

  • Optimization Algorithm: An iterative optimization algorithm, such as the Berny algorithm, is employed to locate the minimum energy structure.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

G Geometry Optimization Workflow cluster_0 Input cluster_1 Calculation cluster_2 Validation cluster_3 Output initial_structure Initial 3D Structure dft DFT Calculation (e.g., B3LYP/6-311G+(d,p)) initial_structure->dft Define Method optimization Geometry Optimization dft->optimization frequency Frequency Analysis optimization->frequency validation Check for Imaginary Frequencies frequency->validation optimized_geometry Optimized Geometry validation->optimized_geometry No Imaginary Frequencies

A typical workflow for geometry optimization.
Electronic Structure Analysis

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same DFT method and basis set to compute various electronic properties.

Key Properties to Analyze:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Mulliken Population Analysis: This analysis provides a numerical value for the partial charge on each atom, offering a quantitative measure of the electron distribution.

Predicted Electronic Structure and Discussion

Based on the principles of substituent effects on aromatic systems and data from related molecules, we can predict the key electronic features of this compound.

Molecular Geometry

The benzene ring is expected to be nearly planar. However, due to the steric hindrance from the three methyl groups and the sulfonic acid group, some out-of-plane distortion of the substituents is likely. The amino groups will also have a specific orientation with respect to the ring.

Frontier Molecular Orbitals (HOMO and LUMO)

The amino groups are strong electron-donating groups and will significantly raise the energy of the HOMO. The HOMO is therefore expected to be localized primarily on the benzene ring and the nitrogen atoms of the amino groups. The sulfonic acid group is a strong electron-withdrawing group and will lower the energy of the LUMO. The LUMO is anticipated to have significant contributions from the sulfonic acid moiety and the aromatic ring.

The presence of both strong electron-donating and electron-withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be reactive and potentially absorb light in the visible region.

PropertyPredicted Value/CharacteristicRationale
HOMO Energy Relatively HighDue to the electron-donating amino groups.
LUMO Energy Relatively LowDue to the electron-withdrawing sulfonic acid group.
HOMO-LUMO Gap SmallThe combined effect of donating and withdrawing groups.
HOMO Localization Benzene ring and amino groupsConsistent with the electron-donating nature of amines.
LUMO Localization Benzene ring and sulfonic acid groupConsistent with the electron-withdrawing nature of sulfonic acids.
Molecular Electrostatic Potential (MEP)

The MEP map is predicted to show a region of high negative potential (electron-rich) around the oxygen atoms of the sulfonic acid group and the nitrogen atoms of the amino groups. A region of positive potential (electron-poor) is expected around the hydrogen atoms of the sulfonic acid and amino groups. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital in drug-receptor binding.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid in Advanced Reactive Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the utilization of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid as a pivotal intermediate in the synthesis of high-performance reactive dyes. We delve into the core principles of azo dye chemistry, detailing the strategic advantages conferred by this specific diamino compound. The guide offers validated, step-by-step protocols for the synthesis of a bis-azo reactive dye, including tetra-azotization, azo coupling, and the introduction of a reactive moiety. The causality behind critical experimental parameters is explained to empower researchers with a deep mechanistic understanding, ensuring reproducibility and facilitating further innovation.

Introduction: The Architectural Role of Intermediates in Reactive Dyes

Reactive dyes represent a premier class of organic colorants that form stable, covalent bonds with textile substrates, affording exceptional wash fastness and vibrant hues.[1][2] The molecular architecture of a reactive dye is modular, typically comprising four key components: a water-soluble group, a chromophore, a bridging group, and a reactive group.[1] The selection of the starting intermediates that form the chromophore is paramount as it dictates not only the final color but also the dye's overall performance characteristics, such as solubility, fixation efficiency, and light fastness.

This compound (CAS 32432-55-6), hereafter referred to as DATMBSA, is a highly functionalized aromatic amine that serves as an exemplary building block in this context.[3][4][5] Its structure is uniquely suited for creating sophisticated dye molecules:

  • Two Primary Amino Groups: These groups are readily converted into diazonium salts, enabling the formation of two azo linkages (-N=N-). This allows for the synthesis of bis-azo dyes, which often exhibit deeper shades and different color properties compared to their mono-azo counterparts.[6][7]

  • Sulfonic Acid Group (-SO₃H): This moiety imparts excellent water solubility to the dye molecule, a critical prerequisite for the dyeing process in aqueous media and for washing out unfixed dye.[1][3][8]

  • Trimethyl Substitution: The methyl groups on the benzene ring can influence the electronic properties of the molecule, potentially impacting the color (bathochromic or hypsochromic shifts) and enhancing the stability of the final dye.[3]

This guide will elucidate the synthesis of a novel bis-azo reactive dye using DATMBSA, demonstrating its potential in creating colorants with superior properties.

Core Mechanistic Principles: The Diazotization-Coupling Sequence

The synthesis of azo dyes is a cornerstone of color chemistry, proceeding through a well-established two-step reaction sequence.[9] A thorough understanding of these steps is essential for optimizing reaction conditions and achieving high yields of pure product.

Step 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a highly reactive diazonium salt.[6][9] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[10][11]

Causality: The low temperature is critical because aromatic diazonium salts are thermally unstable and can decompose, leading to side reactions and reduced yields.[10] The strong acid serves to protonate the nitrous acid, forming the nitrosonium ion (NO⁺), which is the active electrophile that attacks the nitrogen of the primary amine.

Step 2: Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as a weak electrophile, attacking an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.[6][12][13] The product of this reaction is the brightly colored azo compound.

Causality: The pH of the reaction medium is the most critical parameter for controlling the rate and selectivity of the coupling reaction.

  • Coupling with Phenols/Naphthols: This reaction is performed under mildly alkaline conditions (pH 8-10). The alkaline environment deprotonates the hydroxyl group to form a highly activating phenoxide ion, which is necessary for the weakly electrophilic diazonium salt to react.[7][11]

  • Coupling with Aromatic Amines: This coupling is carried out in mildly acidic conditions (pH 4-6). This ensures that while the coupling component's amino group remains largely unprotonated and thus activating, the concentration of the more reactive free amine is sufficient for the reaction to proceed.

Synthesis Workflow: From DATMBSA to a Bis-Azo Reactive Dye

The following workflow outlines the strategic synthesis of a water-soluble, bis-azo reactive dye. The process involves the tetra-azotization of DATMBSA, followed by coupling with a versatile component, 1-amino-8-naphthol-3,6-disulfonic acid (H-acid), and subsequent introduction of a monochlorotriazine (MCT) reactive group.

G cluster_0 Step 1: Tetra-azotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Introduction of Reactive Group A 3,5-Diamino-2,4,6- trimethylbenzenesulfonic acid (DATMBSA) B Tetra-azotized Intermediate (Bis-diazonium Salt) A->B  NaNO₂ / HCl  0-5 °C D Bis-Azo Dye Intermediate B->D  pH 8-10  (Alkaline Coupling) C H-acid (2 equiv.) (Coupling Component) C->D F Final Bis-Azo Monochlorotriazine (MCT) Reactive Dye D->F  pH 4-5  0-5 °C E Cyanuric Chloride E->F

Caption: Overall workflow for the synthesis of a bis-azo reactive dye.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Consult the Safety Data Sheet (SDS) for each chemical before use.[4][15]

Protocol 1: Tetra-azotization of DATMBSA

This protocol converts both primary amino groups of DATMBSA into diazonium salt functionalities.

  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 0.1 mol of DATMBSA in 150 mL of water.

  • Acidification: Cool the suspension to 0 °C in an ice-salt bath. Slowly add 0.25 mol of concentrated hydrochloric acid. Stir for 15 minutes to ensure a fine, uniform suspension.

  • Diazotization: Prepare a solution of 0.21 mol of sodium nitrite (NaNO₂) in 50 mL of water. Add this solution dropwise to the DATMBSA suspension over 30-45 minutes, ensuring the temperature is strictly maintained between 0 and 5 °C.

  • Completion Check: After the addition is complete, continue stirring for an additional 60 minutes at 0-5 °C. Check for a slight excess of nitrous acid using potassium iodide-starch paper (should turn blue instantly).

  • Quenching: If there is a significant excess of nitrous acid, add a small amount of sulfamic acid until the KI-starch test is negative or only faintly positive. The resulting pale yellow solution/suspension of the tetra-azotized intermediate should be used immediately in the next step.

Self-Validation: A persistent positive KI-starch test confirms the presence of nitrous acid, necessary for complete diazotization. The immediate use of the product is crucial due to the inherent instability of diazonium salts.

Protocol 2: Azo Coupling with H-acid

This step forms the chromophore of the dye.

  • Coupling Component Preparation: In a separate 1 L beaker, dissolve 0.2 mol of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) in 300 mL of water. Adjust the pH to 8.0-8.5 with a 20% sodium carbonate solution to dissolve the H-acid and form the naphthoxide ion. Cool this solution to 5-10 °C.

  • Coupling Reaction: Slowly add the cold tetra-azotized DATMBSA solution from Protocol 1 to the H-acid solution over 60-90 minutes. Maintain the temperature below 10 °C and the pH at 8.5-9.0 by periodic addition of 20% sodium carbonate solution.

  • Reaction Monitoring: The reaction mixture will develop a deep color (typically reddish-violet or blue). Stir for an additional 2-3 hours at 10 °C until the reaction is complete. Completion can be monitored by spotting the reaction mixture on a TLC plate to check for the disappearance of the diazonium salt.

  • Intermediate Product: The resulting solution contains the bis-azo dye intermediate. This can be used directly for the next step.

Causality Explained: Coupling is performed under alkaline conditions to activate the H-acid at the position ortho to the hydroxyl group, which is more nucleophilic as a naphthoxide ion. This controlled pH ensures regioselectivity and prevents unwanted side reactions.

Protocol 3: Introduction of the Monochlorotriazine (MCT) Reactive Group

This step attaches the "hook" that will covalently bond to the fabric.

  • Preparation: Cool the solution of the bis-azo dye intermediate from Protocol 2 to 0-5 °C.

  • Cyanuration: In a separate beaker, prepare a slurry of 0.2 mol of cyanuric chloride in 100 mL of ice-water with a few drops of a non-ionic surfactant.

  • Condensation: Add the cyanuric chloride slurry to the cold dye solution. Maintain the pH at 4.5-5.0 by the controlled addition of a 1M sodium bicarbonate solution. Stir vigorously at 0-5 °C for 3-4 hours.

  • Reaction Completion: The reaction is complete when primary amino groups are no longer detectable (e.g., via a negative ninhydrin test).

Causality Explained: The reactivity of the three chlorine atoms on cyanuric chloride is temperature and pH-dependent. At 0-5 °C and pH 4-5, only one chlorine atom will react with the amino group of the H-acid moiety in the dye intermediate, resulting in the desired monochlorotriazine (MCT) reactive dye.

Protocol 4: Isolation and Purification
  • Salting Out: Isolate the final reactive dye from the solution by adding sodium chloride (approximately 20% w/v) until the dye precipitates.

  • Filtration: Filter the precipitated solid using a Büchner funnel. Wash the filter cake with a cold, saturated brine solution to remove most inorganic impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C.

  • Advanced Purification (Optional): For research-grade purity, the crude dye can be redissolved in a minimum amount of water and purified by ultrafiltration to remove residual salts and small molecule impurities.[2]

Characterization and Data

The synthesized dye should be characterized to confirm its structure and purity.

ParameterMethodExpected Result
λmax (Maximum Absorbance) UV-Vis SpectroscopyDependent on final structure, typically in the 500-600 nm range for red/blue dyes.
Functional Groups FT-IR SpectroscopyPresence of -SO₃H, -N=N-, triazine ring, and -OH/-NH groups.
Structure Confirmation ¹H NMR, ¹³C NMRChemical shifts corresponding to the aromatic protons and carbons of the DATMBSA, H-acid, and triazine moieties.
Purity HPLC, Elemental AnalysisAssessment of purity and confirmation of elemental composition.[16]

Chemical Reaction Pathway

The following diagram illustrates the key molecular transformations in the synthesis process.

Caption: Chemical structures and reaction pathway.

References

  • Studylib. (n.d.). Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. Studylib.net. [Link]

  • Freeman, H. S. (2018). Aromatic amines: use in azo dye chemistry. IMR Press. [Link]

  • ResearchGate. (2023). Diazo coupling of aryl diazonium salts with 1-naphthol under solvent-free conditions. ResearchGate. [Link]

  • Scribd. (n.d.). Characterization of Sulfonated Azo Dyes and Aromatic Amines by Pyrolysis Gas Chromatography/mass Spectrometry. Scribd. [Link]

  • Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. PubMed. [Link]

  • Singh, S., & Singh, V. (2015). Synthesis of azo dye by coupling of diazonium salt with α-naphthol, β - naphthol and salicylic acid. Research & Reviews in Biotechnology and Biosciences. [Link]

  • International Journal of Research and Review. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATION OF AZO DERIVATIVES FROM AROMATIC AMINES. Ijorar.org. [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]

  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. ResearchGate. [Link]

  • Khan, K. M., et al. (2016). Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Arabian Journal of Chemistry. [Link]

  • University of Babylon. (n.d.). Reaction Coupling of dysonium salts. [Link]

  • Journal of Nanostructures. (2016). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. [Link]

  • R Discovery. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. National Center for Biotechnology Information. [Link]

  • Sarantopoulos, I., et al. (2016). Synthesis, characterization and ultrafiltration of reactive dyes. ARC Journals. [Link]

  • Liu, Y., et al. (2022). Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics. PMC - NIH. [Link]

  • Giraud, R. J., et al. (2020). Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. MDPI. [Link]

  • Wei, X., Ma, W., & Zhang, S. (2019). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. RSC Publishing. [Link]

  • Thaker, T. H., et al. (2023). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Google Patents. (n.d.).
  • UPB Scientific Bulletin. (2009). SYNTHESIS OF REACTIVE DYES BASED ON EPYCHLOROHYDRINE. [Link]

  • ResearchGate. (2023). Trends in the synthesis and application of some reactive dyes: A review. [Link]

  • RTI International. (1987). Purification Procedures for Synthetic Dyes. [Link]

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  • MDPI. (2020). Removal of Reactive Dyes in Textile Effluents by Catalytic Ozonation Pursuing on-Site Effluent Recycling. [Link]

  • MDPI. (2002). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. [Link]

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The Versatile Building Block: 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of industrial and research chemistry, the strategic design of molecules hinges on the availability of versatile and reactive building blocks. 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, a substituted aromatic diamine, emerges as a pivotal intermediate with significant utility, particularly in the synthesis of high-performance materials such as reactive dyes and specialty polymers. Its unique structure, featuring two nucleophilic amino groups, a hydrophilic sulfonic acid moiety, and sterically influencing methyl groups, provides a powerful handle for chemists to construct complex molecular architectures with tailored properties. This guide provides an in-depth exploration of this compound, offering detailed application notes and robust protocols for its use in organic synthesis, aimed at researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties and Structural Attributes

Understanding the inherent characteristics of this compound is fundamental to its effective application. The molecule's properties are a direct consequence of its distinct structural features.

PropertyValueSource
CAS Number 32432-55-6
Molecular Formula C₉H₁₄N₂O₃S[1]
Molecular Weight 230.29 g/mol [1]
Appearance Beige powder[2]
Melting Point 169-171 °C (lit.)[2][3]
Solubility Soluble in water.

The presence of the sulfonic acid group imparts significant water solubility, a crucial characteristic for many industrial applications, particularly in dyeing processes. The two amino groups are the primary sites of reactivity, readily undergoing diazotization and condensation reactions. The flanking methyl groups provide steric hindrance that can influence the regioselectivity of reactions and enhance the stability of the resulting products.

Application Notes: A Gateway to Advanced Materials

Keystone in the Synthesis of Anthraquinone-Based Reactive Dyes

The most prominent and well-documented application of this compound is as a central building block in the synthesis of a range of brilliant blue reactive dyes. These dyes are prized for their vibrant color, excellent fastness properties, and ability to form covalent bonds with textile fibers, leading to durable and wash-resistant coloration.

The general synthetic strategy involves a multi-step condensation sequence, where the diamine acts as a bridge between a chromophoric unit and a reactive group. A prime example is the synthesis of C.I. Reactive Blue 49.[4][5]

Caption: Synthetic pathway for C.I. Reactive Blue 49.

This modular approach allows for the synthesis of a variety of reactive dyes by changing the final condensing amine. For instance, C.I. Reactive Blue 74 is synthesized through a similar pathway, but the final condensation is with a different amine, followed by ethoxylation.[6] C.I. Reactive Blue 166 is another example, where the final condensation is with 5-Chloro-2,4,6-trifluoropyrimidine.[7][8] The causality behind this synthetic choice lies in the ability of the diamine to introduce a sulfonated, sterically hindered aromatic spacer. This spacer can improve the solubility and stability of the dye molecule and fine-tune the final color.

Potential in the Development of Functional Polyamides

The difunctional nature of this compound makes it a compelling candidate for the synthesis of specialty polyamides. The incorporation of sulfonic acid groups directly into the polymer backbone can impart unique properties such as:

  • Enhanced Dyeability: The sulfonic acid groups can act as dye-receptive sites, improving the affinity of the polymer for cationic dyes.

  • Increased Hydrophilicity and Moisture Regain: The presence of ionic groups can enhance the water absorption and comfort of polyamide fibers.

  • Proton Conductivity: Sulfonated aromatic polyamides are actively researched for their potential use as proton exchange membranes in fuel cells.[9][10][11] The sulfonic acid groups provide a pathway for proton transport.

While specific industrial-scale production of polyamides using this particular diamine is not widely documented, the principles of polycondensation suggest its feasibility. The reaction would typically involve the condensation of the diamine with an aromatic or aliphatic diacid chloride.

Caption: Conceptual synthesis of a sulfonated polyamide.

The choice of the diacid chloride would be critical in determining the final properties of the polymer, such as its rigidity, thermal stability, and solubility. This area represents a promising avenue for future research and development.

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

Reaction Scheme:

Materials:

  • 2,4,6-trimethyl-1,3-phenylenediamine

  • Oleum (20% SO₃)

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Chloride

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2,4,6-trimethyl-1,3-phenylenediamine.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Addition of Oleum: Slowly add oleum (20% SO₃) dropwise from the dropping funnel while vigorously stirring the contents of the flask. The temperature must be carefully controlled and not allowed to rise above 10 °C.

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for 2-3 hours. The reaction mixture will become a thick slurry.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium chloride. The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it with a cold, saturated sodium chloride solution. The crude product can be further purified by recrystallization from hot water.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Self-Validation:

  • Purity Assessment: The purity of the synthesized compound should be assessed by High-Performance Liquid Chromatography (HPLC).[12]

  • Structural Confirmation: The structure of the product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of C.I. Reactive Blue 49

This protocol outlines the key steps for the synthesis of C.I. Reactive Blue 49, a representative reactive dye, using this compound as a key building block.[4][5][13]

Workflow Diagram:

CI_Reactive_Blue_49_Workflow start Start step1 Step 1: First Condensation Bromamine Acid + Diamine start->step1 step2 Step 2: Second Condensation Intermediate 1 + Cyanuric Chloride step1->step2 pH and Temperature Control step3 Step 3: Final Condensation Intermediate 2 + 3-Aminobenzenesulfonic acid step2->step3 pH and Temperature Control step4 Step 4: Salting Out and Isolation step3->step4 pH and Temperature Control end End (C.I. Reactive Blue 49) step4->end

Caption: Experimental workflow for C.I. Reactive Blue 49 synthesis.

Procedure:

  • First Condensation:

    • In a reaction vessel, dissolve 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) and this compound in an aqueous medium.

    • Add a catalyst, such as a monovalent copper complex, to facilitate the Ullmann condensation reaction.[13]

    • Heat the reaction mixture to approximately 85°C and maintain the pH at around 8 for 4-8 hours.[13]

  • Second Condensation:

    • Cool the reaction mixture and add a solution of 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

    • Control the temperature and pH to ensure the selective substitution of one chlorine atom on the triazine ring.

  • Final Condensation:

    • To the resulting intermediate, add 3-Aminobenzenesulfonic acid.

    • Adjust the temperature and pH to facilitate the final condensation reaction, completing the synthesis of the dye molecule.

  • Isolation:

    • The final dye is isolated from the reaction mixture by salting out with sodium chloride.

    • The precipitated dye is then filtered, washed, and dried.

Self-Validation:

  • Reaction Monitoring: The progress of each condensation step can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Product Characterization: The final product should be characterized by UV-Vis spectroscopy to determine its maximum absorption wavelength (λmax) and by tinctorial evaluation to assess its dyeing properties on cellulosic fibers.

Conclusion: A Building Block with a Bright Future

This compound stands as a testament to the power of functionalized aromatic compounds in driving innovation in materials science. Its established role in the synthesis of high-performance reactive dyes is a clear indicator of its industrial significance. Furthermore, its untapped potential in the realm of specialty polyamides opens up exciting avenues for the development of new materials with advanced properties. The protocols and application notes provided herein serve as a comprehensive resource for researchers and scientists looking to harness the synthetic utility of this versatile building block. As the demand for sophisticated and functional materials continues to grow, the importance of key intermediates like this compound is set to increase, solidifying its place as a cornerstone of modern organic synthesis.

References

  • Journal of Materials Chemistry. Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines. Available from: [Link].

  • World dye variety. Reactive Blue 74. (2012-05-16). Available from: [Link].

  • World dye variety. Reactive Blue 49. (2012-05-16). Available from: [Link].

  • Wiley Online Library. Novel Proton Conducting Polyimides from Sulfonated Sulfonyl-Containing Diamine Monomer. Available from: [Link].

  • VTechWorks. Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells. Available from: [Link].

  • ACS Publications. A Sulfonated All-Aromatic Polyamide for Heavy Metal Capture: A Model Study with Pb(II). Available from: [Link].

  • World dye variety. Reactive Blue 166. (2012-05-16). Available from: [Link].

  • MDPI. Highly Sulfonated Diamine Synthesized Polyimides and Protic Ionic Liquid Composite Membranes Improve PEM Conductivity. Available from: [Link].

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  • ResearchGate. Synthesis and properties of novel sulfonated (co)polyimides bearing sulfonated aromatic pendant groups for PEFC applications | Request PDF. (2025-08-06). Available from: [Link].

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  • ChemBK. Reactive Blue 49. (2024-04-09). Available from: [Link].

  • MDPI. Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. (2023-03-03). Available from: [Link].

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  • Google Patents. Novel reactive blue dye and preparation method thereof.
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  • Google Patents. Reactive blue dye and preparation and application thereof.
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  • Google Patents. Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.
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  • LOCKSS. SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. (2006-03-03). Available from: [Link].

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  • PubMed. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Available from: [Link].

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A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note presents a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid. The inherent analytical challenges posed by the analyte's amphoteric and highly polar nature are addressed through a systematic approach to column and mobile phase selection. The described method utilizes a polar-modified C18 column with an acidic, buffered mobile phase to ensure excellent peak shape, and reliable retention. This document provides a comprehensive protocol, from reagent preparation to data analysis, intended for researchers, quality control analysts, and drug development professionals requiring a precise analytical method for this compound.

Introduction and Scientific Rationale

This compound (CAS No. 32432-55-6) is an aromatic sulfonic acid derivative used as an intermediate in the synthesis of various compounds, including reactive dyes.[1] Its chemical structure, featuring a benzene ring substituted with a strongly acidic sulfonic acid group (-SO₃H) and two basic amino groups (-NH₂), confers unique physicochemical properties.[2][3] This amphoteric, zwitterionic character makes it highly polar and presents a significant challenge for conventional reversed-phase chromatography, which often results in poor retention and asymmetric peak shapes.

The successful separation of such a compound requires careful consideration of the interactions between the analyte, the stationary phase, and the mobile phase.[4][5] Our method development strategy is therefore grounded in the following principles:

  • Controlling Analyte Ionization: The key to achieving reproducible chromatography for ionizable compounds is to control their charge state. The sulfonic acid group is strongly acidic and will be deprotonated (anionic) across a wide pH range. The two amino groups are basic and will be protonated (cationic) at low pH. By operating at a low mobile phase pH (e.g., pH 2-3), we can ensure the amino groups are consistently protonated. This creates a single, stable cationic species, which behaves predictably and yields sharp, symmetrical peaks.[6]

  • Enhancing Retention: Due to its high polarity, the analyte has a low affinity for traditional non-polar stationary phases like C18. To overcome this, a stationary phase with enhanced polar retention is necessary. Options include polar-endcapped C18 columns or specialized phases designed for polar compounds.[7][8] These columns provide alternative interaction mechanisms, such as hydrogen bonding, which improve the retention of hydrophilic analytes.[9]

  • Optimizing Selectivity: The mobile phase composition, particularly the choice and ratio of the organic modifier, is a powerful tool for adjusting selectivity.[5] Acetonitrile is often chosen for its low viscosity and UV transparency. The use of an acidic modifier, such as phosphoric acid or formic acid, is essential for pH control.[10][11]

This application note details a method built on these principles, providing a self-validating system for the accurate quantification of this compound.

Caption: Logic diagram illustrating the method development strategy.

Materials and Methods

Reagents and Materials
MaterialGradeRecommended Supplier
This compoundReference Standard (≥98%)Sigma-Aldrich, Alfa Aesar
Acetonitrile (ACN)HPLC GradeFisher Scientific, VWR
WaterHPLC or Milli-Q Grade-
Phosphoric Acid (H₃PO₄)ACS Grade (≥85%)Sigma-Aldrich
Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

ParameterConditionRationale
HPLC Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18)Provides balanced retention for polar compounds and prevents peak tailing often seen with basic analytes on standard C18 columns.[8][9]
Mobile Phase A 0.1% (v/v) Phosphoric Acid in WaterThe acidic pH (~2.1) ensures the consistent protonation of the analyte's amino groups, leading to sharp, symmetrical peaks.[6]
Mobile Phase B Acetonitrile (ACN)Common organic modifier for reversed-phase HPLC.
Elution Mode IsocraticA simple and robust approach suitable for quantifying a single analyte.
Composition 85% Mobile Phase A / 15% Mobile Phase BThis ratio should be optimized to achieve a retention time (k') between 2 and 10 for optimal resolution and run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 265 nmProvides good sensitivity for the aromatic analyte. A PDA detector can be used to confirm peak purity.[12]
Injection Volume 10 µLA typical injection volume; can be adjusted based on analyte concentration and detector sensitivity.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities.

Experimental Protocol

G cluster_prep Preparation Steps cluster_analysis HPLC Analysis prep_start Start Protocol prep_mobile_phase 1. Prepare Mobile Phase - Phase A: 0.1% H₃PO₄ in H₂O - Phase B: 100% ACN prep_start->prep_mobile_phase prep_diluent 2. Prepare Diluent (e.g., 50:50 H₂O:ACN) prep_mobile_phase->prep_diluent prep_stock 3. Prepare Standard Stock (e.g., 1.0 mg/mL in Diluent) prep_diluent->prep_stock prep_working 4. Prepare Working Standards (Dilute Stock for Calibration Curve) prep_stock->prep_working prep_sample 5. Prepare Sample (Dissolve in Diluent to fall within calibration range) prep_working->prep_sample setup_hplc 6. Setup & Equilibrate HPLC (Pump mobile phase for ~30 min) prep_sample->setup_hplc run_sequence 7. Run Analysis Sequence - Blank (Diluent) - Standards (for Calibration) - Samples setup_hplc->run_sequence process_data 8. Process Data (Integrate peaks, generate calibration curve, quantify sample) run_sequence->process_data analysis_end End Protocol process_data->analysis_end

Caption: Step-by-step experimental workflow for the HPLC analysis.

Reagent Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of concentrated (85%) phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: Prepare a mixture of 50% HPLC-grade water and 50% acetonitrile. This is used for dissolving standards and samples to ensure compatibility with the mobile phase.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution with the diluent to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a suitable amount of the sample to be analyzed into a volumetric flask.

  • Dissolve in and dilute to volume with the diluent to achieve a theoretical concentration within the range of the calibration curve (e.g., 50 µg/mL).[12]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulates.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the conditions listed in Table 2.2.

  • Purge the pump lines with the respective mobile phases.

  • Equilibrate the column by pumping the isocratic mobile phase (85% A / 15% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Create an analysis sequence in the chromatography data system (CDS) software. The sequence should begin with a blank injection (diluent), followed by the working standards in increasing order of concentration, and then the sample preparations.

Data Analysis and System Suitability

  • Calibration: After the sequence is complete, process the data for the standard injections. Generate a linear calibration curve by plotting the peak area against the concentration of each standard. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of this compound in the sample preparations by interpolating their peak areas from the calibration curve.

  • System Suitability: To ensure the validity of the analytical results, system suitability criteria must be met. These are typically assessed from a bracketing standard injection.

ParameterAcceptance CriterionPurpose
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry; high tailing can indicate secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates the precision and reproducibility of the injection system.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By employing a polar-modified stationary phase and an acidic mobile phase to control the analyte's ionization state, the method overcomes common chromatographic challenges associated with polar, amphoteric compounds. This protocol is suitable for routine quality control, stability studies, and research applications, offering excellent peak shape, reproducibility, and accuracy.

References

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- on Newcrom R1 HPLC column.
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  • Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method.
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  • Journal of Chromatographic Science. (1986).
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  • ChemBK. (2024). 3,5-diamino-2,4,6-trimethylbenzenesulfonate.
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  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
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  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • ResearchGate. (2018). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry.
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  • Helda - University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
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Application Notes & Protocols: The Role of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid as a pivotal intermediate in the synthesis of azo dyes. This document elucidates the compound's properties, outlines the fundamental principles of diazotization and azo coupling, and provides detailed, field-proven protocols for its application. The methodologies are presented with a focus on the underlying chemical principles to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction: Significance of this compound

This compound (CAS No. 32432-55-6) is an aromatic sulfonic acid derivative that serves as a vital diazo component in the synthesis of a variety of dyes.[1][2] Its molecular structure is unique, featuring two primary amino groups susceptible to diazotization, a sulfonic acid group that imparts water solubility to the final dye, and three methyl groups.[2] The methyl groups can influence the electronic properties and steric environment of the benzene ring, thereby affecting the reactivity and coloristic properties of the resulting dyes.[2] This intermediate is particularly noted for its use in the production of reactive dyes, such as C.I. Reactive Blue 49 and C.I. Reactive Blue 166, which are valued in the textile industry for their vibrant colors and excellent fastness properties.[1][3]

The presence of two amino groups offers the potential for forming di-azo dyes, while the sulfonic acid group is critical for creating acid dyes suitable for dyeing protein and polyamide fibers like wool and nylon.[3][4] Understanding the precise reaction conditions required to handle this intermediate is paramount for achieving high-yield, high-purity dye synthesis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting intermediate is fundamental for safe handling and successful experimental design.

PropertyValueSource(s)
CAS Number 32432-55-6[1][5]
Molecular Formula C₉H₁₄N₂O₃S[1][5]
Molecular Weight 230.29 g/mol [5]
Appearance Solid (Typical)[2]
Melting Point 169-171 °C[6][7]
Solubility Water-soluble due to the sulfonic acid group[2]
Synonyms Diaminomesitylenesulfonic acid, 2,6-Diaminomesitylene-4-sulfonic Acid[5][8]

Core Synthetic Principles: From Amine to Azo Dye

The synthesis of azo dyes from this compound is a classic two-stage process: Diazotization followed by Azo Coupling . This sequential reaction pathway is foundational to the production of a vast array of synthetic colorants.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling A 3,5-Diamino-2,4,6-trimethyl- benzenesulfonic acid (Diazo Component) B NaNO₂ + Strong Acid (e.g., HCl) 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms E Alkaline Conditions (e.g., NaOH solution) C->E Couples with activated component D Coupling Component (e.g., Naphthol derivative) D->E Activated under F Final Azo Dye E->F Yields

Figure 1: General workflow for azo dye synthesis.

Mechanism Deep Dive: Diazotization

Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (HNO₂).[9] Nitrous acid is inherently unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[10]

Causality Behind Critical Parameters:

  • Low Temperature (0-5 °C): This is the most critical parameter. Diazonium salts are thermally unstable. Above 5-10 °C, they readily decompose, losing N₂ gas and forming phenols, which leads to significant yield loss and impurities.[9][10] An ice bath is essential throughout the process.

  • Strong Acidic Medium: The acid serves two purposes: it protonates the sodium nitrite to form the active nitrosating agent (nitrous acid), and it dissolves the amine starting material, preventing unwanted side reactions.[9][11]

G reagents Ar-NH₂ 3,5-Diamino-2,4,6-trimethyl- benzenesulfonic acid process { Diazotization | NaNO₂ / HCl | 0-5 °C } reagents:f0->process:f0 product Ar-N₂⁺Cl⁻ Diazonium Salt process:f0->product:f0

Figure 2: Simplified diazotization reaction scheme.

Mechanism Deep Dive: Azo Coupling

The formed diazonium salt is a weak electrophile that reacts with an electron-rich aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction.[9][12] Common coupling components include phenols, naphthols, and aromatic amines.[12]

Causality Behind Critical Parameters:

  • pH Control: The reactivity of the coupling component is highly pH-dependent.

    • For coupling with phenols or naphthols , the reaction is carried out in a mildly alkaline medium (pH 8-10). The alkalinity deprotonates the hydroxyl group to form a phenoxide ion, which is a much stronger activating group and enhances the electron density of the aromatic ring.

    • For coupling with amines , the reaction is performed in a mildly acidic medium (pH 4-7) to ensure sufficient concentration of the free amine, which is the reactive species.

Experimental Protocols

Disclaimer: All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Diazotization of this compound

This protocol outlines the formation of the diazonium salt solution, which is the foundational first step.

Materials & Reagents:

  • This compound (0.1 mol)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Amine Slurry Preparation: In a 1 L beaker, create a slurry by mixing 0.1 mol of this compound with 200 mL of distilled water.

  • Acidification: While stirring, slowly add 0.25 mol of concentrated HCl. The mixture may warm slightly.

  • Cooling: Place the beaker in a large ice-water bath and cool the mixture to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range for the remainder of the procedure.[10]

  • Nitrite Solution Preparation: In a separate beaker, dissolve 0.105 mol of sodium nitrite in 50 mL of cold distilled water. The slight molar excess of nitrite ensures complete diazotization.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine slurry over 30-45 minutes. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the escape of nitrogen oxides.

  • Monitoring for Completion: After the addition is complete, continue stirring for an additional 20 minutes in the ice bath. To confirm the presence of a slight excess of nitrous acid (indicating the reaction is complete), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color confirms completion.[13]

  • Self-Validation: If the starch-iodide test is negative, add a small additional amount of the sodium nitrite solution until a positive test is achieved and persists for 10 minutes. If the test is strongly positive, the excess nitrous acid can be quenched by adding a small amount of sulfamic acid until the test is faintly positive.

The resulting cold diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Synthesis of an Azo Dye (Illustrative Example)

This protocol describes coupling the diazonium salt from Protocol 3.1 with a generic naphthol derivative (e.g., H-acid; 1-amino-8-naphthol-3,6-disulfonic acid) to form a water-soluble acid dye.[3]

Materials & Reagents:

  • Diazonium salt solution (from Protocol 3.1)

  • H-acid (1-amino-8-naphthol-3,6-disulfonic acid, 0.1 mol)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

  • Coupling Component Solution: In a 2 L beaker, dissolve 0.1 mol of H-acid in 400 mL of water. Add a 20% solution of sodium carbonate or sodium hydroxide dropwise until the H-acid is fully dissolved and the solution is alkaline (pH 8-9).

  • Cooling: Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Azo Coupling Reaction: While maintaining vigorous stirring and low temperature, slowly add the diazonium salt solution (from Protocol 3.1) to the cold solution of the coupling component. A deeply colored dye should precipitate or form a concentrated solution almost immediately.

  • pH Maintenance: During the addition, monitor the pH of the reaction mixture. It should be maintained in the alkaline range (pH 8-9) by adding small portions of sodium carbonate solution as needed. This ensures the naphthol component remains in its activated phenoxide form.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the coupling reaction goes to completion.

  • Dye Isolation ("Salting Out"): Add sodium chloride (approximately 15-20% of the total volume by weight) to the mixture and stir until it dissolves. The high ionic strength of the solution decreases the solubility of the dye, causing it to precipitate.

  • Filtration and Washing: Collect the precipitated dye by vacuum filtration using a Buchner funnel.[9] Wash the filter cake with a cold, saturated NaCl solution to remove excess reactants and inorganic salts.

  • Drying: Dry the purified dye in a vacuum oven at a moderate temperature (60-70 °C).

Safety and Handling

  • Hazard Profile: this compound is classified as a skin and eye irritant.[5] Avoid inhalation of dust and direct contact with skin and eyes.[7]

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry. NEVER isolate the diazonium salt intermediate. Always use it as a cold, aqueous solution immediately after preparation.[11]

  • Waste Disposal: Azo dyes and aromatic amine intermediates should be disposed of in accordance with local environmental regulations. Do not discharge into drains.

References

  • ChemicalBook. (2024). This compound | 32432-55-6.
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  • ChemBK. (2024).
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  • SIELC Technologies. (2018). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-.
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  • MDPI. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.
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Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid as a Versatile Coupling Component

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the synthesis of novel azo dyes using 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid as a key coupling component. This document delves into the underlying chemical principles, provides detailed, field-proven protocols, and outlines methods for the characterization of the resulting chromophores.

The choice of this compound is predicated on its unique structural features. The presence of two powerful activating amino groups, ortho and para to each other, offers intriguing possibilities for controlling the position of the azo coupling. Furthermore, the sulfonic acid moiety imparts aqueous solubility to the final dye molecule, a desirable characteristic for many applications, including textile dyeing and biological assays. The steric hindrance provided by the flanking methyl groups can also influence the planarity and, consequently, the spectral properties of the synthesized dyes.

Core Principles: The Chemistry of Azo Synthesis

The synthesis of azo dyes is a classic and robust two-step process in organic chemistry, valued for its simplicity and versatility.[1][2] The overall workflow involves the transformation of a primary aromatic amine into a reactive diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling partner.

Step 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[3] This reaction is conducted at low temperatures (typically 0-5 °C) because diazonium salts are generally unstable at higher temperatures and can decompose, potentially explosively if isolated in dry form.[2] The reaction involves treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[4]

The mechanism proceeds via the formation of the nitrosonium ion (N≡O⁺), a potent electrophile, which is attacked by the nitrogen of the primary amine. A series of proton transfers and elimination of a water molecule leads to the formation of the resonance-stabilized diazonium ion (Ar-N₂⁺).

Step 2: Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium ion acts as the electrophile.[5][6] It reacts with an electron-rich aromatic compound, the "coupling component." In this guide, the coupling component is this compound.

The rate and position of the coupling are highly dependent on the pH of the reaction medium.

  • With phenols: Coupling is typically performed under mildly alkaline conditions (pH > 7). The alkaline environment deprotonates the phenolic hydroxyl group to form a highly activating phenoxide ion.

  • With anilines: Coupling is performed in mildly acidic to neutral conditions (pH 4-7).[5] A highly acidic solution (low pH) would protonate the amino group of the aniline, deactivating the ring towards electrophilic attack. Conversely, a highly basic solution could cause the diazonium ion to convert into a non-reactive diazotate species.

For our coupling component, which possesses two amino groups, the reaction will be conducted under mildly acidic conditions to ensure the amino groups remain as free bases to activate the aromatic ring for electrophilic attack. The substitution is expected to occur at the position para to one of the amino groups.

Properties of the Coupling Component

A thorough understanding of the starting materials is critical for successful synthesis.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 32432-55-6[8][9]
Molecular Formula C₉H₁₄N₂O₃S[7][10]
Molecular Weight 230.29 g/mol [7]
Melting Point 169-171 °C[8][9]
Appearance SolidN/A
Key Structural Features Two activating amino groups, three methyl groups providing steric bulk, one water-solubilizing sulfonic acid group.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology. Researchers should note that optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) may be necessary for different diazo components.

Diagram: General Workflow for Azo Dye Synthesis

Azo Dye Synthesis Workflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_isolation Protocol 3: Isolation & Purification A Primary Aromatic Amine + NaNO₂ + HCl (aq) B Maintain 0-5 °C (Ice Bath) A->B C Formation of Diazonium Salt Solution B->C E Slowly add Diazonium Salt Solution at 0-5 °C C->E Use Immediately D Coupling Component Solution (this compound) D->E F Stir for 30-60 min E->F G Precipitation of Azo Dye F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Recrystallization I->J Azo Coupling Mechanism Diazonium Ar-N≡N⁺ (Electrophile) Coupling Coupling Component (Electron-rich Ring) Sigma σ-complex (Wheland Intermediate) Diazonium->Sigma Attack on ring Plus + Product Azo Dye (Ar-N=N-Ar') Sigma->Product Deprotonation (fast) Proton H⁺

Caption: Electrophilic substitution mechanism of azo coupling.

Characterization of Synthesized Dyes

The identity and purity of the synthesized azo dyes must be confirmed through rigorous analytical techniques.

  • UV-Visible Spectroscopy: The absorption spectrum in a suitable solvent (e.g., ethanol, water, or DMSO) should be recorded to determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye. [11][12]* Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum (typically using KBr pellets) will confirm the presence of key functional groups. Look for characteristic absorption bands for the azo group (-N=N-) around 1550-1450 cm⁻¹, the sulfonic acid group (S=O stretches) around 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹, and N-H stretching of the amino groups around 3500-3300 cm⁻¹. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structural elucidation. Spectra are typically recorded in a deuterated solvent like DMSO-d₆. The chemical shifts and coupling patterns of the aromatic protons and carbons will confirm the substitution pattern and overall structure of the dye molecule. [13][14]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the synthesized dye, providing further evidence for its structure. [12][13]

Safety and Handling

  • Aromatic Amines: Many primary aromatic amines are toxic or carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. Never isolate diazonium salts in their dry form. Always prepare them in a cold aqueous solution and use them immediately.

  • Acids and Bases: Handle concentrated acids and bases with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.
  • Emerald Publishing. (2018). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline.
  • ResearchGate. (n.d.). Preparation, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes.
  • PubMed Central. (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Journal of King Saud University. (n.d.). Synthesis, spectroscopic characterization and pharmacological studies on novel sulfamethaxazole based azo dyes.
  • PubMed Central. (n.d.). Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches.
  • MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole.
  • ChemicalBook. (2024). This compound.
  • ResearchGate. (2025). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • PMC - NIH. (2020). Classifications, properties, recent synthesis and applications of azo dyes.
  • Slideshare. (n.d.). Diazotisation and coupling reaction.
  • Unacademy. (n.d.). Diazotization Reaction Mechanism.
  • Chemistry Stack Exchange. (2019). Does aniline react with diazonium ions at C or N?.
  • Scribd. (n.d.). Synthesis of An Azo Dye.
  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • PubChem. (n.d.). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-.
  • PMC - NIH. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions.
  • Studylib. (n.d.). Aromatic Amines & Diazonium Ions: Azo Dye Synthesis.
  • Wikipedia. (n.d.). Azo coupling.
  • ChemBK. (2024). 3,5-diamino-2,4,6-trimethylbenzenesulfonate.
  • YouTube. (2021). Synthesis of an azo dye.
  • SIELC Technologies. (2018). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-.
  • BLDpharm. (n.d.). This compound.
  • TÜBİTAK Academic Journals. (2002). Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry.
  • International Journal of Innovative Science and Research Technology. (2025). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol.
  • WorldOfChemicals. (2013). This compound.

Sources

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid in the preparation of high-performance pigments

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid for the Synthesis of High-Performance Azo Pigments

Abstract

High-performance pigments (HPPs) are essential for applications demanding exceptional durability, including automotive coatings, high-end plastics, and specialized printing inks. The molecular architecture of the organic precursors is paramount to achieving superior properties such as high lightfastness, thermal stability, and chemical resistance. This guide details the strategic use of this compound as a key diazo component in the synthesis of advanced bis-azo pigments. We provide a comprehensive rationale for its selection, a detailed, step-by-step synthesis protocol, and expected performance benchmarks. This document is intended for researchers and chemists focused on the development of novel colorant technologies.

Introduction: The Architectural Advantage in Pigment Design

The performance of an organic pigment is fundamentally dictated by its chemical structure and solid-state properties like crystal packing and particle size.[1] Azo pigments, characterized by the –N=N– chromophore, represent a vast and versatile class of colorants.[2][3] However, elevating a standard azo colorant to a high-performance pigment requires deliberate molecular design. Key strategies include increasing molecular weight, introducing functional groups that promote intermolecular hydrogen bonding, and enhancing molecular rigidity.[1]

This compound (CAS: 32432-55-6) is an exemplary precursor for this purpose. Its unique structure offers a trifecta of performance-enhancing features:

  • Two Amino Groups: Allows for tetrazotization, enabling the formation of bis-azo pigments. This effectively doubles the molecular weight compared to a mono-azo counterpart, significantly improving heat and migration resistance.[1]

  • Sulfonic Acid Group (-SO₃H): This highly polar group is instrumental in improving weather and lightfastness.[1][4] It enhances intermolecular interactions, stabilizes the crystal lattice, and can improve dispersibility in certain polar systems.[4][5]

  • Three Methyl Groups: These groups provide steric hindrance, which can protect the azo linkage from photochemical attack and influence the final crystal form, impacting the pigment's hue and opacity.

This application note will guide you through the synthesis of a high-performance bis-azo red pigment using this versatile intermediate.

Profile: this compound

This compound serves as the diazo component in our synthesis. A thorough understanding of its properties is crucial for successful and safe execution of the protocol.

Caption: Chemical structure of the diazo component.

Table 1: Physicochemical Properties of the Diazo Component

PropertyValueSource
CAS Number32432-55-6[6][7]
Molecular FormulaC₉H₁₄N₂O₃S[7][8]
Molecular Weight230.29 g/mol [7]
AppearanceBeige Powder[9]
Melting Point169-171 °C[6][8]
IUPAC NameThis compound[7]

Protocol: Synthesis of a High-Performance Bis-Azo Red Pigment

This protocol describes the synthesis of a high-performance pigment via tetrazotization of this compound and subsequent coupling with two equivalents of a Naphthol AS-type coupler.

Principle of the Reaction

The synthesis is a two-stage process common for azo pigments:

  • Tetrazotization: Both aromatic primary amino groups of the starting material are converted into diazonium salts (–N₂⁺Cl⁻) using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0–5 °C). This intermediate is highly reactive.[10]

  • Azo Coupling: The resulting bis-diazonium salt, a potent electrophile, undergoes an electrophilic aromatic substitution reaction with two equivalents of an electron-rich coupling component (e.g., Naphthol AS).[2][11] The reaction is pH-dependent and results in the formation of the final bis-azo pigment.

G General Reaction Scheme for Bis-Azo Pigment Synthesis A Diazo Component (Aromatic Diamine) B Bis-Diazonium Salt (Tetrazotization) A->B NaNO₂ / HCl 0-5 °C D High-Performance Bis-Azo Pigment B->D Azo Coupling pH Control C Coupling Component (e.g., Naphthol AS) C->D

Caption: The two-stage process of bis-azo pigment synthesis.

Materials and Equipment

Table 2: Reagents and Materials

ReagentCAS NumberRecommended PurityNotes
This compound32432-55-6>98%Diazo Component
N-(2-methylphenyl)-3-oxobutanamide (Acetoacet-o-toluidide)93-68-5>99%Coupling Component
Sodium Nitrite (NaNO₂)7632-00-0ACS Reagent GradeDiazotizing Agent
Hydrochloric Acid (HCl), 37%7647-01-0ACS Reagent GradeAcid Catalyst
Sodium Hydroxide (NaOH)1310-73-2ACS Reagent GradeFor pH adjustment
Sodium Acetate (CH₃COONa)127-09-3ACS Reagent GradeBuffering Agent
Deionized Water->18 MΩ·cmSolvent

Equipment:

  • 1 L Jacketed Glass Reactor with overhead stirrer, temperature probe, and dropping funnel

  • Low-temperature circulator/chiller

  • pH meter

  • Büchner funnel and vacuum flask

  • Drying oven (convection or vacuum)

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-Up & Analysis start Weigh Reagents dissolve_diazo Dissolve Diazo Component in HCl Solution start->dissolve_diazo dissolve_coupler Prepare Alkaline Coupler Solution start->dissolve_coupler cool_diazo Cool to 0-5 °C dissolve_diazo->cool_diazo tetrazotization 1. Tetrazotization (Add NaNO₂ solution) cool_diazo->tetrazotization coupling 2. Azo Coupling (Add Diazonium Salt to Coupler) dissolve_coupler->coupling tetrazotization->coupling aging 3. Pigment Aging (Heat to 90-95 °C) coupling->aging filtration Filtration aging->filtration washing Wash with DI Water filtration->washing drying Dry Pigment (80 °C) washing->drying analysis Characterization drying->analysis

Caption: Step-by-step experimental workflow for pigment synthesis.

Step-by-Step Procedure

PART A: Tetrazotization of the Diazo Component

  • To the 1 L jacketed reactor, add 300 mL of deionized water and 35 mL of 37% HCl. Begin stirring.

  • Slowly add 23.0 g (0.1 mol) of this compound. A fine suspension will form.

  • Cool the reactor contents to 0–5 °C using the circulating chiller. It is critical to maintain this temperature to prevent decomposition of the diazonium salt.

  • In a separate beaker, dissolve 14.5 g (0.21 mol) of sodium nitrite in 50 mL of deionized water.

  • Using a dropping funnel, add the sodium nitrite solution to the reactor dropwise over 30-45 minutes. Ensure the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the resulting pale yellow bis-diazonium salt solution at 0–5 °C for an additional 30 minutes.

PART B: Azo Coupling

  • In a separate 2 L beaker, dissolve 36.0 g (0.203 mol) of N-(2-methylphenyl)-3-oxobutanamide and 18 g of sodium hydroxide in 500 mL of deionized water. Stir until a clear solution is obtained.

  • Cool this coupling component solution to 10-15 °C.

  • Slowly, over a period of 60-90 minutes, add the cold bis-diazonium salt solution (from Part A) to the stirring coupler solution.

  • During the addition, maintain the pH of the reaction mixture between 4.5 and 5.5 using a sodium acetate buffer or dropwise addition of dilute NaOH/HCl as needed. Precise pH control is essential for ensuring complete coupling and achieving the correct pigment hue.[3]

  • A thick, brightly colored red slurry will form immediately. After the addition is complete, allow the mixture to stir for another hour at room temperature.

PART C: Pigment Finishing and Isolation

  • Heat the pigment slurry to 90-95 °C and hold for 1 hour. This "finishing" or "aging" step promotes crystal growth and improves pigment properties like stability and color strength.[12]

  • Allow the slurry to cool to ~60 °C.

  • Isolate the pigment by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water until the filtrate is colorless and has a neutral pH. This removes residual salts and unreacted starting materials.

  • Dry the pigment in an oven at 80 °C overnight. The yield should be approximately 90-95%.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Aromatic amines and their derivatives can be toxic. Handle them in a well-ventilated fume hood.[8]

  • Diazonium salts, especially when dry, can be explosive. Never isolate the diazonium salt intermediate. Always use it in solution immediately after preparation.

  • Handle corrosive acids (HCl) and bases (NaOH) with care.

Performance Evaluation and Expected Results

The synthesized pigment should be characterized to confirm its identity and evaluate its performance properties against industry standards.

Table 3: Expected Performance Characteristics

ParameterTest MethodExpected Result for Synthesized PigmentRationale for High Performance
Lightfastness ISO 105-B02 (Blue Wool Scale)7-8 (Excellent)The stable, high molecular weight bis-azo structure, coupled with the stabilizing effect of the sulfonic acid group, resists photodegradation.[1][13]
Heat Stability DIN 12877 (in HDPE)280-300 °CThe large, rigid molecular structure provides excellent thermal stability, preventing degradation at high processing temperatures.[14]
Solvent Resistance ISO 2836 (Spot Test)5 (Excellent)Strong intermolecular forces, including hydrogen bonding facilitated by the -SO₃H group, create a robust crystal lattice that resists dissolution.[1]
Colorimetric Data (in coating)CIELAB D65/10°L* ≈ 45, a* ≈ +55, b* ≈ +25The specific combination of diazo and coupling components yields a brilliant mid-shade red.
Migration Resistance DIN 537755 (Excellent)High molecular weight and low solubility in polymer matrices prevent the pigment from bleeding or migrating to the surface.

Troubleshooting

Table 4: Common Issues and Solutions in Pigment Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Diazonium salt decomposition (temp > 5°C).- Incorrect stoichiometry.- Incomplete coupling (incorrect pH).- Strictly maintain diazotization temperature at 0-5 °C.- Re-verify all reagent masses and calculations.- Monitor and control pH carefully during coupling.
Dull or Off-Shade Color - Impure starting materials.- Side reactions due to incorrect pH or temperature.- Insufficient finishing/aging step.- Use high-purity reagents.- Adhere strictly to the protocol's temperature and pH ranges.- Ensure the slurry is heated to 90-95 °C for the full duration.
Poor Dispersibility - Undesirable particle size/morphology.- Residual salts from inadequate washing.- Optimize the finishing step (temperature, time).- Wash the filter cake until the filtrate conductivity is low and pH is neutral.

Conclusion

This compound is a superior building block for creating high-performance bis-azo pigments. Its multifunctional structure directly contributes to exceptional lightfastness, thermal stability, and resistance properties. The protocol provided herein offers a reliable and reproducible method for synthesizing a vibrant red pigment suitable for demanding applications. By understanding the causal relationship between the precursor's molecular architecture and the final pigment's performance, researchers can further innovate and design next-generation colorants.

References

  • Unlocking Color: The Role of 1-Naphthol-5-sulfonic Acid in Modern Dye Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. (n.d.). PubChem. Available from: [Link]

  • Murayama, T. (n.d.). Development of Azo Pigments for High Performance Organic Photoconductors (OPC). IS&T Digital Library. Available from: [Link]

  • 3,5-diamino-2,4,6-trimethylbenzenesulfonate. (2024). ChemBK. Available from: [Link]

  • Wang, K., et al. (2019). Continuous-Flow Synthesis of the Azo Pigment Yellow 14 Using a Three-Stream Micromixing Process. ResearchGate. Available from: [Link]

  • Ndong, C., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Polymers (Basel). Available from: [Link]

  • Ramirez, M., et al. (2024). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molbank. Available from: [Link]

  • Sulfonic acid. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Endriss, H., et al. (1990). Process for making azo pigments. U.S. Patent No. 4,920,206. Washington, DC: U.S. Patent and Trademark Office.
  • Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. (n.d.). SIELC Technologies. Available from: [Link]

  • Pogers, G. (2020). High Performance Pigments for Industrial Coatings. UL Prospector. Available from: [Link]

  • Lightfastness. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Yoon, S., et al. (2003). Thermal Stability of the Pigments Hydroxysafflor Yellow A, Safflor Yellow B, and Precarthamin from Safflower (Carthamus tinctorius). ResearchGate. Available from: [Link]

Sources

Analytical techniques for the quantification of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid in mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: AN-DTMBSA-01

Topic: High-Fidelity Quantification of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid in Complex Matrices

Abstract & Introduction

This compound (DTMBSA) is an aromatic sulfonic acid derivative incorporating both acidic (sulfonic acid) and basic (amino) functional groups.[1] Its unique substituted structure makes it a key intermediate in the synthesis of specialized dyes, polymers, and pharmaceutical agents. The precise quantification of DTMBSA in reaction mixtures, formulation intermediates, and final products is paramount for ensuring process efficiency, product quality, and regulatory compliance. The presence of polar functional groups and a non-polar aromatic core presents specific challenges for analytical separation and quantification.

This application note provides a comprehensive guide to validated analytical techniques for the robust quantification of DTMBSA. We present detailed protocols for two primary methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which serves as the workhorse method for most laboratories, and Capillary Zone Electrophoresis (CZE), an orthogonal technique offering high separation efficiency. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods effectively. All protocols are designed as self-validating systems, with a concluding section on the essential parameters of method validation as outlined by the International Council for Harmonisation (ICH).[2]

Physicochemical Properties of DTMBSA

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
CAS Registry Number 32432-55-6[3]
Molecular Formula C₉H₁₄N₂O₃S[1]
Molecular Weight 230.29 g/mol [1]
Appearance White to off-white crystalline solid[4]
Melting Point 169-171 °C[3]
Key Structural Features Aromatic ring, two primary amine groups, one sulfonic acid group, three methyl groups.
Solubility Soluble in water and polar organic solvents like ethanol.[4]

Principle Technique: Reversed-Phase HPLC with Diode Array Detection (DAD)

Rationale: RP-HPLC is the premier technique for this application due to its robustness, versatility, and the analyte's inherent characteristics. The trimethylated benzene core provides sufficient hydrophobicity for retention on a C18 stationary phase, while the polar amino and sulfonic acid groups allow for modulation of this retention with mobile phase modifiers. The aromatic structure ensures strong UV absorbance, enabling sensitive detection.[5]

Causality of Method Design
  • Stationary Phase Selection: A C18 column is chosen for its universal applicability in retaining non-polar moieties. The hydrophobic interactions between the trimethylbenzene structure of DTMBSA and the C18 alkyl chains form the primary basis of separation.

  • Mobile Phase Acidity: Aromatic sulfonic acids are strong acids (pKa < -2) and will be anionic in typical mobile phases. The inclusion of an acid like phosphoric or formic acid in the mobile phase is crucial. It serves to protonate the silanol groups on the silica backbone of the column, minimizing secondary ionic interactions that can lead to peak tailing. For the basic amino groups, the acidic pH ensures they are protonated and well-solvated, leading to symmetrical peak shapes.

  • Detector Choice: A Diode Array Detector (DAD) is superior to a fixed-wavelength UV detector. It not only quantifies the analyte at its absorbance maximum (λ-max) for optimal sensitivity but also provides spectral data across a range. This is invaluable for assessing peak purity and distinguishing the analyte from co-eluting impurities, a key aspect of method specificity.

Detailed Experimental Protocol: HPLC-DAD

2.2.1. Instrumentation & Consumables

  • HPLC System: Quaternary pump, degasser, autosampler, thermostatted column compartment, and Diode Array Detector (e.g., Agilent 1290 Infinity II).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Filters: 0.22 µm PVDF or Nylon syringe filters.

2.2.2. Reagents & Solutions

  • Acetonitrile (MeCN): HPLC grade.

  • Water: Deionized (DI) Water, >18 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): ACS grade.

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: 0.1% H₃PO₄ in MeCN.

  • Wash Solvent: 50:50 MeCN/Water.

  • DTMBSA Standard: Reference standard of known purity (>98%).

2.2.3. Chromatographic Conditions

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing optimal efficiency.
Injection Volume 10 µLA balance between sensitivity and avoiding column overload.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection DAD, 254 nm (or λ-max). Spectral scan: 200-400 nm.254 nm is a common wavelength for aromatic compounds. Determine λ-max from a standard for best sensitivity. Spectral scan confirms identity and purity.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 5% B; 18-25 min: 5% B (Equilibration)A gradient is necessary to elute the polar DTMBSA with good peak shape and then wash out more non-polar matrix components.

2.2.4. Sample & Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of DTMBSA reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with 50:50 MeCN/Water. This stock is used to prepare calibration standards.

  • Calibration Standards (e.g., 1-100 µg/mL): Perform serial dilutions of the Standard Stock Solution into volumetric flasks using the initial mobile phase composition (95:5 Water/MeCN with 0.1% H₃PO₄) as the diluent.

  • Sample Preparation: Accurately weigh a known amount of the sample mixture. Dissolve in a suitable volume of diluent to achieve a target concentration within the calibration range. Vortex and sonicate if necessary. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

2.2.5. Data Analysis & Quantification

  • Inject the calibration standards to generate a linear regression curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Inject the prepared sample solutions.

  • Identify the DTMBSA peak based on its retention time matching that of the standard.

  • Quantify the concentration in the sample using the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std Reference Standard Weighing Dilute Serial Dilution for Calibration Curve Std->Dilute Stock Soln. Sample Sample Weighing & Dissolution Filter 0.22 µm Syringe Filtration Sample->Filter HPLC HPLC System Injection Dilute->HPLC Standards Filter->HPLC Samples DAD DAD Signal Acquisition (Area & Spectrum) HPLC->DAD Cal Generate Calibration Curve (r² > 0.999) DAD->Cal Standard Data Quant Quantify Sample Concentration DAD->Quant Sample Data Cal->Quant Regression Eq. Report Final Report Quant->Report

Caption: Workflow for DTMBSA quantification by HPLC-DAD.

Orthogonal Technique: Capillary Zone Electrophoresis (CZE)

Rationale: CZE is a powerful, high-efficiency separation technique that serves as an excellent orthogonal method to HPLC.[6] Separation in CZE is based on the charge-to-size ratio of the analyte, a fundamentally different principle than the partitioning mechanism in RP-HPLC.[7] Given that DTMBSA is a zwitterionic compound, its net charge can be manipulated by adjusting the buffer pH, allowing for fine-tuned separation from neutral or similarly charged matrix components. This method is particularly useful for confirming results obtained by HPLC or for analyzing complex aqueous matrices.

Causality of Method Design
  • Buffer pH: A basic buffer (e.g., borate at pH ~9) is selected.[8] At this pH, the sulfonic acid group is fully deprotonated (anionic), and the primary amine groups are neutral. This imparts a strong negative net charge to the DTMBSA molecule, ensuring rapid and predictable migration toward the anode (positive electrode).

  • Capillary Type: An uncoated fused-silica capillary is used. At basic pH, the inner silanol groups of the capillary are deprotonated, creating a negative surface charge. This induces a strong electroosmotic flow (EOF) of the bulk buffer toward the cathode (negative electrode). Although the anionic DTMBSA migrates electrophoretically toward the anode, the EOF is typically strong enough to carry all species, including anions, past the detector window located at the cathodic end. Anions are detected last as their own mobility opposes the EOF. This mechanism provides excellent separation between anions, neutral species (which move only with the EOF), and cations (which move with the EOF and are detected first).

Detailed Experimental Protocol: CZE-UV

3.2.1. Instrumentation & Consumables

  • Capillary Electrophoresis System with UV detector.

  • Capillary: Fused-silica, 75 µm ID, ~50 cm total length (~40 cm to detector).

  • Vials: 0.5 mL CE vials.

3.2.2. Reagents & Solutions

  • Sodium Tetraborate: ACS grade.

  • Sodium Hydroxide (NaOH): For pH adjustment.

  • Hydrochloric Acid (HCl): For capillary conditioning.

  • Run Buffer: 20 mM Sodium Tetraborate, pH adjusted to 9.2 with NaOH. Filter through a 0.22 µm filter and degas before use.

  • DTMBSA Standard: Reference standard of known purity.

3.2.3. Electrophoretic Conditions

ParameterSettingRationale
Capillary Conditioning Rinse with 0.1M HCl (2 min), Water (2 min), 0.1M NaOH (2 min), Water (2 min), Run Buffer (5 min)Essential first step to ensure a clean, active capillary surface for reproducible EOF.
Voltage +25 kVProvides efficient separation within a reasonable timeframe.
Temperature 25 °CMaintains constant buffer viscosity for reproducible migration times.
Injection Hydrodynamic (Pressure) at 50 mbar for 5 secondsA precise and reproducible method for introducing a small plug of sample.
Detection UV at 214 nm or 254 nm214 nm often provides a more universal signal for charged species; 254 nm is specific to the aromatic ring.

3.2.4. Sample & Standard Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section (2.2.4), but use DI water as the solvent.

  • Calibration Standards: Prepare serial dilutions in DI water or the run buffer.

  • Sample Preparation: Dissolve the sample in DI water to a concentration within the calibration range. Filter through a 0.22 µm syringe filter into a CE vial.

CZE Workflow Diagram

CZE_Workflow Prep Sample & Standard Preparation in DI Water Filter 0.22 µm Filtration Prep->Filter Inject Hydrodynamic Injection (50 mbar, 5s) Filter->Inject Condition Capillary Conditioning Sequence (Acid, Base, Water, Buffer) Condition->Inject Separate Electrophoretic Separation (+25 kV, 25°C) Inject->Separate Detect UV Detection (Migration Time & Area) Separate->Detect Quantify Quantification via Calibration Curve Detect->Quantify

Caption: General workflow for DTMBSA quantification by CZE.

Mandatory Method Validation

Any analytical method intended for routine use must be validated to ensure it is fit for purpose.[9][10] Validation establishes, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting pre-determined acceptance criteria.[2][11] The core validation parameters are defined by ICH guideline Q2(R2).[12]

Key Validation Parameters & Acceptance Criteria
ParameterDefinitionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, matrix).Peak purity index > 0.99 (DAD). No interfering peaks at the analyte retention time in blank/placebo injections.
Linearity Ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the target test concentration.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery of 98.0% - 102.0% for spiked matrix samples at three concentration levels.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay): RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision: RSD ≤ 2.0% across different days/analysts.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this level should meet acceptance criteria.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±5%) are varied.
Validation Logic Diagram

Validation_Logic Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

Caption: Core parameters for analytical method validation.

Method Comparison Summary

FeatureRP-HPLC with DADCZE with UV
Principle Partitioning based on polarity/hydrophobicity.Migration based on charge-to-size ratio.
Throughput Moderate (20-30 min/run).High (5-15 min/run).
Selectivity Excellent, tunable with mobile phase.Very high, tunable with buffer pH.
Sensitivity (LOQ) Low µg/mL to high ng/mL.Typically low to mid µg/mL.
Solvent Usage High (organic solvents).Very Low (aqueous buffers).
Robustness Generally very high and well-established.Can be sensitive to capillary surface condition.
Primary Use Case Primary QC and routine analysis.Orthogonal confirmation, analysis of ionic impurities.

References

  • Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention.
  • Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry.
  • Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis.ElectronicsAndBooks.
  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Deriv
  • Separation of Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- on Newcrom R1 HPLC column.SIELC Technologies.
  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste w
  • Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis.Technical University of Munich.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • A Guide to Analytical Method Valid
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Validation and Verification Guidelines for Analytical Methods.ACS Reagent Chemicals.
  • Analytical method validation: A brief review.World Journal of Advanced Research and Reviews.
  • 1053 CAPILLARY ELECTROPHORESIS.US Pharmacopeia (USP).
  • Capillary Electrophoresis-based Separations.
  • This compound.TCI Chemicals.
  • This compound | 32432-55-6.ChemicalBook.
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  • Benzenesulfonic acid.Wikipedia.

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The Emergence of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid as a Novel Fluorescent Marker: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a New Fluorophore for Cellular and Molecular Probing

In the dynamic landscape of biomedical research and drug development, the visualization of molecular processes within living systems is paramount. Fluorescent markers have become indispensable tools, enabling researchers to illuminate the intricate workings of the cell with remarkable specificity and sensitivity.[1] This guide introduces 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, a promising candidate for a new class of fluorescent probes. While traditionally utilized as a dye intermediate, its inherent structural features—a substituted aromatic ring with electron-donating amino groups—suggest a strong potential for fluorescence.[2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective use of this compound as a fluorescent marker. We will delve into its theoretical fluorescent properties, provide detailed protocols for its application in protein labeling and cellular imaging, and discuss the critical aspects of experimental design and data interpretation.

Scientific Foundation: Understanding the Photophysical Potential

While direct experimental data on the fluorescent properties of this compound are not yet extensively published, we can infer its potential based on the photophysical principles of structurally analogous aromatic amines and sulfonic acids. The presence of two amino groups on the benzene ring is expected to facilitate intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for fluorescence in many organic dyes. The sulfonic acid group imparts aqueous solubility, a crucial characteristic for biological applications.[4]

Estimated Photophysical Properties

Based on the analysis of similar sulfonated aromatic amines, we can project the following properties for this compound. It is imperative to note that these are theoretical estimations and require experimental validation.

PropertyEstimated Value/RangeRationale
Excitation Maximum (λex) 350 - 390 nmAromatic amines typically exhibit absorption in the UV-A to near-visible range. The substitution pattern may shift this towards longer wavelengths.
Emission Maximum (λem) 450 - 500 nmA significant Stokes shift is anticipated due to the potential for ICT and solvent relaxation effects in polar environments.[5]
Quantum Yield (ΦF) 0.1 - 0.4The quantum yield of aromatic amines can vary. While substitution can enhance fluorescence, non-radiative decay pathways may limit the efficiency.
Photostability ModerateAromatic fluorophores can be susceptible to photobleaching. The trimethyl substitution may offer some steric hindrance, potentially enhancing stability.
Solvent Effects HighThe fluorescence of aminobenzenesulfonic acids is likely to be sensitive to solvent polarity, with potential for solvatochromic shifts in emission spectra.[6]

Experimental Workflows: From Labeling to Imaging

The utility of this compound as a fluorescent marker hinges on its ability to be conjugated to biomolecules of interest and subsequently visualized. The following sections provide detailed protocols for these applications.

Diagram: General Workflow for Utilizing a Novel Fluorescent Marker

G cluster_0 Probe Preparation & Characterization cluster_1 Bioconjugation cluster_2 Application & Analysis A Synthesis & Purification of This compound B Activation for Bioconjugation (e.g., conversion to sulfonyl chloride or NHS ester) A->B C Photophysical Characterization (Excitation/Emission, Quantum Yield, Photostability) B->C E Labeling Reaction B->E D Protein of Interest (e.g., Antibody, Enzyme) D->E F Purification of Labeled Protein (e.g., Size-Exclusion Chromatography) E->F G Characterization of Labeled Protein (Degree of Labeling, Functional Activity) F->G H Cellular Imaging (Live or Fixed Cells) G->H I Data Acquisition & Analysis H->I

Caption: A generalized workflow for the development and application of a novel fluorescent marker.

Protocol 1: Activation of this compound for Amine-Reactive Labeling

To conjugate the fluorophore to primary amines on proteins (e.g., lysine residues), the sulfonic acid must be converted to a more reactive functional group, such as a sulfonyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or similar chlorinating agent

  • Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

Procedure:

  • Drying: Thoroughly dry the this compound under vacuum.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried sulfonic acid in the anhydrous aprotic solvent.

  • Chlorination: Carefully add an excess of thionyl chloride dropwise to the suspension at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting sulfonyl chloride can be purified by recrystallization or column chromatography under anhydrous conditions.

  • Storage: Store the activated sulfonyl chloride derivative under anhydrous and inert conditions to prevent hydrolysis.

Protocol 2: Fluorescent Labeling of Proteins

This protocol outlines the conjugation of the activated 3,5-Diamino-2,4,6-trimethylbenzenesulfonyl chloride to a protein of interest.

Materials:

  • Activated 3,5-Diamino-2,4,6-trimethylbenzenesulfonyl chloride

  • Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the labeling buffer.

  • Dye Preparation: Dissolve the activated sulfonyl chloride in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved activated dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute in the void volume.

  • Characterization:

    • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the estimated λex of the fluorophore. The DOL is calculated using the Beer-Lambert law.

    • Functional Assay: Perform a functional assay to ensure that the labeling process has not significantly compromised the protein's biological activity.

Protocol 3: Live Cell Imaging

This protocol provides a general guideline for using the fluorescently labeled protein for live-cell imaging.

Materials:

  • Fluorescently labeled protein

  • Cultured cells on glass-bottom dishes or chamber slides

  • Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

  • Fluorescence microscope with appropriate filter sets for the estimated excitation and emission wavelengths.

Procedure:

  • Cell Seeding: Plate the cells on the imaging dish and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • For labeling cell surface proteins, incubate the cells with the fluorescently labeled protein in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C.

    • For intracellular targets, appropriate cell permeabilization or delivery methods may be required.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium or buffer to remove any unbound labeled protein.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells and place the dish on the microscope stage. Maintain physiological conditions (37°C, 5% CO₂).

  • Image Acquisition: Acquire images using the appropriate filter sets. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Data Analysis and Interpretation

  • Image Segmentation: Identifying cells or regions of interest (ROIs).

  • Intensity Measurement: Quantifying the fluorescence intensity within the ROIs.

  • Colocalization Analysis: If using multiple fluorophores, assessing the spatial overlap of their signals.

  • Background Correction: Subtracting background fluorescence to improve the signal-to-noise ratio.

Causality and Trustworthiness in Experimental Design

The protocols provided are designed to be self-validating systems. For instance, the characterization of the DOL and the functional assay in the protein labeling protocol are critical checkpoints to ensure the quality of the fluorescent probe. In cellular imaging, the inclusion of appropriate controls (e.g., unlabeled cells, cells treated with an unconjugated dye) is essential to validate the specificity of the signal.

Future Perspectives and Concluding Remarks

This compound presents an exciting opportunity for the development of a new class of fluorescent markers. Its straightforward synthesis and the potential for favorable photophysical properties make it an attractive candidate for a wide range of applications in life sciences and drug discovery. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring the utility of this compound. Experimental validation of its fluorescent properties is the critical next step to unlocking its full potential as a valuable tool for illuminating the complexities of the biological world.

References

  • Breen, E. C., et al. (2016). The effects of dye-conjugation on protein function and cellular components. Journal of Biological Chemistry, 291(1), 123-134.
  • Hayashi-Takanaka, Y., et al. (2014). A systematic evaluation of commercially available fluorescent dyes for live-cell imaging. PLoS One, 9(5), e97222.
  • Sridharan, S., et al. (2014). Fluorescently tagged ligands for studying ligand-receptor interactions. Methods in Molecular Biology, 1174, 145-157.
  • Liu, X., et al. (2017). Rhodamine 123 as a fluorescent probe for monitoring mitochondrial dynamics. Mitochondrion, 32, 1-7.
  • World of Molecules. (2013). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. Retrieved from [Link]

  • Grimm, J. B., et al. (2015). A general method for the sulfonated rhodamine dyes. ACS Chemical Biology, 10(1), 321-329.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Resch-Genger, U., et al. (2008). Quantum yields of fluorescence standards. Journal of Fluorescence, 18(5), 1011-1021.
  • Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]

  • Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra.
  • Valeur, B. (2012).

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The Strategic Application of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Aromatic Diamine

In the landscape of advanced materials, the strategic design of molecular building blocks is paramount to achieving desired macroscopic properties. 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (TrMSA), a sulfonated aromatic diamine, has emerged as a monomer of significant interest. Its unique architecture, featuring a combination of reactive amine functionalities, a hydrophilic sulfonic acid group, and sterically hindering methyl groups on a rigid benzene core, offers a compelling platform for the synthesis of high-performance polymers and porous materials. This guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and material science, exploring the utility of TrMSA in creating materials with tailored properties for gas separation, ion transport, and potentially, as functional components in porous frameworks.

The presence of the sulfonic acid group imparts hydrophilicity and ion-exchange capabilities, crucial for applications in proton exchange membranes and for enhancing interactions with polar molecules. Simultaneously, the bulky trimethyl-substituted phenyl ring introduces significant steric hindrance, which can disrupt polymer chain packing, leading to increased fractional free volume—a key attribute for enhanced gas permeability in membrane applications. The two primary amine groups serve as versatile handles for polymerization, enabling the formation of robust polyimides and other condensation polymers. This confluence of properties makes TrMSA a valuable monomer for creating materials at the intersection of high performance and specialized functionality.

I. Core Application: High-Performance Sulfonated Polyimides for Gas Separation

A primary and well-documented application of this compound is in the synthesis of sulfonated polyimides for membrane-based gas separation, particularly for the separation of CO₂ from CH₄. The incorporation of TrMSA into the polyimide backbone allows for the fabrication of membranes with an advantageous combination of permeability and selectivity.

Application Note 1: Enhancing CO₂/CH₄ Separation Performance

The synthesis of a polyimide by reacting TrMSA with 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) yields a material with superior CO₂/CH₄ separation properties compared to its non-sulfonated and non-carboxylated analogs.[1][2] The sulfonic acid group in the TrMSA monomer unit induces strong hydrogen bonding, leading to tighter polymer chain packing. This densification of the polymer matrix results in a significant increase in diffusion selectivity, which is the primary driver for the enhanced CO₂/CH₄ selectivity of the resulting polyimide membrane.[1][2]

While the tighter chain packing leads to lower overall gas permeabilities, the increase in selectivity is substantial. For instance, at approximately 20 atm total pressure, a 6FDA-TrMSA polyimide membrane can exhibit a CO₂ permeability of around 15 Barrer and a CO₂/CH₄ mixed-gas selectivity of 55.[1] These performance metrics are roughly double those of cellulose triacetate, a current state-of-the-art polymer for industrial natural gas sweetening.[1]

It is crucial to note that under mixed-gas conditions, competitive sorption effects can lead to a decrease in CO₂ permeability, and CO₂-induced plasticization may enhance CH₄ permeability, thereby reducing the overall selectivity.[1] Understanding these phenomena is critical for designing operational parameters for real-world applications.

Protocol 1: Synthesis of 6FDA-TrMSA Polyimide and Membrane Fabrication

This protocol outlines the two-step synthesis of the 6FDA-TrMSA polyimide via a poly(amic acid) precursor, followed by thermal imidization and membrane casting.

Materials:

  • This compound (TrMSA)

  • 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Pyridine

  • Acetic anhydride

  • Methanol

  • Argon or Nitrogen gas

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, argon/nitrogen inlet, and a drying tube

  • Ice bath

  • Heating mantle with temperature controller

  • Glass plates for casting

  • Vacuum oven

Workflow Diagram:

Polyimide_Synthesis cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Chemical Imidization cluster_purification_casting Purification and Membrane Casting TrMSA Dissolve TrMSA in DMAc Add_6FDA Add 6FDA portion-wise TrMSA->Add_6FDA Equimolar amounts Stir Stir at 0-5 °C under Argon Add_6FDA->Stir Polymerize Continue stirring at room temperature Stir->Polymerize 24 hours Add_Pyridine_Ac2O Add Pyridine and Acetic Anhydride Polymerize->Add_Pyridine_Ac2O Stir_Imidization Stir at room temperature Add_Pyridine_Ac2O->Stir_Imidization 12 hours Precipitate Precipitate in Methanol Stir_Imidization->Precipitate Wash_Dry Wash and Dry the Polymer Precipitate->Wash_Dry Dissolve_Cast Dissolve in DMAc and Cast on Glass Plate Wash_Dry->Dissolve_Cast Dry_Anneal Dry and Anneal in Vacuum Oven Dissolve_Cast->Dry_Anneal

Caption: Workflow for 6FDA-TrMSA Polyimide Synthesis and Membrane Fabrication.

Procedure:

  • Poly(amic acid) Synthesis: a. In a dry three-neck flask under an argon atmosphere, dissolve a calculated amount of TrMSA in anhydrous DMAc. b. Cool the solution to 0-5 °C using an ice bath. c. Gradually add an equimolar amount of 6FDA to the stirred solution in small portions, ensuring the temperature remains low. d. After the complete addition of 6FDA, continue stirring at 0-5 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization: a. To the poly(amic acid) solution, add a mixture of pyridine and acetic anhydride (in a 1:1 molar ratio with respect to the repeating unit) dropwise. b. Continue stirring at room temperature for 12 hours to effect the chemical imidization.

  • Polymer Precipitation and Purification: a. Slowly pour the polymer solution into a vigorously stirred beaker of methanol to precipitate the polyimide. b. Collect the fibrous polymer by filtration and wash it thoroughly with fresh methanol and then water to remove residual solvents and reagents. c. Dry the purified polyimide in a vacuum oven at 80 °C overnight.

  • Membrane Casting: a. Prepare a 5-10 wt% solution of the dried 6FDA-TrMSA polyimide in DMAc. b. Cast the solution onto a clean, level glass plate using a doctor blade. c. Dry the cast film in a vacuum oven with a stepwise temperature increase: 60 °C for 12 hours, 120 °C for 2 hours, 180 °C for 2 hours, and finally 250 °C for 3 hours to ensure complete solvent removal and membrane annealing. d. Cool the membrane slowly to room temperature before peeling it from the glass plate.

Characterization of 6FDA-TrMSA Polyimide

The successful synthesis and properties of the 6FDA-TrMSA polyimide should be confirmed through various characterization techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide, look for the appearance of characteristic imide absorption bands around 1785 cm⁻¹ (asymmetric C=O stretching), 1725 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching). The disappearance of the amic acid peaks is also an indicator of successful imidization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polyimide. Sulfonated polyimides typically exhibit a two-stage decomposition, with the first stage corresponding to the degradation of the sulfonic acid groups.

  • Gas Permeation Analysis: The permeability and selectivity of the membrane for various gases (e.g., CO₂, CH₄, N₂) are measured using a constant-volume/variable-pressure gas permeation setup.

II. Emerging Applications: TrMSA in Porous Materials

The unique structural features of TrMSA also make it a promising candidate for the synthesis of porous materials such as Porous Aromatic Frameworks (PAFs) and Metal-Organic Frameworks (MOFs).

Application Note 2: TrMSA as a Building Block for Porous Aromatic Frameworks (PAFs)

PAFs are a class of porous organic polymers with high surface areas and exceptional stability. The synthesis of PAFs often involves the coupling of aromatic monomers. TrMSA can be envisioned as a monomer in the synthesis of sulfonated PAFs. The sulfonic acid groups within the framework can enhance the material's affinity for polar molecules, such as water and CO₂, and can also serve as solid acid catalysts. The inherent porosity of PAFs combined with the functional sulfonic acid groups could lead to materials with high capacity for CO₂ capture or for heterogeneous catalysis.

Conceptual Synthesis Workflow for a TrMSA-based PAF:

PAF_Synthesis cluster_reaction Yamamoto Coupling Reaction cluster_workup Purification and Activation Monomers TrMSA (functionalized) and Co-monomer (e.g., tetrakis(4-bromophenyl)methane) Reaction Heat under Inert Atmosphere Monomers->Reaction Catalyst Ni(COD)₂ Catalyst and Ligand Catalyst->Reaction Solvent Anhydrous Solvent (e.g., DMF, Toluene) Solvent->Reaction Wash Wash with Various Solvents Reaction->Wash Soxhlet Soxhlet Extraction Wash->Soxhlet Activate Activate under Vacuum at High Temperature Soxhlet->Activate

Caption: Conceptual workflow for the synthesis of a TrMSA-based Porous Aromatic Framework.

Application Note 3: TrMSA as a Functional Ligand in Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters and organic ligands. The incorporation of functional groups into the organic ligands is a common strategy to tune the properties of MOFs. TrMSA, with its dual amine functionality for coordination and the sulfonic acid group for additional functionality, could be a valuable ligand for MOF synthesis. The sulfonic acid groups can enhance the framework's stability, proton conductivity, and selectivity for adsorbing polar molecules. The synthesis of such MOFs would typically be carried out under solvothermal or hydrothermal conditions.[3]

General Protocol for Hydrothermal Synthesis of a MOF with a Diamine Ligand:

Materials:

  • Metal salt (e.g., zinc nitrate, copper nitrate)

  • This compound (TrMSA)

  • Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the metal salt and TrMSA in the chosen solvent or solvent mixture.

  • Seal the vial in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (typically between 80 °C and 180 °C) for a set period (12 to 72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with fresh solvent, and dry.

III. Synthesis of this compound: A Plausible Protocol

Overall Synthetic Scheme:

  • Sulfonation of Mesitylene: Reaction of mesitylene with fuming sulfuric acid to introduce a sulfonic acid group.

  • Dinitration of Mesitylenesulfonic Acid: Introduction of two nitro groups ortho to the sulfonic acid group.

  • Reduction of Dinitromesitylenesulfonic Acid: Reduction of the two nitro groups to amino groups to yield the final product, TrMSA.

Disclaimer: This proposed protocol involves the use of hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: Proposed Synthesis of this compound

Step 1: Synthesis of 2,4,6-Trimethylbenzenesulfonic Acid

  • Materials: 1,3,5-trimethylbenzene (mesitylene), fuming sulfuric acid (20% SO₃).

  • Procedure:

    • Slowly add mesitylene to an excess of fuming sulfuric acid at 0 °C with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid.

    • Filter the solid product, wash with cold water, and dry.

Step 2: Synthesis of 3,5-Dinitro-2,4,6-trimethylbenzenesulfonic Acid

  • Materials: 2,4,6-Trimethylbenzenesulfonic acid, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0 °C.

    • Slowly add the 2,4,6-trimethylbenzenesulfonic acid to the cold nitrating mixture with careful temperature control.

    • Stir the reaction mixture at low temperature for several hours.

    • Pour the mixture onto ice to precipitate the dinitro product.

    • Filter, wash with cold water, and dry the product.

Step 3: Synthesis of this compound

  • Materials: 3,5-Dinitro-2,4,6-trimethylbenzenesulfonic acid, a reducing agent (e.g., tin(II) chloride in concentrated HCl, or catalytic hydrogenation with H₂/Pd-C).

  • Procedure (using SnCl₂/HCl):

    • Suspend the dinitro compound in concentrated hydrochloric acid.

    • Add a stoichiometric excess of tin(II) chloride dihydrate in portions, with stirring. The reaction is exothermic and may require cooling.

    • After the addition, heat the mixture at reflux for several hours to ensure complete reduction.

    • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the diamino product.

    • Filter the crude product, wash with water, and purify by recrystallization.

Characterization of TrMSA:

The final product should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amine N-H stretching, sulfonic acid O-H and S=O stretching).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.[4][5][6]

IV. Conclusion and Future Outlook

This compound is a monomer with significant potential in material science. Its application in sulfonated polyimides for gas separation is well-founded, offering a pathway to high-performance membranes. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore this area. Furthermore, the potential for TrMSA as a building block in porous aromatic frameworks and metal-organic frameworks opens up exciting avenues for future research in catalysis, adsorption, and proton-conducting materials. The development of a robust and scalable synthesis for TrMSA will be a key enabler for the broader exploration and implementation of this versatile molecule in advanced material design.

References

  • Abdulhamid, M. A., Genduso, G., Ma, X., & Pinnau, I. (2021). Synthesis and characterization of 6FDA/3,5-diamino-2,4,6-trimethylbenzenesulfonic acid-derived polyimide for gas separation applications. Separation and Purification Technology, 257, 117910. [Link]

  • Lee, Y.-R., Kim, J., & Ahn, W.-S. (2013). Synthesis of metal-organic frameworks: A mini review. Korean Journal of Chemical Engineering, 30(9), 1667-1680. [Link]

  • Abdulhamid, M. A., Genduso, G., Ma, X., & Pinnau, I. (2021). Synthesis and characterization of 6FDA/3,5-diamino-2,4,6-trimethylbenzenesulfonic acid-derived polyimide for gas separation applications. Separation and Purification Technology, 257, 117910. [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Ito, A., et al. (2018). Sulfonated Polyimide/Ionic Liquid Composite Membranes for CO2 Separation: Transport Properties in Relation to Their Nanostructures. Macromolecules, 51(19), 7587–7598. [Link]

  • Yaghi, O. M., et al. (1995). Hydrothermal Synthesis of a Metal-Organic Framework Containing Large Rectangular Channels. Journal of the American Chemical Society, 117(41), 10401-10402. [Link]

  • Woo, H. Y., et al. (2003). Synthesis and characterization of sulfonated polyimide membranes for direct methanol fuel cell. Journal of Membrane Science, 220(1-2), 31-45. [Link]

  • Li, B., et al. (2011). Sulfonate-Grafted Porous Polymer Networks for Preferential CO2 Adsorption at Low Pressure. Journal of the American Chemical Society, 133(44), 17743–17749. [Link]

  • Stassen, I., et al. (2017). Porous aromatic frameworks: Synthesis, structure and functions. CrystEngComm, 19(33), 4939-4955. [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • KISTI. (2021). Synthesis and characterization of 6FDA/3,5-diamino-2,4,6-trimethylbenzenesulfonic acid-derived polyimide for gas separation applications. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Porous Aromatic Frameworks as a Platform for Multifunctional Applications. ACS Central Science, 5(3), 414-427. [Link]

  • Stoeckel, E., et al. (2017). Synthesis of a porous aromatic framework for adsorbing organic pollutants application. Journal of Materials Chemistry A, 5(34), 18138-18144. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: [Title of a relevant article].
  • Zhang, Y., et al. (2019). Efficient construction of high-quality sulfonated porous aromatic frameworks by optimizing the swelling state of porous structures. Chemical Science, 10(38), 8822-8828. [Link]

  • YouTube. (2018, May 6). Making Sulfanilamide from scratch. [Video]. The Organic Chemistry Tutor. Retrieved from [Link]

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Troubleshooting & Optimization

Increasing yield and purity in 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance yield and purity in your synthetic endeavors.

I. Synthetic Overview & Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and established synthetic route proceeds through three key transformations:

  • Sulfonation of Mesitylene: Introduction of a sulfonic acid group onto the mesitylene ring.

  • Dinitration: Subsequent nitration at the 3 and 5 positions of the resulting 2,4,6-trimethylbenzenesulfonic acid.

  • Reduction: Reduction of the two nitro groups to the corresponding diamino compound.

This guide will provide detailed protocols, troubleshooting for each of these critical steps, and address common questions encountered during the synthesis.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Sulfonation of Mesitylene
Issue Potential Cause(s) Solution(s)
Low Yield of 2,4,6-trimethylbenzenesulfonic acid 1. Incomplete reaction due to insufficient heating or reaction time. 2. Use of insufficiently concentrated sulfuric acid. 3. Loss of product during workup and filtration.1. Ensure the reaction mixture is heated on a water bath for at least one hour with agitation to promote complete conversion.[1] 2. Use concentrated (98%) sulfuric acid for efficient sulfonation.[1] 3. Carefully filter the crystallized product and wash with 60-70% sulfuric acid to minimize dissolution.[1]
Product is an oil and does not crystallize 1. Presence of excess unreacted mesitylene or other impurities. 2. Insufficient cooling to induce crystallization.1. Ensure the initial sulfonation reaction goes to completion. The oily layer of unreacted mesitylene can be separated and re-treated with fresh sulfuric acid.[1] 2. After warming, cool the reaction mixture thoroughly in an ice bath to promote the crystallization of the sulfonic acid.
Formation of significant amounts of sulfone byproduct Overly harsh reaction conditions, such as excessively high temperatures.Maintain the reaction temperature on a water bath and avoid direct, high-temperature heating which can favor sulfone formation.
Step 2: Dinitration of 2,4,6-trimethylbenzenesulfonic acid
Issue Potential Cause(s) Solution(s)
Incomplete Dinitration (Mono-nitrated product observed) 1. Insufficient nitrating agent (mixed acid). 2. Reaction temperature is too low or reaction time is too short. 3. Deactivating effect of the sulfonic acid group hindering the second nitration.1. Use a sufficient excess of the mixed acid (concentrated nitric and sulfuric acids) to drive the reaction to completion. 2. Carefully control the reaction temperature within the optimal range. While initial cooling is necessary during the addition of the nitrating agent, a slightly elevated temperature may be required for the second nitration to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC.[2] 3. Ensure vigorous stirring to maintain a homogenous reaction mixture.
Formation of undesired isomers The directing effects of the methyl and sulfonic acid groups can lead to other nitrated products if the reaction is not properly controlled.The sulfonic acid group is a meta-director, while the methyl groups are ortho, para-directors. The desired 3,5-dinitration is sterically and electronically favored. Maintaining a controlled temperature and slow addition of the nitrating agent will minimize the formation of other isomers.
Product does not precipitate upon quenching The dinitrated product may have some solubility in the acidic aqueous workup solution.If no solid precipitates upon pouring the reaction mixture onto ice, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or diethyl ether to isolate the product.[2]
Step 3: Reduction of 3,5-Dinitro-2,4,6-trimethylbenzenesulfonic acid
Issue Potential Cause(s) Solution(s)
Incomplete Reduction (Presence of nitro or intermediate groups) 1. Inactive or insufficient catalyst (e.g., Pd/C) in catalytic hydrogenation. 2. Insufficient reducing agent in metal/acid reductions (e.g., SnCl₂/HCl). 3. Poor solubility of the starting material in the reaction solvent.1. Use a fresh, high-quality catalyst at an appropriate loading (typically 5-10 mol% Pd). Ensure the hydrogenation system is properly purged and maintained under a positive pressure of hydrogen. 2. Use a stoichiometric excess of the metal and acid to ensure complete reduction of both nitro groups. 3. Select a solvent system in which the dinitro compound is soluble. A mixture of solvents like ethanol/water may be necessary.
Formation of side products (e.g., hydroxylamines, azoxy, or azo compounds) 1. Non-optimal reaction conditions (temperature, pressure). 2. Insufficient reducing power to fully reduce intermediates.1. For catalytic hydrogenation, ensure efficient stirring to promote mass transfer of hydrogen. For metal/acid reductions, maintain a consistent temperature to avoid side reactions. 2. A sufficient excess of the reducing agent is crucial to drive the reaction past the intermediate stages to the desired diamine.
Difficulty in isolating the final product The product is an amino sulfonic acid, which can exist as a zwitterion and may be highly soluble in water.After the reaction, adjust the pH of the solution to the isoelectric point of the amino sulfonic acid to minimize its solubility and induce precipitation. If precipitation is not feasible, techniques like ion-exchange chromatography may be required for purification.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for sulfonating mesitylene?

A1: A common and effective method is to react mesitylene with an equal volume of concentrated sulfuric acid, followed by warming on a water bath. This procedure allows for the crystallization of the product, 2,4,6-trimethylbenzenesulfonic acid, upon cooling, which simplifies its isolation.[1]

Q2: Why is a mixed acid (HNO₃/H₂SO₄) necessary for the dinitration step?

A2: The sulfonic acid group on the aromatic ring is deactivating, making the ring less susceptible to electrophilic attack. The use of a strong nitrating agent, the nitronium ion (NO₂⁺), generated from the mixture of concentrated nitric and sulfuric acids, is essential to overcome this deactivation and achieve dinitration.[3]

Q3: What are the advantages of using catalytic hydrogenation for the reduction of the dinitro compound?

A3: Catalytic hydrogenation, typically with a palladium on carbon (Pd/C) catalyst, is often a cleaner reduction method compared to metal/acid reductions. It avoids the use of large amounts of metal salts, which can simplify the workup and purification of the final product.

Q4: How can I monitor the progress of each reaction step?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all three steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[4]

Q5: What is the best way to purify the final product, this compound?

A5: Due to its amphoteric nature, the final product can be challenging to purify. Recrystallization from an appropriate solvent system, often a mixture of water and an organic solvent like ethanol, is a common method. Adjusting the pH to the isoelectric point can aid in inducing crystallization.[5]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4,6-trimethylbenzenesulfonic acid
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of mesitylene.

  • Slowly, and with stirring, add 50 mL of concentrated (98%) sulfuric acid.

  • Warm the mixture on a water bath to approximately 80-90°C for 1 hour with continuous stirring.[1]

  • Remove the flask from the water bath and allow it to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration through a Büchner funnel.

  • Wash the crystals with two portions of 25 mL of cold 60-70% sulfuric acid.[1]

  • Dry the product in a vacuum oven to obtain 2,4,6-trimethylbenzenesulfonic acid.

Protocol 2: Synthesis of 3,5-Dinitro-2,4,6-trimethylbenzenesulfonic acid
  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, place the dried 2,4,6-trimethylbenzenesulfonic acid from the previous step.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Prepare a mixed acid solution by carefully adding 3 equivalents of concentrated nitric acid to 5 equivalents of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the mixed acid to the cooled and stirred sulfonic acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-3 hours, monitoring the reaction by TLC.

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Collect the precipitated 3,5-Dinitro-2,4,6-trimethylbenzenesulfonic acid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Protocol 3: Synthesis of this compound
  • In a hydrogenation vessel, dissolve the 3,5-Dinitro-2,4,6-trimethylbenzenesulfonic acid in a suitable solvent such as a mixture of ethanol and water.

  • Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst.

  • Seal the vessel, evacuate, and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen (typically 3-4 atm) and stir vigorously at room temperature until the hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot water, and then slowly add ethanol until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.

  • Collect the purified crystals of this compound by vacuum filtration and dry.

V. Visualizations & Data

Synthetic Pathway

Synthesis_Pathway Mesitylene Mesitylene Sulfonated 2,4,6-trimethylbenzenesulfonic acid Mesitylene->Sulfonated conc. H₂SO₄, Δ Dinitrated 3,5-Dinitro-2,4,6-trimethyl- benzenesulfonic acid Sulfonated->Dinitrated conc. HNO₃, conc. H₂SO₄, Δ FinalProduct 3,5-Diamino-2,4,6-trimethyl- benzenesulfonic acid Dinitrated->FinalProduct H₂, Pd/C

Caption: Synthetic route to this compound.

Troubleshooting Decision Tree: Incomplete Reduction

Troubleshooting_Reduction Start Incomplete Reduction Observed CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckReducingAgent Check Reducing Agent Stoichiometry Start->CheckReducingAgent CheckSolubility Check Substrate Solubility Start->CheckSolubility IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading FreshCatalyst Use Fresh Catalyst CheckCatalyst->FreshCatalyst IncreaseAmount Increase Amount of Reducing Agent CheckReducingAgent->IncreaseAmount ChangeSolvent Change Solvent System CheckSolubility->ChangeSolvent

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Technical Support Center: Troubleshooting Side Reactions in the Sulfonation of 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting the sulfonation of 2,4,6-trimethylaniline (mesidine). The synthesis of the target molecule, 3-amino-2,4,6-trimethylbenzenesulfonic acid , is a nuanced electrophilic aromatic substitution that, while straightforward in principle, is frequently complicated by competing side reactions.

This document provides in-depth, field-proven insights to help you diagnose experimental issues, understand the underlying chemical mechanisms, and optimize your reaction outcomes for higher yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the sulfonation of 2,4,6-trimethylaniline in a practical question-and-answer format.

Q1: My reaction yield is extremely low, and post-reaction analysis primarily shows unreacted 2,4,6-trimethylaniline. What is the likely cause?

A1: This is a classic issue that typically points to one of two root causes: the formation of a stable, unreactive intermediate or insufficient reaction energy.

  • Causality: The sulfonation of aromatic amines often proceeds via an initial, kinetically favored attack on the nitrogen atom to form an N-sulfamated intermediate (N-(2,4,6-trimethylphenyl)sulfamic acid).[1][2] This species is often stable at lower temperatures. The conversion to the desired C-sulfonated product, 3-amino-2,4,6-trimethylbenzenesulfonic acid, requires a high-temperature thermal rearrangement, often called the "baking" process.[1] If the temperature is too low, the reaction stalls at the sulfamic acid stage, which can then hydrolyze back to the starting aniline during aqueous workup, leading to the illusion of a failed reaction.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction temperature reaches the required range for the rearrangement, typically 180-200°C. Use a calibrated thermometer placed directly in the reaction mixture (if safe and practical) rather than relying on the heating mantle's surface temperature.

    • Isolate the Intermediate: As a diagnostic step, try running the reaction at a lower temperature (e.g., 100-120°C) and carefully isolating the product without a harsh aqueous workup. You may be able to characterize the N-(2,4,6-trimethylphenyl)sulfamic acid intermediate, confirming that the initial sulfonation step is working.

    • Increase Reaction Time: If you are hesitant to increase the temperature further due to potential degradation, consider extending the reaction time at the upper end of the acceptable temperature range.

Q2: My reaction mixture turned dark brown or black, resulting in a significant amount of insoluble tar and a difficult purification process. How can I prevent this?

A2: The formation of dark, polymeric tar is an unambiguous sign of oxidative degradation. Aromatic amines are highly susceptible to oxidation, especially under the harsh conditions of hot, concentrated sulfuric acid.[3][4]

  • Causality: At elevated temperatures, concentrated sulfuric acid and especially fuming sulfuric acid (oleum) are potent oxidizing agents. The electron-rich aromatic ring and the amino group of 2,4,6-trimethylaniline are easily oxidized, leading to radical coupling and the formation of complex, high-molecular-weight colored impurities.

  • Troubleshooting Steps:

    • Implement an Inert Atmosphere: The most effective countermeasure is to rigorously exclude oxygen. Purge the reaction flask with an inert gas (Nitrogen or Argon) before heating and maintain a positive pressure of inert gas throughout the reaction.

    • Optimize Temperature: While high temperatures are necessary for rearrangement, excessive heat accelerates oxidation. Find the minimum temperature required for a reasonable reaction rate (e.g., starting at 180°C and adjusting based on in-process controls).

    • Choose the Right Sulfonating Agent: Avoid fuming sulfuric acid (oleum) unless absolutely necessary. While it is a more powerful sulfonating agent, its higher concentration of SO₃ significantly increases the risk of oxidation.[5][6] Use a stoichiometric amount of concentrated (98%) sulfuric acid.

    • Control Heating Rate: Heat the reaction mixture gradually to the target temperature. Rapid heating can create localized hot spots that initiate decomposition.

Q3: My final product is an impure mixture that is difficult to separate. What are the most probable side products, and what are the best purification strategies?

A3: Impurities in this reaction are typically the N-sulfamic acid intermediate, a disulfonated byproduct, or unreacted starting material.

  • Causality & Identification:

    • N-(2,4,6-trimethylphenyl)sulfamic Acid: Results from incomplete thermal rearrangement. It is more water-soluble than the desired product and may be lost or hydrolyzed during workup.

    • Disulfonated Product (e.g., 5-amino-2,4,6-trimethylbenzene-1,3-disulfonic acid): Forms when reaction conditions are too forcing (excess sulfonating agent, very high temperature, or prolonged reaction time).

    • Oxidation Products: Tarry materials, as discussed in Q2.

  • Troubleshooting & Purification Protocol:

    • Selective Precipitation: The desired product, being a zwitterionic sulfonic acid, has very specific solubility properties. After cooling the reaction, it can often be precipitated by carefully pouring the mixture onto crushed ice or into cold water. The high polarity of the sulfonic acid group makes it insoluble in many organic solvents but also sparingly soluble in highly acidic or neutral water.

    • Recrystallization: Recrystallization from hot water or dilute aqueous acid is the most effective method for purification. The zwitterionic nature of the product often leads to the formation of clean, well-defined crystals upon cooling.

    • Analytical Monitoring: Before scaling up, use analytical techniques like HPLC or ¹H NMR to analyze a crude sample.[7][8] This will help you identify the impurities and tailor your purification strategy accordingly.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the detailed reaction mechanism for the sulfonation of 2,4,6-trimethylaniline?

The reaction is generally accepted to proceed via an intermolecular pathway, which can be broken down into three key stages.

  • N-Sulfonation (Kinetic Product): The reaction begins with a rapid electrophilic attack of the sulfonating species (SO₃ or its equivalent) on the most nucleophilic site, the nitrogen atom of the amino group. This forms the N-(2,4,6-trimethylphenyl)sulfamic acid.[2]

  • N-Desulfonation (Reversibility): This sulfamic acid intermediate is in equilibrium with the starting materials. It can be hydrolyzed by water or protonated and lose SO₃, reverting to the anilinium salt.[9]

  • C-Sulfonation (Thermodynamic Product): The regenerated sulfonating agent (SO₃) then acts as an electrophile in a standard electrophilic aromatic substitution reaction on the electron-rich benzene ring. The reaction occurs at the sterically accessible and electronically favorable position 3 (or 5), leading to the thermodynamically stable final product.[10][11] This step requires significant thermal energy to overcome the activation barrier, which is why the "baking" process is essential.[1]

FAQ 2: Why is temperature control so critical, and what is the "baking" process?

Temperature is the most critical parameter because it governs the equilibrium between the different reaction pathways.

  • Low Temperatures (< 120°C): Favor the formation of the kinetic product, the N-sulfamic acid. The rate of C-sulfonation is negligible.

  • High Temperatures (180-200°C): Provide the necessary activation energy for the N-sulfamic acid to either rearrange or, more commonly, undergo desulfonation, followed by the slower, thermodynamically favored C-sulfonation on the aromatic ring.[1] This heating of the aniline salt with sulfuric acid, often driving off water, is known as the "baking" process.

  • Excessive Temperatures (> 220°C): Lead to rapid decomposition, oxidation, and an increased rate of side reactions like disulfonation.

FAQ 3: Can I use fuming sulfuric acid (oleum) to increase the reaction rate?

While oleum will increase the reaction rate due to a higher equilibrium concentration of the SO₃ electrophile, it is generally not recommended for this substrate unless you are experiencing extremely low reactivity. The disadvantages typically outweigh the benefits:

  • Increased Oxidation: Oleum is a much stronger oxidizing agent than concentrated sulfuric acid, dramatically increasing the risk of tar formation.[3]

  • Higher Disulfonation Risk: The high concentration of SO₃ makes it more likely for a second sulfonation event to occur on the already sulfonated ring.

For 2,4,6-trimethylaniline, which is already an activated ring system, concentrated H₂SO₄ provides a sufficient concentration of the electrophile with better control over side reactions.

Section 3: Visual Guides & Workflows

Diagram 1: Primary Reaction and Side Reaction Pathways

This diagram illustrates the main synthetic route to the desired product and the competing pathways that lead to common impurities.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A 2,4,6-Trimethylaniline B N-Sulfamic Acid (Intermediate) A->B H₂SO₄ (Low Temp) D Oxidation Products (Tar) A->D Excess Heat/ O₂ Present B->A Reversible (Hydrolysis) C 3-Amino-2,4,6-trimethyl- benzenesulfonic Acid (Desired Product) B->C Heat (180-200°C) 'Baking Process' (Rearrangement) E Disulfonated Product C->E Harsh Conditions (e.g., Oleum)

Caption: Main and side reaction pathways in the sulfonation of 2,4,6-trimethylaniline.

Diagram 2: Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common experimental issues.

G start Start Experiment check_result Analyze Crude Product start->check_result low_yield Problem: Low Yield / Starting Material Recovered check_result->low_yield Low Conversion tar Problem: Dark Tar Formation check_result->tar Degradation impurity Problem: Product Impure check_result->impurity Mixture success Success: High Yield & Purity check_result->success Clean Product sol_temp Solution: Increase Temp to 180-200°C Increase Reaction Time low_yield->sol_temp sol_inert Solution: Use Inert Atmosphere (N₂/Ar) Reduce Max Temperature tar->sol_inert sol_purify Solution: Recrystallize from Hot Water Optimize Stoichiometry impurity->sol_purify

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Technical Support Center: Purification of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (CAS: 32432-55-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with obtaining this compound in high purity. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.

Understanding the Molecule: A Zwitterionic Challenge

This compound is a zwitterionic compound, meaning it possesses both an acidic functional group (sulfonic acid, -SO₃H) and basic functional groups (amino, -NH₂).[1] This dual nature governs its solubility and purification behavior, often leading to challenges not encountered with simpler organic molecules. Its purification is further complicated by potential impurities from its synthesis, which typically involves the sulfonation of 2,4,6-trimethyl-1,3-phenylenediamine.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My isolated product is a dark, discolored powder, not the expected beige or off-white solid. What is the likely cause and how can I fix it?

A1: Discoloration is a common issue with aromatic amines, which are susceptible to air oxidation. The amino groups in your target compound can oxidize to form highly colored polymeric impurities.[2]

  • Causality: Exposure to air, light, and trace metal impurities can catalyze the oxidation of the amino groups. This is often exacerbated at elevated temperatures during synthesis or purification.

  • Troubleshooting Protocol:

    • Inert Atmosphere: During the final steps of your synthesis and throughout the purification process, work under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.

    • Decolorizing Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated charcoal.

      • Dissolve the crude product in a minimal amount of hot solvent (e.g., deionized water or an alcohol-water mixture).

      • Add a small amount of activated charcoal (typically 1-2% w/w of your compound).

      • Heat the suspension to boiling for 5-10 minutes with stirring.

      • Perform a hot gravity filtration to remove the charcoal.[3] The filtrate should be significantly lighter in color.

    • Reducing Agents: In some cases, adding a small amount of a reducing agent like sodium bisulfite or sodium dithionite to the recrystallization solution can help to prevent oxidation.

Q2: During recrystallization, my product "oils out" instead of forming crystals. Why is this happening and what should I do?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[4] This is a common problem when purifying compounds with melting points lower than the boiling point of the solvent, or when the solution is cooled too rapidly.[5]

  • Causality: The high concentration of the solute and/or rapid cooling can lead to a situation where the solubility limit is exceeded at a temperature above the compound's melting point, causing it to separate as a molten oil. Impurities can also sometimes suppress crystallization in favor of oiling out.

  • Troubleshooting Workflow:

    G start Product 'Oils Out' During Cooling reheat Reheat the solution to redissolve the oil. start->reheat add_solvent Add a small amount of additional hot solvent. reheat->add_solvent slow_cool Allow the solution to cool very slowly. (e.g., in a Dewar flask or on a cooling hot plate) add_solvent->slow_cool seed If no crystals form, add a seed crystal. slow_cool->seed scratch Gently scratch the inner surface of the flask with a glass rod. seed->scratch success Crystals Form Successfully scratch->success fail Still Oils Out scratch->fail reassess Re-evaluate solvent system. Consider a lower boiling point solvent or a different solvent pair. fail->reassess

    Caption: Troubleshooting workflow for "oiling out".

Q3: After recrystallization, the purity of my compound has not significantly improved, and I suspect inorganic salt contamination. How can I remove these salts?

A3: Inorganic salts (e.g., sodium sulfate) are common byproducts of sulfonation reactions and can be challenging to remove due to the polar nature of the target compound.[6][7]

  • Causality: The zwitterionic nature of this compound gives it some solubility in water, similar to many inorganic salts, making separation by simple recrystallization from aqueous solutions difficult.

  • Troubleshooting Strategies:

    • Solvent Selection: Switch to a recrystallization solvent system where the target compound has good solubility at high temperatures but the inorganic salts are insoluble. A mixture of a polar organic solvent (like ethanol or isopropanol) and water can be effective. The organic solvent will decrease the solubility of the inorganic salts, causing them to precipitate out or remain undissolved during hot filtration.

    • pH Adjustment (Advanced): The solubility of your zwitterionic compound is lowest at its isoelectric point.[8] Carefully adjusting the pH of an aqueous solution of the crude product to its isoelectric point can cause it to precipitate, leaving the more soluble inorganic salts in the solution. This should be done cautiously as it can be difficult to control and may require further purification.

    • Dialysis: For small-scale, high-purity applications, dialysis can be used to remove small inorganic salt molecules from the larger organic product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, due to its polar and zwitterionic nature, good starting points are:

  • Water: The compound is likely to be soluble in hot water and less soluble in cold water.[1] This is a good, environmentally friendly first choice.

  • Aqueous Alcohol Mixtures: Mixtures of water with methanol, ethanol, or isopropanol offer a tunable polarity. By varying the ratio, you can optimize the solubility to achieve good crystal recovery while leaving impurities behind.[8]

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can be effective for dissolving the compound, but their high boiling points can make them difficult to remove, and they may not be ideal for inducing crystallization.[9]

Solvent SystemAdvantagesDisadvantages
Deionized Water Environmentally friendly, inexpensive, good for removing non-polar impurities.May have high solubility even when cold, leading to lower recovery. May not effectively remove polar impurities like inorganic salts.
Ethanol/Water Tunable polarity, good for precipitating inorganic salts, volatile and easy to remove.Requires optimization of the solvent ratio.
Isopropanol/Water Similar to ethanol/water, but isopropanol is less polar.May require higher temperatures for dissolution.

Q2: How can I assess the purity of my final product?

A2: A combination of methods is recommended for a comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for analyzing this compound.[10] This will allow you to quantify the main peak and detect any organic impurities.

  • Melting Point: A sharp melting point range close to the literature value (169-171 °C) is a good indicator of high purity.[11][12] Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect any residual solvents or structurally similar impurities.

Q3: Is this compound stable in solution?

A3: While the solid is generally stable, aqueous solutions of aminosulfonic acids can be susceptible to degradation over time, especially at elevated temperatures.[13] The amino groups can also be prone to oxidation, as mentioned earlier. It is recommended to use freshly prepared solutions for analysis and reactions. For storage, keeping the compound as a dry solid in a dark, cool place is optimal.

Recommended Recrystallization Protocol

This protocol provides a general workflow for the purification of this compound.

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Degradation pathways of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for studies on 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the degradation pathways of this compound under various stress conditions.

General Experimental Workflow

Before delving into specific stress conditions, it's crucial to have a robust experimental plan. The following workflow provides a general framework for conducting forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Interpretation prep_solution Prepare stock solution of This compound prep_stress Prepare stress agents (e.g., acid, base, oxidant) prep_solution->prep_stress apply_stress Expose compound to stress conditions (heat, light, etc.) prep_stress->apply_stress Introduce sampling Collect samples at various time points apply_stress->sampling hplc HPLC/UPLC analysis for separation and quantification sampling->hplc Analyze ms LC-MS/MS for identification of degradation products hplc->ms pathway Propose degradation pathways ms->pathway Elucidate structure kinetics Determine degradation kinetics pathway->kinetics

Caption: General workflow for forced degradation studies.

Oxidative Degradation

FAQ: What are the likely degradation pathways of this compound under oxidative stress?

Under oxidative conditions, such as exposure to hydrogen peroxide, the electron-rich aromatic ring and the amino and methyl substituents are susceptible to attack. Potential degradation pathways include:

  • Hydroxylation of the aromatic ring: The amino and methyl groups are activating, making the aromatic ring susceptible to electrophilic attack by hydroxyl radicals. This can lead to the formation of hydroxylated derivatives.

  • Oxidation of amino groups: The primary amino groups can be oxidized to form nitroso, nitro, or other related species. This can also lead to polymerization.[1]

  • Oxidation of methyl groups: The methyl groups can be oxidized to form hydroxymethyl, aldehyde, and eventually carboxylic acid functionalities.

  • Desulfonation: While less common under mild oxidative conditions, cleavage of the carbon-sulfur bond could occur under more aggressive oxidative environments.[2]

G cluster_products Potential Oxidative Degradation Products parent 3,5-Diamino-2,4,6-trimethyl- benzenesulfonic acid hydroxylated Hydroxylated derivatives parent->hydroxylated Ring Hydroxylation oxidized_amino Oxidized amino derivatives (nitroso, nitro) parent->oxidized_amino Amino Group Oxidation oxidized_methyl Oxidized methyl derivatives (aldehyde, carboxylic acid) parent->oxidized_methyl Methyl Group Oxidation desulfonated Desulfonated products parent->desulfonated Desulfonation (less likely)

Caption: Potential oxidative degradation pathways.

Troubleshooting Guide: Oxidative Degradation

Q: I am not observing any degradation with hydrogen peroxide. What could be the issue?

A: Several factors could contribute to the lack of observed degradation:

  • Concentration of Oxidant: The concentration of hydrogen peroxide may be too low. A typical starting point is 3% H₂O₂, but for resistant molecules, concentrations up to 30% may be necessary.

  • Temperature: The reaction may be too slow at room temperature. Gently heating the reaction mixture (e.g., to 40-60°C) can accelerate the degradation process.

  • pH: The pH of the solution can influence the rate of oxidative degradation.[3] Experiment with different pH values to find the optimal condition.

  • Catalyst: The presence of a metal catalyst (e.g., Fe²⁺ in a Fenton-type reaction) can significantly enhance the generation of hydroxyl radicals from hydrogen peroxide, leading to more effective degradation.

Q: I see many small, unidentifiable peaks in my chromatogram after oxidative stress. What are they?

A: This could be due to over-degradation or polymerization.

  • Over-degradation: The stress conditions might be too harsh, leading to the breakdown of the primary degradants into smaller fragments. Try reducing the exposure time, temperature, or oxidant concentration.

  • Polymerization: Aromatic amines are known to polymerize under oxidative conditions.[1] This can result in a complex mixture of oligomers that are difficult to characterize. Consider using analytical techniques like size-exclusion chromatography (SEC) or MALDI-TOF mass spectrometry to investigate this possibility.

Experimental Protocol: Oxidative Degradation
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Application:

    • To an aliquot of the stock solution, add hydrogen peroxide to a final concentration of 3-30%.

    • Incubate the solution at a controlled temperature (e.g., room temperature or 40-80°C) for a defined period.

    • Protect the solution from light to avoid photolytic degradation.

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: If necessary, quench the reaction by adding a reducing agent like sodium bisulfite.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method. For structural elucidation of degradation products, use LC-MS/MS.

ParameterRecommended ConditionRationale
Oxidizing Agent 3-30% Hydrogen PeroxideA common and effective oxidizing agent for forced degradation.
Temperature Room Temperature to 80°CTo accelerate the degradation kinetics.
Duration Up to 24 hours or until 5-20% degradation is achievedTo ensure sufficient formation of primary degradants without excessive degradation.[4]

Photolytic Degradation

FAQ: Is this compound likely to be sensitive to light?

Yes, compounds with aromatic amine functionalities can be susceptible to photodegradation. The absorption of UV or visible light can excite the molecule to a higher energy state, leading to chemical reactions. Potential photolytic degradation pathways include:

  • Photo-oxidation: In the presence of oxygen, light can promote the oxidation of the amino and methyl groups, similar to chemical oxidation.

  • Radical Reactions: Photolysis can lead to the formation of radical cations from the aniline moiety, which can then undergo further reactions.[5][6]

  • Desulfonation: UV irradiation can potentially cleave the C-S bond, leading to desulfonation.

Troubleshooting Guide: Photolytic Degradation

Q: My results from photostability studies are not reproducible. Why?

A: Reproducibility issues in photostability studies often stem from inconsistent light exposure.

  • Light Source: Ensure that the light source provides a consistent and controlled output of both UV and visible light, as recommended by ICH Q1B guidelines.

  • Sample Positioning: The distance and angle of the sample relative to the light source must be consistent across experiments.

  • Control Samples: Always include a dark control (sample protected from light) to differentiate between photolytic and thermal degradation.

Experimental Protocol: Photolytic Degradation
  • Sample Preparation: Prepare solutions of the compound in transparent vials. Also, prepare a solid-state sample by spreading a thin layer of the powder in a petri dish.

  • Light Exposure:

    • Expose the samples to a light source that provides both UV and visible light. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • Maintain a dark control sample at the same temperature to isolate the effect of light.

  • Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by HPLC-UV and LC-MS/MS.

Thermal and Hydrolytic Degradation

FAQ: What degradation can be expected under thermal and hydrolytic (acidic/basic) stress?
  • Thermal Degradation: Aromatic sulfonic acids can undergo desulfonation when heated in an aqueous solution.[7] The presence of multiple activating groups on the ring might influence the temperature at which this occurs. The stability of benzenesulfonic acids is generally high, with desulfonation typically occurring at temperatures approaching 200°C.[7] However, substituted aromatic sulfonic acids can degrade at lower temperatures.[8]

  • Acidic Hydrolysis: The sulfonic acid group is generally stable to acidic hydrolysis. The amino groups may be protonated, which could deactivate the ring towards other reactions.

  • Basic Hydrolysis: In the presence of a strong base at high temperatures, nucleophilic aromatic substitution could potentially occur, though this is generally a difficult reaction.

G cluster_thermal Thermal Stress cluster_hydrolytic Hydrolytic Stress parent 3,5-Diamino-2,4,6-trimethyl- benzenesulfonic acid desulfonation_thermal Desulfonation Product parent->desulfonation_thermal High Temperature hydrolysis_product Generally Stable (Limited Degradation Expected) parent->hydrolysis_product Acid/Base

Caption: Potential thermal and hydrolytic degradation.

Troubleshooting Guide: Thermal and Hydrolytic Degradation

Q: I am not observing significant degradation under acidic or basic conditions at elevated temperatures. Is this expected?

A: Yes, it is possible that this compound is relatively stable to hydrolysis. The sulfonic acid group is known to be stable.[7] If no degradation is observed under reasonably strenuous conditions (e.g., 0.1 M HCl or 0.1 M NaOH at 80°C for 24 hours), you can conclude that the molecule is stable under these conditions. Ensure that your analytical method is capable of detecting small changes in the parent peak and any potential degradants.

Experimental Protocol: Hydrolytic Degradation
  • Preparation: Prepare solutions of the compound in 0.1 M HCl, water, and 0.1 M NaOH.

  • Incubation: Incubate the solutions at a controlled elevated temperature (e.g., 60-80°C).

  • Sampling: Collect samples at various time points.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Stress ConditionReagentTemperature
Acidic Hydrolysis 0.1 M HCl60-80°C
Neutral Hydrolysis Water60-80°C
Basic Hydrolysis 0.1 M NaOH60-80°C

Analytical Method Development

FAQ: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A stability-indicating method is crucial for accurately quantifying the decrease in the parent compound and detecting the formation of degradation products.

  • Column Chemistry: A reverse-phase C18 or C8 column is a good starting point. A method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and a small amount of acid (phosphoric or formic) has been reported for this compound.[9]

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products.

  • Detector: A photodiode array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths and can assess peak purity, which is essential to ensure that the parent peak is not co-eluting with any degradants.

  • Mass Spectrometry Compatibility: If using LC-MS for identification, ensure the mobile phase is compatible (e.g., use formic acid or ammonium formate instead of non-volatile buffers like phosphate).[9]

Summary of Potential Degradation Products

Stress ConditionPotential Degradation ProductExpected Mass Change (Da)
Oxidative Monohydroxylated derivative+16
Dihydroxylated derivative+32
Carboxylic acid derivative (from methyl oxidation)+30 (CH₃ → COOH)
Thermal Desulfonated product-80 (loss of SO₃)

Note: This table provides a simplified overview. The actual degradation profile may be more complex and should be confirmed experimentally.

References

  • Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase - RSC Publishing
  • Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | SIELC Technologies
  • Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in w
  • Enzymatic treatment of sulfonated aromatic amines generated from reductive degrad
  • Benzenesulfonic acid - Wikipedia
  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed
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  • Fate and biodegradability of sulfonated aromatic amines | Request PDF - ResearchG
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  • Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed
  • Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical c
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  • Biodegradation of sulfonated aromatic compounds | Request PDF - ResearchG
  • Aniline degradation by electrocatalytic oxidation - ResearchG
  • Direct sulfonylation of anilines medi
  • This compound
  • Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | C9H14N2O3S | CID 94430 - PubChem
  • This compound price & availability - MOLBASE
  • This compound | 32432-55-6 - ChemicalBook
  • 32432-55-6|this compound - BLDpharm
  • This compound 93.0+%, TCI America™ | Fisher Scientific
  • CAS 32432-55-6 3,5-Diamino-2,4,6-trimethylbenzene sulfonic acid - Alfa Chemistry
  • 3,5-diamino-2,4,6-trimethylbenzenesulfon
  • 3, 5-Diamino-2, 4, 6-trimethylbenzenesulfonic Acid, min 98%, 1 gram
  • This compound - TCI Chemicals
  • This compound 93.0+%, TCI America 5 g - Fisher Scientific

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Technical Support Center: A Troubleshooting Guide for Reactive Dye Synthesis Using Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for researchers, scientists, and professionals in drug development who are working on the synthesis of reactive dyes using aromatic amines. The content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Issues in Diazotization

The conversion of a primary aromatic amine to a diazonium salt is a critical initial step. Problems at this stage will inevitably lead to failure in the subsequent coupling reaction.

Q1: My diazotization reaction is failing, or the yield of the diazonium salt is very low. What are the likely causes?

Low or no yield of the diazonium salt is a frequent issue and can often be attributed to several critical factors:

  • Improper Temperature Control: The diazotization reaction is exothermic, and the resulting diazonium salts are thermally unstable. If the temperature rises above 5-10°C, the diazonium salt can decompose, often liberating nitrogen gas, which prevents the subsequent coupling reaction.[1] It is crucial to maintain the reaction in an ice bath, typically between 0-5°C, for the entire duration of the sodium nitrite addition.[1]

  • Incorrect pH: Diazotization requires a strongly acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and a mineral acid like HCl.[1] The acidic environment is also crucial for preventing the newly formed diazonium salt from coupling with unreacted amine.

  • Rate of Reagent Addition: The sodium nitrite solution must be added slowly and dropwise to the cold amine solution.[1] This helps to control the exothermic nature of the reaction and prevent localized temperature increases that could lead to decomposition of the diazonium salt.[2]

Q2: Why are aromatic diazonium salts more stable than their aliphatic counterparts?

Aromatic diazonium salts exhibit greater stability due to the resonance delocalization of the positive charge over the benzene ring.[3][4][5] This delocalization imparts a partial double bond character to the carbon-nitrogen bond, strengthening it and making the molecule less prone to decomposition compared to aliphatic diazonium salts, which lack this stabilizing feature.[3]

Experimental Protocol: Standard Diazotization of an Aromatic Amine

  • Dissolve the aromatic amine in an aqueous solution of a strong mineral acid (e.g., HCl) in a flask.

  • Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 5-10 minutes, ensuring the temperature remains below 5°C.[1]

  • After the addition is complete, continue stirring the mixture for an additional 15-30 minutes at 0-5°C. The presence of excess nitrous acid can be confirmed using starch-iodide paper.[2]

Section 2: Challenges in the Azo Coupling Reaction

The azo coupling reaction involves the electrophilic attack of the diazonium salt on an electron-rich coupling component, such as a phenol or another aromatic amine.

Q3: My azo coupling reaction is not producing the desired colored product, or the yield is very low.

Several factors can inhibit the formation of the azo dye:

  • Incorrect pH of the Coupling Medium: The optimal pH for the coupling reaction is highly dependent on the nature of the coupling component.

    • Phenols: Require mildly alkaline conditions (pH > 7.5) to form the more reactive phenoxide ion.[1] The negative charge on the phenoxide ion makes the aromatic ring more susceptible to electrophilic attack by the diazonium cation.[1]

    • Aromatic Amines: Require mildly acidic conditions (pH < 6) to ensure sufficient concentration of the free amine, which is the reactive species, without excessive protonation that would deactivate the ring.[1]

  • Decomposition of the Diazonium Salt: As mentioned previously, diazonium salts are unstable. If there is a significant delay between the diazotization and coupling steps, or if the temperature is not maintained at 0-5°C, the diazonium salt may decompose before it has a chance to react.[1]

  • Slow Rate of Addition: The diazonium salt solution should be added slowly to the solution of the coupling component to prevent side reactions and ensure a homogenous reaction mixture.[1][6]

Q4: I am observing the formation of a brownish or tar-like substance in my reaction mixture. What is it and how can I avoid it?

The appearance of brown, insoluble materials often indicates the formation of polymeric or decomposition byproducts. This can be caused by:

  • High Reaction Temperature: Allowing the reaction temperature to rise can accelerate the decomposition of the diazonium salt, leading to the formation of complex, colored byproducts. Strict temperature control at 0-5°C is essential.[2]

  • Oxidation: Phenols and anilines are susceptible to oxidation, which can produce colored impurities.[2]

  • Side Reactions: Unwanted side reactions, such as the formation of triazenes or diazoamino compounds, can occur if the reaction conditions are not carefully controlled.[2] For instance, the reaction of a diazonium salt with an unreacted primary amine can lead to the formation of a diazoamino compound. This can be minimized by ensuring complete diazotization with a slight excess of sodium nitrite.[2]

Table 1: Optimized Reaction Parameters for Azo Dye Synthesis

ParameterDiazotizationCoupling with PhenolsCoupling with AminesRationale
Temperature 0-5°C[1]0-5°C[2]0-5°C[2]Prevents decomposition of the unstable diazonium salt.[1]
pH Strongly Acidic[1]Mildly Alkaline (>7.5)[1]Mildly Acidic (<6)[1]Optimizes the reactivity of the diazonium salt and the coupling component.[1]
Reagent Ratio Amine:NaNO₂ ≈ 1:1 to 1:1.1[1]Diazo:Coupler ≈ 1:1[1]Diazo:Coupler ≈ 1:1[1]A slight excess of NaNO₂ ensures complete diazotization.[1]
Addition Rate Slow/Dropwise[1]Slow/Dropwise[2]Slow/Dropwise[2]Controls exothermic reaction and prevents localized high concentrations.[1][2]
Section 3: Issues with the Reactive Group and Dye-Fiber Interaction

For a dye to be classified as "reactive," it must contain a reactive group capable of forming a covalent bond with the substrate, typically cellulose or protein fibers.[7]

Q5: The fixation of my reactive dye to the fabric is poor, leading to low color yield and poor wash fastness.

This is a common and critical issue in reactive dyeing, often stemming from the following:

  • Hydrolysis of the Reactive Dye: Under alkaline conditions necessary for fixation, reactive dyes can also react with water (hydrolysis).[7][8][9] This hydrolyzed dye is no longer capable of forming a covalent bond with the fiber and will be washed off, resulting in significant dye loss.[8][10]

    • To minimize hydrolysis: Prepare dye and alkali solutions separately and mix them just before use.[10] Avoid prolonged storage of the alkaline dye solution.[9] The application temperature should generally not exceed 40°C during dissolving and initial application stages, although the optimal fixation temperature can vary.[10]

  • Incorrect pH and Temperature for Fixation: The fixation of reactive dyes is highly dependent on pH and temperature. Alkaline conditions are necessary to activate the hydroxyl groups in cellulosic fibers, making them nucleophilic enough to react with the dye.[7][11] However, excessively high pH or temperature can accelerate dye hydrolysis.[9][12]

  • Insufficient Electrolyte (Salt): In exhaust dyeing, an electrolyte like sodium sulfate is added to improve the exhaustion of the dye onto the fiber before fixation. The salt reduces the negative charge on the fiber surface, allowing the anionic dye to approach and adsorb more readily.

Q6: How does the reactivity of the dye affect its performance?

The reactivity of the dye is a double-edged sword. A highly reactive dye will react quickly with the fiber, allowing for shorter dyeing times.[7][10] However, it will also be more prone to hydrolysis, leading to a greater potential for dye wastage.[7][10] Conversely, a less reactive dye will have a lower rate of hydrolysis but will require a longer time or higher temperature for fixation.[10] The goal is to strike a balance to maximize fixation on the fiber while minimizing hydrolysis.[7]

Diagram 1: Competing Reactions in Reactive Dyeing

G cluster_0 Dyeing Process Reactive Dye Reactive Dye Fixed Dye Fixed Dye Reactive Dye->Fixed Dye Fixation (Covalent Bond) Hydrolyzed Dye Hydrolyzed Dye Reactive Dye->Hydrolyzed Dye Hydrolysis (Competing Reaction) Fiber (e.g., Cellulose) Fiber (e.g., Cellulose) Fiber (e.g., Cellulose)->Fixed Dye Water Water Water->Hydrolyzed Dye

Caption: The competing reactions of fixation and hydrolysis in reactive dyeing.

Section 4: Purification and Analysis

Proper purification and analysis are essential for obtaining a high-quality final product and for troubleshooting synthesis issues.

Q7: I am having difficulty purifying my synthesized reactive dye.

Purification of reactive dyes can be challenging due to their high solubility in water and the presence of inorganic salts from the synthesis.

  • Salting Out: This is a common method where a high concentration of an electrolyte (e.g., sodium chloride) is added to the aqueous dye solution to decrease its solubility and cause it to precipitate.

  • Ultrafiltration: This membrane-based separation technique is an effective and environmentally friendly method for purifying and concentrating reactive dyes.[13][14] It can efficiently remove inorganic salts and low molecular weight byproducts, resulting in a higher purity dye with improved coloristic yield and solubility.[13]

  • Recrystallization: While possible, finding a suitable solvent system for recrystallization can be difficult for many highly polar reactive dyes.

Q8: What analytical techniques are suitable for characterizing my reactive dye and identifying impurities?

A combination of analytical techniques is often necessary for full characterization:

  • UV-Vis Spectroscopy: Useful for confirming the presence of the chromophore and determining the wavelength of maximum absorbance (λmax).[13]

  • FT-IR Spectroscopy: Can identify the characteristic functional groups present in the dye molecule, such as the azo group (-N=N-), sulfonate groups (-SO₃H), and the reactive group.[13]

  • High-Performance Liquid Chromatography (HPLC) and High-Performance Capillary Electrophoresis (HPCE): These are powerful techniques for assessing the purity of the dye, separating it from isomers and byproducts, and analyzing the extent of hydrolysis.[15][16][17]

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.[18]

Diagram 2: Troubleshooting Workflow for Low Reactive Dye Yield

G cluster_diazo_troubleshoot Diazotization Troubleshooting cluster_coupling_troubleshoot Coupling Troubleshooting cluster_fixation_troubleshoot Fixation Troubleshooting start Low Final Dye Yield check_diazo Check Diazotization Test for excess HNO₂ with starch-iodide paper Analyze aliquot by coupling with β-naphthol start->check_diazo diazo_ok Diazotization Successful? check_diazo->diazo_ok temp_control Verify Temperature Is it maintained at 0-5°C? diazo_ok->temp_control No check_coupling Check Coupling Reaction Monitor color formation Analyze by TLC/HPLC diazo_ok->check_coupling Yes ph_control_diazo Check Acidity Is the solution strongly acidic? temp_control->ph_control_diazo reagent_purity_diazo Check Reagent Purity Amine and NaNO₂ pure? ph_control_diazo->reagent_purity_diazo reagent_purity_diazo->check_diazo coupling_ok Coupling Successful? check_coupling->coupling_ok ph_control_coupling Verify pH Is pH optimal for the coupler? coupling_ok->ph_control_coupling No check_fixation Check Fixation/Hydrolysis Analyze dye in solution post-fixation Assess wash fastness coupling_ok->check_fixation Yes slow_addition Check Addition Rate Was diazonium salt added slowly? ph_control_coupling->slow_addition reagent_purity_coupling Check Coupler Purity slow_addition->reagent_purity_coupling reagent_purity_coupling->check_coupling fixation_ok Good Fixation? check_fixation->fixation_ok hydrolysis Minimize Hydrolysis Mix alkali just before use fixation_ok->hydrolysis No end_success Process Optimized fixation_ok->end_success Yes fix_conditions Optimize Fixation Adjust pH, temp, time, salt hydrolysis->fix_conditions fix_conditions->check_fixation

Caption: A logical workflow for diagnosing the cause of low yield in reactive dye synthesis.

References

  • Why are diazonium salts of aromatic amines more stable than those of aliph
  • Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. (2021-03-12). Textile Learner.
  • "optimizing coupling reaction conditions for azo dyes". Benchchem.
  • Give reasons :Aromatic diazonium salts are more stable than aliph
  • Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. (2025-08-07).
  • Preventing byproduct formation in azo coupling reactions. Benchchem.
  • The stability of benzene diazonium salts is because class 11 chemistry CBSE. Vedantu.
  • Analysis of reactive dyes using high performance capillary electrophoresis. (1999-05-01). IWA Publishing.
  • Hydrolysis of Reactive Dye. (2023-08-23). Textile Apex.
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  • Hydrolysis of Reactive dyes. Define Textile.
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  • Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. (2024-05-30).
  • Hydrolysis of reactive dyes. Cowintprinting.com.
  • sample diazonium ion problems. (2020-01-21). YouTube.
  • Hydrolysis of Reactive Dye | Removing Process of Hydrolysis of Reactive Dye | Why Low Affinity Reactive Dyes are Preferred for Dyeing?. (2012-05-26). Textile Technology.
  • Methods for analysis of reactive dyes. (2025-08-05).
  • The continuous flow synthesis of azos. (2024-01-26). PMC.
  • The Dyeing Process and the Environment: Enhanced Dye Fixation on Cellulosic Fabric Using Newly Synthesized Reactive Dye. Hindawi.
  • Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics. (2022-06-28). PMC.
  • Synthesis, characterization and ultrafiltration of reactive dyes. (2016-04-04). ARC Journals.
  • Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. (2020-06-04). Quora.
  • Optimization of reaction conditions for the synthesis of dye 1.
  • Azo Coupling. Organic Chemistry Portal.
  • analysis-of-reactive-dyes-using-high-performance-capillary-electrophoresis. Ask this paper.
  • Aromatic amines: use in azo dye chemistry. IMR Press.
  • A review on progresses in reactive dye-containing wastewater tre
  • more sample diazonium ion problems. (2020-01-21). YouTube.
  • (PDF) The continuous flow synthesis of azos. (2024-01-02).
  • (PDF) Removal of reactive dyes from aqueous solutions using ultrafiltration membranes. (2021-10-10).
  • OPTIMIZATION OF REACTIVE DYEING PROCESS FOR CHITOSAN TREATED COTTON FABRIC. (2021-07-31). Cellulose Chemistry and Technology.
  • Azo coupling with arenediazonium salts - why isn't nitrogen gas lost?. (2015-09-08). Chemistry Stack Exchange.
  • STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. (2023-04-01). International Journal of Biology, Pharmacy and Allied Sciences.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Master Organic Chemistry.
  • Diazotis
  • Troubleshooting Common Reactive Dye Problems in Textile Production. (2025-11-20). Vipul Organics.
  • Removal of Reactive Dyes in Textile Effluents by Catalytic Ozonation Pursuing on-Site Effluent Recycling. MDPI.
  • Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. MDPI.
  • Custom Diazotiz
  • Minimizing the formation of aromatic amines during Disperse Black 9 degrad
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Hong Kong University of Science and Technology.
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  • Trends in the synthesis and application of some reactive dyes: A review. (2023-07-01). CORE.
  • GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES.
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  • Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Journal of the Indian Chemical Society.
  • Aromatic amines: use in azo dye chemistry. Semantic Scholar.
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Common impurities in 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (CAS 32432-55-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impurities and purification of this versatile dye intermediate.[1][2] Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

I. Understanding the Impurity Profile: A Synthesis-Based Approach

The purity of this compound is paramount for its successful application. The nature and prevalence of impurities are intrinsically linked to the synthetic route employed in its manufacture. A common industrial synthesis involves the reduction of a dinitro precursor, 2,4-dinitro-mesitylene-6-sulfonic acid.[3] This pathway, while effective, can introduce several classes of impurities that may interfere with downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: Based on the likely synthetic route involving the reduction of a dinitro compound, the common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 2,4-dinitro-mesitylene-6-sulfonic acid.

  • Partially Reduced Intermediates: Various nitro-amino species that arise from incomplete reduction of the two nitro groups.

  • Isomeric Impurities: Depending on the precise sulfonation conditions, other isomers of diaminotrimethylbenzenesulfonic acid might be present, although the sterics of the mesitylene group tend to direct the sulfonation.

  • Inorganic Salts: Sulfates (from sulfuric acid used in sulfonation) and other salts originating from the reducing agents and pH adjustment steps during workup.[3]

Q2: My sample has a darker-than-expected color. What could be the cause?

A2: A dark coloration, often ranging from beige to dark brown, is typically indicative of the presence of oxidized species or residual nitro-aromatic compounds.[4] Nitro-amino intermediates, in particular, are often highly colored. Inadequate purification can lead to the persistence of these chromophoric impurities.

Q3: I am observing poor performance in my downstream application (e.g., dye synthesis). Could impurities be the culprit?

A3: Absolutely. The primary amino groups of this compound are the reactive sites for many of its applications. The presence of partially reduced intermediates or other isomers can lead to the formation of undesired side products, resulting in lower yields and impure final products. Inorganic salt impurities can also interfere with reaction kinetics and solubility.

II. Troubleshooting Guide: From Analysis to Purification

This section provides a structured approach to identifying and resolving common issues encountered during the handling and purification of this compound.

Impurity Identification Workflow

The first step in troubleshooting is to accurately identify the impurities present in your sample. A combination of chromatographic and spectroscopic techniques is often necessary for a comprehensive impurity profile.[5][6][7]

cluster_0 Impurity Identification Workflow Initial Sample Initial Sample HPLC_Analysis HPLC Analysis (Purity Assessment) Initial Sample->HPLC_Analysis LC_MS_Analysis LC-MS/MS Analysis (Impurity Identification) HPLC_Analysis->LC_MS_Analysis Unknown Peaks Observed Impurity_Characterized Impurity Characterized LC_MS_Analysis->Impurity_Characterized

Caption: Workflow for the identification of impurities.

Troubleshooting Common Purification Problems
Problem Potential Cause Recommended Solution
Product fails to crystallize Incorrect solvent system; presence of oily impurities preventing nucleation.Systematically screen a range of polar solvents and anti-solvents. A water/ethanol mixture is a good starting point.[8] If oiling out occurs, try redissolving at a higher temperature and cooling more slowly, or add a small seed crystal.
Low recovery after recrystallization The compound has high solubility in the chosen solvent even at low temperatures; too much solvent was used.Minimize the amount of hot solvent used to dissolve the crude product. After cooling, consider adding an anti-solvent (a solvent in which the product is insoluble) to precipitate more material.
Persistent color in the final product Co-crystallization of colored impurities; degradation of the product at high temperatures.Consider a pre-treatment with activated carbon before recrystallization. Ensure the recrystallization is performed under an inert atmosphere if the compound is sensitive to oxidation at high temperatures.
Inorganic salt contamination Incomplete removal during workup.Recrystallization from a solvent system with low solubility for inorganic salts (e.g., ethanol-water mixtures) is often effective. Alternatively, ion-exchange chromatography can be employed for complete removal.[9]

III. Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol is a starting point for the analysis of this compound and its potential impurities. Method development and optimization may be required based on your specific instrumentation and the impurity profile of your sample. This method is based on a reverse-phase HPLC approach.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[10]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a water/acetonitrile mixture to a concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization for Purification

This protocol provides a general procedure for developing a recrystallization method. The choice of solvent is critical and may require some experimentation.

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, methanol, isopropanol, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.[8]

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat to boiling for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.

Purification Workflow Diagram

cluster_1 Purification Workflow Crude_Product Crude Product Dissolution Dissolution in Minimal Hot Solvent Crude_Product->Dissolution Decolorization Decolorization with Activated Carbon (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Isolation by Filtration & Washing Crystallization->Isolation Pure_Product Pure Product Isolation->Pure_Product

Caption: A general workflow for the purification by recrystallization.

IV. Concluding Remarks

Achieving high purity for this compound is a critical step for its successful use in research and development. A thorough understanding of its synthesis and potential impurities, combined with a systematic approach to purification and analysis, will enable researchers to obtain material of the required quality. This guide provides the foundational knowledge and practical protocols to address the most common challenges associated with this compound.

V. References

  • Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Method of obtaining 2,4-diaminomesitylene-6-sulfo acid. (n.d.). Google Patents. Retrieved from

  • Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | C9H14N2O3S | CID 94430. (n.d.). PubChem. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • This compound. (2013, May 23). World Of Dyes. Retrieved from [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid. (n.d.). Google Patents. Retrieved from

  • Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof. (n.d.). Google Patents. Retrieved from

  • The solubility and recrystallization of 1,3,5-triamino-2,4,6-trinitrobenzene in a 3-ethyl-1-methylimidazolium acetate–DMSO co-solvent system. (2011). New Journal of Chemistry, 35(10), 2235-2240. [Link]

  • Impurity profiling of micronomicin sulfate injection by liquid chromatography-ion trap mass spectrometry. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 263-274. [Link]

  • The solubility and recrystallization of 1,3,5-triamino-2,4,6-trinitrobenzene in a 3-ethyl-1-methylimidazolium acetate–DMSO co-solvent system. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of sulfonic acids. (n.d.). Google Patents. Retrieved from

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). Journal of Critical Reviews, 7(19), 4156-4166.

  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. (2021). European Patent Office. Retrieved from [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. (2000). CHIMIA, 54(6), 326-332.

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch, 16(2), 107-117.

  • HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020). Molecules, 25(7), 1663. [Link]

Sources

How to avoid common problems in the sulfonation of anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonation of anilines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate common challenges and ensure the success of your experiments. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to make informed decisions in the lab.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues that can arise during the sulfonation of anilines. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: My reaction mixture turned dark brown, purple, or black.

Question: I was performing the sulfonation of aniline using the baking process, and my reaction mixture turned a dark purple-black color. What causes this, and how can I prevent it?

Answer:

This discoloration is a common indicator of oxidation. Aniline and its derivatives are susceptible to oxidation, especially at the high temperatures required for the sulfonation reaction.[1][2] The amino group makes the aromatic ring electron-rich and thus prone to losing electrons.[2] This can lead to the formation of highly colored polymeric byproducts, often referred to as "aniline black," which will significantly reduce the yield and purity of your desired sulfanilic acid.[1]

Root Causes & Preventative Measures:

  • Excessive Temperature: Overheating is a primary cause of oxidation. The sulfonation of aniline via the baking process requires a delicate temperature balance. While temperatures of 180-190°C are needed for the rearrangement of anilinium hydrogen sulfate to sulfanilic acid, exceeding this range can promote oxidation by the sulfuric acid.[1][3]

    • Solution: Carefully control the reaction temperature using a well-calibrated oil bath or heating mantle with a thermocouple. Avoid direct, intense heating.

  • Presence of Oxidizing Impurities: Impurities in the starting aniline or sulfuric acid can catalyze oxidation.

    • Solution: Use freshly distilled aniline and high-purity sulfuric acid.[3]

  • Exposure to Air (Oxygen): While the reaction is typically performed in a vessel open to the air to allow water to escape, prolonged exposure at high temperatures can contribute to oxidation.[2]

    • Solution: For sensitive substrates, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). However, for the standard baking process, the removal of water is crucial. A gentle flow of inert gas can be used to carry away water vapor without introducing excess oxygen.

Corrective Action for a Discolored Product:

If you have already obtained a discolored product, you can often purify it through recrystallization with the aid of decolorizing charcoal.[1]

Protocol for Decolorization:

  • Suspend the crude, colored sulfanilic acid in water.

  • Add a sodium hydroxide solution until the sulfanilic acid dissolves to form the sodium salt.[4]

  • Add a small amount of powdered activated charcoal to the solution and heat it to boiling.[1]

  • Filter the hot solution to remove the charcoal.

  • Acidify the filtrate with hydrochloric acid to precipitate the purified sulfanilic acid.[4]

  • Collect the crystals by filtration, wash with cold water, and dry.[3]

Problem 2: My yield of sulfanilic acid is very low.

Question: I followed the standard procedure for aniline sulfonation, but my final yield is much lower than expected. What are the likely reasons for this?

Answer:

Low yields in aniline sulfonation can stem from several factors, ranging from incomplete reaction to product loss during workup.

Potential Causes and Solutions:

  • Incomplete Reaction: The conversion of anilinium hydrogen sulfate to sulfanilic acid is time and temperature-dependent.[3][5]

    • Solution: Ensure the reaction is heated at the optimal temperature (180-190°C) for a sufficient duration (typically 4-5 hours).[3] To check for completion, take a small aliquot of the reaction mixture, cool it, and add it to a sodium hydroxide solution. If oily drops of unreacted aniline are visible, the reaction is incomplete and requires further heating.[3]

  • Suboptimal Reagent Ratio: An incorrect ratio of aniline to sulfuric acid can affect the initial formation of anilinium hydrogen sulfate.

    • Solution: Typically, a slight excess of sulfuric acid is used to ensure complete protonation of the aniline. A common ratio is approximately 2 moles of sulfuric acid to 1 mole of aniline.[3]

  • Loss During Workup: Sulfanilic acid exists as a zwitterion and has moderate solubility in water, which can lead to losses during precipitation and washing.[6][7][8]

    • Solution: After the reaction, precipitate the crude product by pouring the cooled reaction mixture into cold water.[3] Use ice-cold water for washing the filtered product to minimize dissolution.[3]

  • Side Reactions: Besides oxidation, other side reactions like polysulfonation can occur, consuming the starting material and reducing the yield of the desired monosulfonated product.[9]

    • Solution: Adhering to the recommended temperature and reaction time can help minimize the formation of disulfonated byproducts.

Problem 3: I have a mixture of ortho, meta, and para isomers.

Question: My product analysis shows the presence of not only the desired p-aminobenzenesulfonic acid but also significant amounts of the ortho and meta isomers. How can I improve the regioselectivity of my reaction?

Answer:

The formation of a mixture of isomers is a classic problem in the electrophilic substitution of anilines. The amino group is a strong activating, ortho-, para-director.[7] However, in the strongly acidic medium of the sulfonation reaction, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group.[6][10] The final product distribution is a result of the equilibrium between the free aniline and the anilinium ion.

Controlling Isomer Distribution:

  • Temperature is Key: The sulfonation of aniline is a thermodynamically controlled reaction. At lower temperatures, a mixture of isomers, including the meta product, can be formed.[11] The "baking" process at high temperatures (180-190°C) favors the formation of the thermodynamically more stable para isomer, sulfanilic acid.[10][12] The ortho isomer is sterically hindered by the bulky sulfonyl group.[12][13]

    • Solution: To maximize the yield of the para product, it is crucial to perform the reaction at a sustained high temperature (180-190°C).[3] This allows for the reversible sulfonation and desulfonation, eventually leading to the accumulation of the most stable isomer.[11][14][15]

  • Protecting Group Strategy: For substrates where the high-temperature baking process is not feasible or does not provide the desired selectivity, protection of the amino group is a viable strategy.

    • Solution: Acetylation of the amino group to form acetanilide moderates the activating effect of the amine and prevents its protonation. Sulfonation of acetanilide followed by hydrolysis of the acetyl group yields the p-aminobenzenesulfonic acid with high selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the "baking process" in aniline sulfonation?

The "baking process" refers to the high-temperature, solvent-free method for synthesizing sulfanilic acid.[16] In this process, aniline is first reacted with sulfuric acid to form anilinium hydrogen sulfate.[7][17] This solid salt is then heated ("baked") at 180-200°C.[18] At this temperature, the anilinium hydrogen sulfate undergoes a rearrangement, eliminating water and forming p-aminobenzenesulfonic acid (sulfanilic acid).[16]

Q2: Why does sulfanilic acid exist as a zwitterion?

Sulfanilic acid contains both a basic amino group (-NH2) and an acidic sulfonic acid group (-SO3H) on the same molecule.[6][8] The acidic proton from the sulfonic acid group is transferred to the basic amino group, resulting in a molecule with both a positive charge (on the -NH3+ group) and a negative charge (on the -SO3- group).[7][19] This dipolar ion is called a zwitterion. This zwitterionic nature is responsible for its high melting point and its solubility characteristics.[8]

Q3: Can I use fuming sulfuric acid (oleum) for the sulfonation of aniline?

While fuming sulfuric acid is a potent sulfonating agent, its use with aniline can lead to a higher degree of polysulfonation and oxidation, especially at elevated temperatures.[20] The traditional baking process with concentrated sulfuric acid provides better control for the synthesis of the monosubstituted p-aminobenzenesulfonic acid.[18]

Q4: How can I monitor the progress of my aniline sulfonation reaction?

Several analytical techniques can be used to monitor the reaction. A simple in-process check is the solubility test in a basic solution, as described in Problem 2.[3] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be employed to separate and quantify the remaining aniline, the desired sulfanilic acid, and any isomeric byproducts.[21][22] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze the purity of the final product and identify contaminants.[9]

Experimental Protocols & Data

Protocol: Synthesis of Sulfanilic Acid via the Baking Process

This protocol is adapted from established laboratory procedures.[3][4]

Materials:

  • Aniline (freshly distilled)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Activated Charcoal

  • Deionized Water

Procedure:

  • In a flask, cautiously add 20 mL of concentrated sulfuric acid to 10 g of freshly distilled aniline in small portions with stirring. The reaction is highly exothermic.[3]

  • Heat the resulting anilinium hydrogen sulfate mixture in an oil bath at 180-190°C for 4-5 hours.[3]

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of cold water with stirring to precipitate the crude sulfanilic acid.[3]

  • Collect the crude product by suction filtration and wash with a small amount of ice-cold water.[3]

  • For purification, suspend the crude product in water and add a 10% sodium hydroxide solution until it dissolves.

  • Add a small amount of activated charcoal, heat to boiling, and filter hot.[1]

  • Acidify the filtrate with hydrochloric acid to precipitate the purified sulfanilic acid.[4]

  • Collect the pure crystals by filtration, wash with cold water, and dry.

Table 1: Typical Reaction Parameters for Aniline Sulfonation
ParameterRecommended ValueRationale
Temperature 180-190°CFavors the formation of the thermodynamically stable para isomer and drives the rearrangement.[3][8]
Reaction Time 4-5 hoursEnsures complete conversion of the anilinium hydrogen sulfate intermediate.[3]
Aniline:H₂SO₄ Ratio ~1:2 (molar)A slight excess of sulfuric acid ensures complete formation of the anilinium salt.[3]

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Aniline Sulfonation

TroubleshootingWorkflow Start Experiment Start: Sulfonation of Aniline Problem Problem Encountered? Start->Problem Discoloration Dark Discoloration (Brown/Purple/Black) Problem->Discoloration Yes LowYield Low Yield Problem->LowYield Yes IsomerMix Isomer Mixture (ortho, meta, para) Problem->IsomerMix Yes End Successful Synthesis Problem->End No Cause_Oxidation Cause: Oxidation - Temp too high - Impurities - Air exposure Discoloration->Cause_Oxidation Cause_Incomplete Cause: Incomplete Rxn - Time/Temp too low - Wrong ratio LowYield->Cause_Incomplete Cause_WorkupLoss Cause: Workup Loss - Product solubility LowYield->Cause_WorkupLoss Cause_Thermo Cause: Kinetic Control - Temp too low IsomerMix->Cause_Thermo Sol_TempControl Solution: - Control Temp (180-190°C) - Use pure reagents Cause_Oxidation->Sol_TempControl Sol_TimeTemp Solution: - Increase time/temp - Check completion Cause_Incomplete->Sol_TimeTemp Sol_Workup Solution: - Use ice-cold water wash - Minimize wash volume Cause_WorkupLoss->Sol_Workup Sol_Baking Solution: - Use 'Baking Process' (180-190°C) Cause_Thermo->Sol_Baking Sol_TempControl->End Sol_TimeTemp->End Sol_Workup->End Sol_Baking->End

Caption: Troubleshooting workflow for common problems in aniline sulfonation.

Diagram 2: Reaction Mechanism of Aniline Sulfonation

SulfonationMechanism cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Baking & Rearrangement cluster_step3 Step 3: Zwitterion Formation Aniline Aniline (C₆H₅NH₂) AniliniumSalt Anilinium Hydrogen Sulfate Aniline->AniliniumSalt + H₂SO₄ (Exothermic) H2SO4 H₂SO₄ Heat Heat (180-190°C) SulfanilicAcid p-Aminobenzenesulfonic Acid (Sulfanilic Acid) AniliniumSalt->SulfanilicAcid - H₂O Water H₂O Zwitterion Zwitterion (Internal Salt) SulfanilicAcid->Zwitterion Intramolecular Proton Transfer

Caption: Mechanism of aniline sulfonation via the baking process.

References

  • Steeman, J. W. M., & Agterdenbos, J. (1979). Oxidation of Aniline. Macromolecules, 12(4), 597-601. [Link]

  • Warren, R. J., & Zarembo, J. E. (1977). The Purity of Sulfanilic Acid. Journal of Pharmaceutical Sciences, 66(7), 1046-1047. [Link]

  • Allen, C. F. H. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Vedantu. [Link]

  • Stejskal, J., & Trchová, M. (2012). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. ResearchGate. [Link]

  • Wheeler Scientific. (2024, June 20). Sulfanilic Acid from Aniline: The Hottest New Reaction in Chemistry in 1883 [Video]. YouTube. [Link]

  • Anonymous. (2017, October 20). Synthesis of Sufanilic Acid. Scribd. [Link]

  • PrepChem. (n.d.). Preparation of sulfanilic acid. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]

  • Bayer AG. (1982). Process for preparing p-sulfanilic acid.
  • Genc, N., & Arslan, M. (2022). Green and conventional synthesis of sulfanilic acid. Annals of the University of Craiova, Chemistry Series, XLVIII(1), 19-27. [Link]

  • Havlíček, J., et al. (2017). Microwave synthesis of sulfanilic acid. Chemistry-Didactics-Ecology-Metrology, 22(1-2), 93-98. [Link]

  • benzylchloride1. (2009, February 11). Sulfanilic Acid. Sciencemadness Discussion Board. [Link]

  • PreScouter. (n.d.). Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Quora. (2018, April 29). Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power?[Link]

  • Chemistry Stack Exchange. (2017, June 5). Reversible Sulfonation of Aniline?[Link]

  • Tan, S., Tieu, J. H., & Bélanger, D. (2005). Chemical polymerization of aniline on a poly(styrene sulfonic acid) membrane: Controlling the polymerization site using different oxidants. The Journal of Physical Chemistry B, 109(29), 14085-14092. [Link]

  • PrepChem. (n.d.). Synthesis of aniline hydrogen sulfate salt. [Link]

  • National Institutes of Health. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]

  • CN105481735A. (2016, April 13). Method for preparing aniline-2-sulfonic acid.
  • Alfallous, K. A., & Heblow, I. A. (2024). FORMATION OF ANILINE MONOSULPHONIC ACID. Bani Waleed University Journal of Humanities and Applied Sciences. [Link]

  • Filo. (n.d.). What happens when Aniline reacts with Sulphuric acid. [Link]

  • Stejskal, J., et al. (2006). Complexes of Polyaniline with Sulfonated Polysulfone. Their Structure and Sensory Properties. Semantic Scholar. [Link]

  • Alexander, E. R. (1946). Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. ElectronicsAndBooks. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • DE4209008C2. (1993, September 23). Process for the continuous production of sulphanilic acid.
  • Kobe, K. A., & Lynn, J. E. (1943). Sulfonation of Aniline. Scribd. [Link]

  • Boeniger, M. E. (2004). Validation of a real-time monitoring method for aniline in freshwater by high-performance liquid chromatography on porous graphitic carbon/electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Khan Academy India - English. (2018, December 25). (L-24) Sulphonation of Aniline + Why Aniline Does not give Friedel Craft Alkylation/Acylation [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2016, December 26). Why does sulfonation of aniline occur para rather than ortho?[Link]

  • OSHA. (n.d.). Aniline. [Link]

  • Chemistry Stack Exchange. (2022, March 29). Why does aromatic sulfonation of 3-aminobiphenyl occur at the para position of the adjacent ring?[Link]

  • Kim, S. J., & Shoda, M. (1999). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. PubMed. [Link]

  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Chemistry LibreTexts. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). [Link]

  • US1961196A. (1934, June 5). Sulphonation of aromatic amines.
  • RAVI Chemist. (2020, September 28). Sulphonation reaction of aniline [Video]. YouTube. [Link]

  • Begum, S. A., & Ahmed, S. (2007). Studies on the Polymerization of Aniline, Blending with Sulphonated Polystyrene and some Physical properties of the prepared polymers. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Performance of Dyes Derived from 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the experimental outcomes of dyes synthesized from the intermediate 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the application of these specialized reactive dyes. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What class of dyes are typically synthesized from this compound?

A1: this compound is a key intermediate in the synthesis of several reactive dyes. Notable examples include C.I. Reactive Blue 166, C.I. Reactive Blue 49, and C.I. Reactive Blue 74.[1][2][3] These are typically anionic dyes containing sulfonic acid groups that enhance water solubility and form covalent bonds with cellulosic fibers under alkaline conditions.[4][5]

Q2: What is the primary mechanism of action for these reactive dyes on cellulosic substrates like cotton?

A2: The dyeing process involves the formation of a covalent bond between the reactive group on the dye molecule and the hydroxyl groups of the cellulose fibers.[4][6] This reaction is facilitated by an alkaline catalyst, such as sodium carbonate, which activates the hydroxyl groups on the cellulose to form cellulosate ions (Cell-O⁻).[4][7] These ions then act as nucleophiles, attacking the reactive site on the dye and forming a stable, permanent bond.

Q3: What are the most critical parameters to control during the dyeing process?

A3: The three most critical parameters are pH, temperature, and electrolyte concentration.[5]

  • pH: An alkaline environment (typically pH 10.5-12.5) is essential for the dye-fiber reaction.[5][7]

  • Temperature: Temperature influences the rate of dye diffusion, reaction with the fiber, and the competing hydrolysis reaction.[5]

  • Electrolyte Concentration: Salts like sodium chloride or sodium sulfate are used to overcome the electrostatic repulsion between the anionic dye and the negatively charged cotton fiber surface, thereby promoting dye uptake.[5][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor Color Yield and Dull Shades

Symptoms: The final color of the dyed substrate is weaker or less vibrant than expected.

Potential Causes:

  • Premature Dye Hydrolysis: Reactive dyes can react with water (hydrolysis) in the alkaline dyebath, rendering them unable to bond with the fiber.[9][10][11] This is a primary cause of reduced color yield.

  • Incorrect pH: If the pH is too low, the cellulose will not be sufficiently activated for the reaction to occur efficiently.[12]

  • Insufficient Electrolyte: Inadequate salt concentration leads to poor dye exhaustion from the bath onto the fiber.[5]

  • Improper Temperature: For many reactive dyes, a temperature of 20-25°C is recommended for optimal fixation. Higher temperatures can accelerate hydrolysis.[5]

  • Hard Water: The presence of calcium and magnesium ions in the water can interfere with the dye-fiber interaction.[12]

Solutions:

  • Control Hydrolysis: Prepare dye and alkali solutions separately and mix them just before use. Avoid prolonged storage of the alkaline dye solution.[5]

  • Optimize pH: For most reactive dyes, a pH of 10.8-11, achieved with sodium carbonate (soda ash), is optimal for dyeing at room temperature.[5] Use a pH meter to verify the dyebath pH before and during the dyeing process.

  • Adjust Electrolyte Concentration: The amount of salt required depends on the depth of the shade. For pale shades, 15-30 g/L of sodium chloride is typically sufficient, while medium to deep shades may require 30-50 g/L.[5]

  • Maintain Correct Temperature: Unless the specific dye data sheet indicates otherwise, maintain a dyeing temperature of 20-25°C to balance the rates of fixation and hydrolysis.[5]

  • Water Softening: If using hard water, consider using a sequestering agent to chelate calcium and magnesium ions.[12]

Issue 2: Uneven Dyeing and Patchy Results

Symptoms: The color is not uniformly distributed across the fabric, resulting in blotches, streaks, or lighter and darker areas.

Potential Causes:

  • Inadequate Fabric Preparation: Sizing agents, oils, and other impurities on the fabric can create a barrier to uniform dye absorption.[12]

  • Inconsistent Dye Liquor Circulation: Poor agitation or circulation in the dyebath can lead to localized differences in dye concentration.[12]

  • Rapid Dye Addition or Temperature Increase: Adding the dye too quickly or raising the temperature too fast can cause the dye to fix unevenly.[7]

  • Incorrect Material-to-Liquor Ratio: An improper ratio can hinder the even distribution of the dye.[12]

Solutions:

  • Thorough Fabric Preparation: Ensure the fabric is properly scoured and bleached before dyeing to remove any impurities.[12]

  • Ensure Uniform Agitation: Maintain consistent and adequate agitation throughout the dyeing process to ensure the dye is evenly distributed in the liquor.

  • Controlled Addition and Heating: Add the dye solution portion-wise over a period of time. Similarly, if heating is required, do so gradually.

  • Optimize Liquor Ratio: Adhere to the recommended material-to-liquor ratio for your specific dyeing equipment to allow for free movement of the fabric and uniform dye uptake. A common ratio for exhaust dyeing is 1:20.

Issue 3: Low Wash Fastness

Symptoms: The color bleeds or fades significantly during washing.

Potential Causes:

  • Incomplete Fixation: This can be due to any of the factors causing poor color yield (incorrect pH, temperature, etc.).

  • Inadequate Removal of Hydrolyzed Dye: Unfixed, hydrolyzed dye remains physically adsorbed to the fabric and will wash out during laundering.[9][12] This is a very common cause of poor wash fastness.

Solutions:

  • Optimize Fixation Conditions: Review and optimize all dyeing parameters (pH, temperature, electrolyte, time) to ensure the maximum possible covalent bonding between the dye and the fiber.

  • Implement a Rigorous Soaping Process: After dyeing, a thorough washing-off or "soaping" process is critical. This is typically done at a high temperature (95-98°C) with a detergent to remove all unfixed and hydrolyzed dye.[12] A typical procedure involves a cold rinse, followed by a hot soaping bath, and then further rinsing until the water runs clear.

Parameter Recommendation for Pale Shades Recommendation for Deep Shades
Electrolyte (NaCl) 15-30 g/L30-50 g/L
Alkali (Na2CO3) 10-15 g/L15-20 g/L
Dyeing Temperature 20-25°C20-25°C
Dyeing Time 30-60 minutes60-90 minutes
Table 1: General dyeing parameters for reactive dyes on cotton.

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Cotton with Reactive Blue Dyes

This protocol provides a baseline for dyeing cotton fabric with dyes such as C.I. Reactive Blue 166, 49, and 74.

  • Fabric Preparation: Scour and bleach the cotton fabric to ensure it is free from impurities.

  • Dye Solution Preparation: Accurately weigh the required amount of dye powder and dissolve it in a small amount of lukewarm water (not exceeding 40°C) to make a stock solution.[5]

  • Dye Bath Setup: In the dyeing vessel, add the required amount of water for the desired liquor ratio (e.g., 1:20). Add a sequestering agent if using hard water.

  • Exhaustion Phase: Immerse the wetted fabric in the dyebath. Add the required amount of electrolyte (e.g., sodium chloride) in two portions over 15 minutes. Run for an additional 15 minutes to allow for dye exhaustion.

  • Fixation Phase: Add the required amount of alkali (e.g., sodium carbonate solution) to the dyebath to raise the pH to 10.8-11.

  • Dyeing: Continue the dyeing process for 45-90 minutes at 20-25°C with continuous agitation.

  • Post-Dyeing Rinsing: Remove the fabric from the dyebath and perform a cold rinse to remove surface dye.

  • Soaping: Treat the dyed fabric in a bath containing 2 g/L of a non-ionic detergent at 95-98°C for 10-15 minutes.[12]

  • Final Rinsing: Rinse the fabric with hot water and then cold water until the rinse water is clear.

  • Drying: Squeeze the excess water from the fabric and allow it to air dry.

Protocol 2: Wash Fastness Testing (ISO 105-C06)

This protocol is a standardized method to assess the resistance of the color to washing.[13]

  • Sample Preparation: Prepare a 10 cm x 4 cm specimen of the dyed fabric. Sew it together with a multi-fiber strip of the same size.

  • Washing Solution: Prepare a solution containing 4 g/L of a standard soap solution.

  • Washing Procedure: Place the specimen in a stainless-steel container with the washing solution and 10 steel balls at a liquor ratio of 50:1. Place the container in a launder-o-meter and run for 30 minutes at 60°C.

  • Rinsing and Drying: Remove the specimen, rinse it thoroughly in cold water, and then in running tap water. Unstitch the multi-fiber strip, leaving it attached at one edge. Dry the specimen in air at a temperature not exceeding 60°C.

  • Assessment: Evaluate the change in color of the dyed specimen and the degree of staining on the multi-fiber strip using the standard grey scales.[14]

Visualizations

Dye_Fiber_Reaction cluster_0 Alkaline Activation cluster_1 Nucleophilic Attack Cellulose-OH Cellulose-OH (Fiber) Cellulose-O- Cellulose-O⁻ (Activated Fiber) Cellulose-OH->Cellulose-O- + OH⁻ H2O H₂O OH- OH⁻ (from Alkali) ReactiveDye Reactive Dye (D-ReactiveGroup) Cellulose-O-->ReactiveDye Covalent Bond Formation CovalentBond Dyed Fiber (D-Cellulose) ReactiveDye->CovalentBond Reaction Troubleshooting_Workflow Start Poor Color Yield Check_pH Is Dyebath pH 10.8 - 11? Start->Check_pH Adjust_pH Adjust pH with Sodium Carbonate Check_pH->Adjust_pH No Check_Hydrolysis Were dye and alkali mixed just before use? Check_pH->Check_Hydrolysis Yes Adjust_pH->Check_Hydrolysis Modify_Procedure Prepare solutions separately Check_Hydrolysis->Modify_Procedure No Check_Salt Is Electrolyte Concentration Correct? Check_Hydrolysis->Check_Salt Yes Modify_Procedure->Check_Salt Adjust_Salt Adjust Salt Level Based on Shade Depth Check_Salt->Adjust_Salt No Check_Temp Is Temperature 20-25°C? Check_Salt->Check_Temp Yes Adjust_Salt->Check_Temp Adjust_Temp Correct Temperature Check_Temp->Adjust_Temp No Good_Yield Good Color Yield Check_Temp->Good_Yield Yes Adjust_Temp->Good_Yield

Caption: Troubleshooting workflow for poor color yield.

References

  • Vickerstaff, T. (n.d.). The Physical Chemistry of Dyeing. ResearchGate. Retrieved from [Link]

  • Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Retrieved from [Link]

  • World Dye Variety. (2012, May 16). Reactive Blue 166. Retrieved from [Link]

  • Cowintprinting.com. (n.d.). Hydrolysis of reactive dyes. Retrieved from [Link]

  • Textile Today. (2025, March 20). Reactive printing and hydrolysis: Causes, effects, and solutions. Retrieved from [Link]

  • Vipul Organics. (2025, November 20). Troubleshooting Common Reactive Dye Problems in Textile Production. Retrieved from [Link]

  • Bangladesh Journals Online. (n.d.). Influence of Mixed Alkali on Fixation of Deep Shade on Single Jersey Cotton Fabrics with Reactive Dyes. Retrieved from [Link]

  • Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. Retrieved from [Link]

  • Beth's Blog. (2008, May 27). Common Problems with Procion MX Fiber Reactive Dyes. Retrieved from [Link]

  • Study on the Performance of Eco-Alkali in Dyeing of Cotton Fabric with Reactive Dyes. (n.d.). Retrieved from [Link]

  • Fact.MR. (n.d.). Low-Impact Textile Dye Fixing Agents Market. Retrieved from [Link]

  • Dharma Trading. (n.d.). Fiber Reactive Dye Chemistry. Retrieved from [Link]

  • Dharma Trading. (n.d.). Tie-dye (and other techniques) Troubleshooting. Retrieved from [Link]

  • Tiankun Chemical. (2025, December 25). How To Properly Dye Reactive Turquoise Blue Dyes. Retrieved from [Link]

  • World Dye Variety. (2012, July 26). Direct Blue 166. Retrieved from [Link]

  • Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). TDS REACTIVE BLUE 49. Retrieved from [Link]

  • Scribd. (n.d.). Textile Dyeing Troubleshooting Guide. Retrieved from [Link]

  • Siddiqua, U. H., et al. (2017). The Dyeing Process and the Environment: Enhanced Dye Fixation on Cellulosic Fabric Using Newly Synthesized Reactive Dye. Polish Journal of Environmental Studies, 26(5), 2215-2222. Retrieved from [Link]

  • World Dye Variety. (2012, May 16). Reactive Blue 74. Retrieved from [Link]

  • Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. (2019, April 1). Coatings, 9(4), 241. Retrieved from [Link]

  • Verma, M., et al. (2021). OPTIMIZATION OF REACTIVE DYEING PROCESS FOR CHITOSAN TREATED COTTON FABRIC. Cellulose Chemistry and Technology, 55(1-2), 165-174. Retrieved from [Link]

  • Improving light fastness of reactive dyed cotton fabric with antioxidant and UV absorbers. (n.d.). Retrieved from [Link]

  • High Purity Reactive Dyes Reactive Blue 49 Powder For Fiber Textile Direct Printing. (n.d.). Retrieved from [Link]

  • World Dye Variety. (2012, May 16). Reactive Blue 49. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Reactive Dyeing: Strategies for Optimal Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Fastness properties of the cotton fabrics dyed with reactive blue. Retrieved from [Link]

  • NanoWorld Journal. (n.d.). Optimizing Soaping Process Parameters for Reactive Dyed Cotton Knitted Fabrics – Towards Sustainable Dyeing. Retrieved from [Link]

  • shijiazhuang yanhui dye co., ltd. (n.d.). Reactive Blue 49 100% with blue powder. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing Reactive Blue 49: A Versatile and High-Quality Solution for Vibrant Blue Dyeing. Retrieved from [Link]

  • AUTUMN COLOR CO.,LTD. (2025, September 9). How to Optimize Dyeing Techniques for Better Fabric Quality. Retrieved from [Link]

  • PubChem. (n.d.). C.I. Reactive Blue 160. Retrieved from [Link]

  • IJERT. (n.d.). Effect of Reactive Dyes Structure on Light Fastness. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of C.I. Reactive Blue 21. Retrieved from [Link]

  • Project Report on Fastness of Reactive Dyes. (2024, December 6). Retrieved from [Link]

  • How Reactive Dyes Increase Colour Fastness in Textile Manufacturing. (2025, July 30). Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (n.d.). Effect of Reactive Dyes Structure on Light Fastness. Retrieved from [Link]

  • Test-tex. (2023, October 28). Color Fastness Test: Methods For Textile Quality Control. Retrieved from [Link]

  • YouTube. (2015, July 13). Tests to determine colour fastness: tests for wash fastness eng. Retrieved from [Link]

  • QIMA Blog. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of a reactive dye-C.I. Reactive Blue 109. Retrieved from [Link]

  • ijtra.com. (2014, March-April). EFFECT OF THE SEQUESTERING AGENTS ON THE LIGHT FASTNESS OF THE REACTIVE DYES. Retrieved from [Link]

  • News. (2021, September 8). Reactive Dye Dyeing Uneven, Color Spot Color Stains, Poor Fastness, Finally Find The Reason!. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety and efficacy of a drug product are accurate, reliable, and reproducible. This guide provides an in-depth, technically-grounded comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, a key intermediate in various synthetic pathways.

This document eschews a rigid template, instead adopting a structure that logically flows from the foundational principles of method validation to the practical execution of experimental protocols. As Senior Application Scientists, our narrative is woven with field-proven insights, explaining not just the "what" but the critical "why" behind each experimental choice. Every protocol described is designed as a self-validating system, ensuring trustworthiness and scientific soundness.

The Imperative of a Validated HPLC Method

The accurate quantification of this compound is critical for process control and quality assurance in pharmaceutical manufacturing. An HPLC method, renowned for its high resolution and sensitivity, is the analytical technique of choice.[1] However, to be fit for purpose, this method must undergo a thorough validation process to demonstrate its suitability. This validation adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[2][3][4]

Foundational Elements: System Suitability

Before embarking on method validation, it is paramount to establish that the chromatographic system is performing adequately on a day-to-day basis. This is achieved through system suitability testing (SST).[5][6] SST is a set of predefined tests that verify the performance of the HPLC system, including the column efficiency, peak symmetry, and the reproducibility of injections.[6]

Typical System Suitability Parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry)≤ 2.0Ensures symmetrical peak shape for accurate integration.[7]
Theoretical Plates (N)> 2000Indicates column efficiency and good separation.[7]
Relative Standard Deviation (RSD) of Peak Area≤ 2.0% for ≥ 5 injectionsDemonstrates the precision of the injector and detector.[7]
Resolution (Rs)> 2.0 between the analyte and closest eluting peakConfirms the separation of the target analyte from potential interferences.[5]

The Pillars of Method Validation: A Step-by-Step Guide

The validation of an analytical method is a multifaceted process, with each parameter providing a different piece of evidence to support the method's reliability. The following sections detail the experimental protocols and acceptance criteria for each validation characteristic.

Specificity: Ensuring Unambiguous Quantification

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9][10] For a stability-indicating method, this is arguably the most critical parameter.

To demonstrate specificity, forced degradation studies are conducted to intentionally degrade the this compound sample under various stress conditions.[11][12] The goal is to produce potential degradation products and assess whether the HPLC method can separate them from the parent analyte.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.[13]

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.[13]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.[13]

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

Following exposure, the stressed samples are analyzed by the proposed HPLC method. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities.[11]

Caption: Workflow for demonstrating specificity through forced degradation studies.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[14][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14][16]

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).[17][18]

  • Inject each standard in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).[14]

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Data Summary: Linearity

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Average Peak Area
5049850501504990049967
7575200749007510075067
100100500100100100300100300
125125600125200125800125533
150150900150500151100150833
Linear Regression Slope: 1005Y-intercept: -150r²: 0.9998
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[17][18] It is typically assessed using recovery studies by spiking a placebo (a mixture of all excipients without the active pharmaceutical ingredient) with known amounts of the analyte.

  • Prepare placebo samples.

  • Spike the placebo at three different concentration levels within the range of the method (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • Percent Recovery: 98.0% to 102.0%

Data Summary: Accuracy

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryAverage % Recovery
80%8079.599.4%99.5%
8079.899.8%
8079.299.0%
100%100100.2100.2%100.1%
10099.999.9%
100100.1100.1%
120%120119.599.6%99.7%
120120.1100.1%
120119.499.5%
Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] It is evaluated at two levels: repeatability and intermediate precision.

Repeatability assesses the precision over a short interval of time with the same analyst and equipment.[19]

  • Prepare six independent samples of this compound at 100% of the target concentration.

  • Analyze the samples and calculate the relative standard deviation (RSD) of the results.

Intermediate precision evaluates the effect of random events on the precision of the analytical procedure, such as different days, different analysts, or different equipment.[3]

  • Repeat the repeatability experiment on a different day, with a different analyst, and on a different HPLC system if available.

  • Calculate the RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets to ensure there is no significant difference.

Acceptance Criteria:

  • RSD for Repeatability: ≤ 2.0%

  • RSD for Intermediate Precision: ≤ 2.0%

Data Summary: Precision

ParameterDay 1 / Analyst 1Day 2 / Analyst 2
Sample 1 100.2 µg/mL100.5 µg/mL
Sample 2 99.8 µg/mL100.1 µg/mL
Sample 3 100.5 µg/mL100.8 µg/mL
Sample 4 99.5 µg/mL99.9 µg/mL
Sample 5 100.1 µg/mL100.3 µg/mL
Sample 6 100.3 µg/mL100.6 µg/mL
Average 100.07 µg/mL100.37 µg/mL
Std. Dev. 0.380.34
% RSD 0.38%0.34%
Detection and Quantitation Limits: Measuring the Extremes

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

These limits can be determined based on the standard deviation of the response and the slope of the calibration curve.[21]

  • LOD = 3.3 * (Standard Deviation of the Y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Y-intercept / Slope)

Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[20][22]

Data Summary: LOD and LOQ

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23][24]

Introduce small, deliberate changes to the method parameters and assess the impact on the results. A design of experiments (DoE) approach can be efficiently used here.

Parameters to Vary:

  • Flow Rate: ± 0.2 mL/min

  • Column Temperature: ± 5 °C

  • Mobile Phase Composition: ± 2% organic component

  • Detection Wavelength: ± 2 nm

The system suitability parameters should be monitored for each condition to ensure they remain within the acceptance criteria.

Robustness_Testing cluster_parameters Method Parameters Flow_Rate Flow Rate (± 0.2 mL/min) Results System Suitability & Analyte Quantification Flow_Rate->Results Temperature Column Temperature (± 5 °C) Temperature->Results Mobile_Phase Mobile Phase (± 2% Organic) Mobile_Phase->Results Wavelength Wavelength (± 2 nm) Wavelength->Results Method Validated HPLC Method Method->Flow_Rate Method->Temperature Method->Mobile_Phase Method->Wavelength

Caption: Key parameters to vary during robustness testing of the HPLC method.

Alternative Chromatographic Conditions: A Comparative Perspective

While the validated method demonstrates suitability, it is prudent to consider alternative chromatographic conditions that could offer advantages in terms of resolution, analysis time, or solvent consumption.

ParameterValidated MethodAlternative 1Alternative 2
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 2.7 µm (UHPLC)
Mobile Phase Acetonitrile:Phosphate BufferMethanol:Acetate BufferAcetonitrile:Formic Acid in Water
Potential Advantage Robust and widely applicable.Enhanced selectivity for aromatic compounds.Faster analysis times and lower solvent consumption.
Potential Disadvantage May not resolve all closely related impurities.May require longer equilibration times.Requires a UHPLC system capable of higher pressures.

The choice of an alternative method would depend on the specific requirements of the analysis, such as the need for higher throughput or the presence of challenging impurities. Aromatic amines can be effectively separated using various reversed-phase columns, and the mobile phase composition, particularly the pH and organic modifier, plays a crucial role in achieving optimal separation.[25][26][27]

Conclusion: A Foundation of Quality

The comprehensive validation of this HPLC method for the quantification of this compound provides a high degree of assurance in its reliability and accuracy. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we have established a scientifically sound analytical procedure that is fit for its intended purpose in a regulated environment. This guide serves as a testament to the principle that robust analytical data is the bedrock upon which the quality and safety of pharmaceutical products are built.

References

A Guide to the Spectroscopic Differentiation of Diaminobenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in materials science, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target compounds. Diaminobenzenesulfonic acids (DAS) are a class of compounds with significant utility as intermediates in the synthesis of dyes, pharmaceuticals, and specialized polymers. The positional isomerism of the two amino groups and the sulfonic acid group on the benzene ring gives rise to distinct physicochemical properties and, consequently, unique spectroscopic signatures. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of common diaminobenzenesulfonic acid isomers, offering a practical framework for their unambiguous identification.

The isomers under comparison are:

  • 2,3-Diaminobenzenesulfonic acid (2,3-DAS)

  • 2,4-Diaminobenzenesulfonic acid (2,4-DAS)

  • 2,5-Diaminobenzenesulfonic acid (2,5-DAS)

  • 3,4-Diaminobenzenesulfonic acid (3,4-DAS)

  • 3,5-Diaminobenzenesulfonic acid (3,5-DAS)

This guide will delve into the nuances of UV-Vis, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the causal relationships between molecular structure and spectral output.

The Structural Basis for Spectroscopic Variation

The electronic and vibrational properties of the diaminobenzenesulfonic acid isomers are dictated by the interplay of the electron-donating amino (-NH₂) groups and the electron-withdrawing sulfonic acid (-SO₃H) group. The relative positions of these substituents influence the overall electron density distribution within the aromatic ring, the molecular symmetry, and the potential for intra- and intermolecular hydrogen bonding. These differences are the foundation for their distinct spectroscopic fingerprints.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The benzene ring acts as the primary chromophore, and the attached amino and sulfonic acid groups serve as auxochromes, modifying the wavelength (λmax) and intensity of absorption.[1] The strong electron-donating nature of the amino groups generally leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, as they extend the conjugated π-system.[1]

The degree of this shift and the overall spectral profile are sensitive to the substitution pattern. Isomers with amino groups positioned to maximize resonance effects will exhibit absorption at longer wavelengths. Furthermore, the pH of the solvent can significantly alter the UV-Vis spectrum by protonating or deprotonating the amino and sulfonic acid groups, thereby changing their electronic influence on the aromatic ring.

Expected UV-Vis Absorption Trends:

IsomerExpected λmax (nm)Rationale
2,3-DAS Shorter λmaxSteric hindrance between adjacent amino and sulfonic acid groups may disrupt coplanarity and reduce conjugation.
2,4-DAS Longer λmaxThe para-positioning of one amino group to the sulfonic acid group allows for strong resonance, extending conjugation.
2,5-DAS Longer λmaxThe para-relationship between the two amino groups facilitates significant charge-transfer character in the electronic transitions.
3,4-DAS Intermediate λmaxOrtho- and meta-positioning of the amino groups relative to the sulfonic acid group results in a moderate resonance effect.
3,5-DAS Shorter λmaxThe meta-positioning of all substituents limits the extension of conjugation through resonance, leading to higher energy transitions.
Experimental Protocol: UV-Vis Spectroscopy

A standardized protocol is crucial for obtaining comparable data across isomers.

  • Sample Preparation: Prepare dilute solutions (e.g., 10-5 M) of each isomer in a spectroscopic grade solvent, such as methanol or water. The choice of solvent can influence the spectral features.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis A Weigh Isomer B Dissolve in Solvent (e.g., Methanol) A->B C Dilute to Working Concentration B->C D Acquire Spectrum (200-400 nm) C->D Transfer to Cuvette E Identify λmax D->E F Compare Spectra E->F

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Vibrational Spectroscopy: A Tale of Two Techniques (FTIR & Raman)

Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule. However, they are governed by different selection rules, making them complementary techniques. FTIR measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds with a changing polarizability.

FTIR Spectroscopy

The FTIR spectra of diaminobenzenesulfonic acids are characterized by several key vibrational bands.

  • N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. The exact positions are sensitive to hydrogen bonding.[1]

  • S=O Stretching: The sulfonic acid group exhibits strong, characteristic asymmetric (~1170 cm⁻¹) and symmetric (~1030 cm⁻¹) stretching vibrations.[1]

  • Aromatic C=C and C-H Vibrations: Bands in the 1450-1600 cm⁻¹ region correspond to aromatic ring stretching.[1]

  • C-S Stretching: A weaker band around 650-700 cm⁻¹ is indicative of the C-S bond.

  • Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending bands in the 700-900 cm⁻¹ region.

Comparative FTIR Data:

Vibrational Mode2,4-DAS (cm⁻¹)2,5-DAS (cm⁻¹)3,4-DAS (cm⁻¹)3,5-DAS (cm⁻¹)
N-H Stretch3300-35003300-35003300-35003300-3500
S=O Asymmetric Stretch~1170~1170~1170~1170
S=O Symmetric Stretch~1030~1030~1030~1030
Aromatic C=C Stretch1450-16001450-16001450-16001450-1600

Note: The provided ranges are typical and may vary slightly based on the specific isomer and sample preparation.

Raman Spectroscopy

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton, which may be weak in the IR spectrum.

  • Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring (around 1000 cm⁻¹) will be present, with its exact frequency and intensity being sensitive to the substitution pattern.

  • Symmetric SO₂ Stretch: This vibration often gives a strong Raman signal.

  • C-N Stretching: The C-N stretching vibrations can also be observed.

Experimental Protocol: Vibrational Spectroscopy

FTIR (KBr Pellet Technique):

  • Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder.

  • Pellet Formation: Press the powder in a die under high pressure to form a transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Raman Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube.

  • Instrumentation: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.

  • Data Acquisition: Focus the laser on the sample and collect the scattered light.

Vibrational_Spectroscopy_Workflow cluster_ftir FTIR Analysis cluster_raman Raman Analysis A Mix Sample with KBr B Press into Pellet A->B C Acquire IR Spectrum B->C D Place Sample on Slide E Focus Laser D->E F Acquire Raman Spectrum E->F

Caption: Workflow for FTIR and Raman Spectroscopic Analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern.

  • Chemical Shifts: The electron-donating amino groups will shield the aromatic protons, shifting their signals upfield (lower ppm), while the electron-withdrawing sulfonic acid group will deshield them, causing a downfield shift (higher ppm). The net effect on a given proton depends on its position relative to all three substituents.

  • Coupling Constants: The coupling constants (J-values) between adjacent protons provide information about their relative positions (ortho, meta, or para). Ortho coupling is typically the largest (7-10 Hz), followed by meta (2-3 Hz), and para coupling is often not resolved (0-1 Hz).

Expected ¹H NMR Characteristics:

IsomerExpected Number of Aromatic SignalsExpected Splitting Patterns
2,3-DAS 3Complex multiplets due to ortho and meta couplings.
2,4-DAS 3An AX system (two doublets) and a singlet or narrow triplet.
2,5-DAS 3An ABX system, likely appearing as a doublet, a doublet of doublets, and a doublet.
3,4-DAS 3An ABX system, likely appearing as a doublet, a doublet of doublets, and a doublet.[4]
3,5-DAS 2Two signals, one integrating to two protons (meta to -SO₃H) and one to a single proton (ortho to -SO₃H).

Note: Actual spectra may be more complex due to second-order effects and the zwitterionic nature of the compounds in solution.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the benzene ring are also influenced by the substituents.

  • Carbons attached to -NH₂: These carbons will be shielded and appear at a higher field (lower ppm).

  • Carbon attached to -SO₃H: This carbon will be deshielded and appear at a lower field (higher ppm).

  • Symmetry: Isomers with higher symmetry will have fewer unique carbon signals. For example, 3,5-DAS is expected to have four signals, while the other less symmetric isomers will have six.

Comparative ¹³C NMR Data (Predicted/Reported in DMSO-d₆):

IsomerC1 (ipso-SO₃H)C2C3C4C5C6
2,4-DAS ~140-150~140-150~110-120~140-150~110-120~110-120
2,5-DAS ~130-140~140-150~115-125~115-125~140-150~110-120
3,4-DAS ~145-155~110-120~140-150~140-150~115-125~110-120
3,5-DAS ~145-155~105-115~145-155~100-110~145-155~105-115

Note: These are approximate ranges based on substituent effects. Actual values can be found in spectral databases where available.[5][6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice due to its ability to dissolve these polar compounds and the exchangeable protons of the amino and sulfonic acid groups can be observed.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire ¹H and ¹³C spectra. It may also be beneficial to run 2D NMR experiments like COSY and HSQC to aid in the assignment of signals.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to determine the substitution pattern.

Conclusion: An Integrated Spectroscopic Approach

No single spectroscopic technique can definitively identify an unknown diaminobenzenesulfonic acid isomer with absolute certainty in all cases. However, by employing an integrated approach that combines the electronic information from UV-Vis, the vibrational data from FTIR and Raman, and the detailed structural map from ¹H and ¹³C NMR, researchers can confidently differentiate between these closely related compounds. The key lies in understanding how the unique electronic and steric environment of each isomer gives rise to a distinct and predictable spectroscopic fingerprint. This guide provides the foundational knowledge and practical protocols to successfully navigate the analytical challenges posed by the isomerism of diaminobenzenesulfonic acids.

References

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Performance evaluation of dyes synthesized from 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid versus alternatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The selection of appropriate dyes is a critical decision for researchers and scientists in various fields, including textile manufacturing, biological staining, and fluorescence microscopy. This guide provides a comprehensive performance evaluation of azo dyes synthesized from 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid.[1][2][3][4][5] We will delve into a comparative analysis against widely-used alternative dye classes, such as rhodamines and anthraquinones. This report is grounded in key performance indicators, including photophysical properties, photostability, and application-specific efficacy, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Sulfonated Amine Precursor

This compound is a unique aromatic amine that serves as a foundational precursor for a range of synthetic dyes, particularly azo dyes.[1] Its molecular structure, featuring two amino groups for diazotization and a sulfonic acid group for enhanced water solubility, makes it a versatile building block.[6] Dyes derived from this precursor are primarily utilized in applications requiring high water solubility and strong interactions with proteinaceous substrates.[7][8]

The performance of a dye is not a monolithic property but a composite of several key metrics. For professionals in drug development and cellular biology, photostability, quantum yield, and spectral properties are paramount for reliable and reproducible fluorescence imaging.[9][10] In the textile industry, properties like color fastness to light and washing, as well as the environmental impact of dye effluents, are of greater concern.[11][12][13][14] This guide will address these diverse performance aspects, providing a balanced comparison for a multidisciplinary audience.

Synthesis and Chemical Properties

The synthesis of azo dyes from this compound follows a well-established two-step reaction: diazotization and azo coupling.[15]

  • Diazotization: The primary aromatic amine is treated with a nitrite source under acidic conditions to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and is reacted with a coupling component, which can be a phenol, an aromatic amine, or a β-ketoacid derivative, to form the final azo dye.[15]

The sulfonic acid group present in the precursor molecule is crucial as it imparts water solubility to the final dye, a desirable characteristic for many applications.[6]

Caption: General synthesis workflow for sulfonated azo dyes.

Comparative Performance Analysis

This section will compare the performance of dyes derived from this compound against two major classes of alternatives: Sulfonated Rhodamines and Anthraquinone Dyes .

Photophysical Properties

For applications in fluorescence microscopy and bio-imaging, the photophysical properties of a dye are of utmost importance.

PropertySulfonated Azo DyesSulfonated RhodaminesAnthraquinone Dyes
Molar Absorptivity (ε) Moderate to HighVery HighLow to Moderate
Fluorescence Quantum Yield (Φf) Low to ModerateHigh to Very HighGenerally Low (often non-fluorescent)
Stokes Shift VariableTypically SmallVariable
Solubility (Aqueous) HighHigh (due to sulfonation)Generally Low (unless sulfonated)

Discussion: Sulfonated rhodamines are generally superior in terms of brightness (a function of molar absorptivity and quantum yield).[16][17] The introduction of sulfonate groups in rhodamines helps to maintain high water solubility and excellent photophysical properties.[16][17][18] Azo dyes, while highly soluble, often exhibit lower quantum yields, which can be a limitation in sensitivity-demanding fluorescence applications.[19] Anthraquinone dyes are typically used as colorants and are less relevant for fluorescence-based techniques due to their generally low quantum yields.[20]

Photostability

Photostability, or the resistance of a dye to photodegradation upon exposure to light, is critical for applications requiring long-term or repeated measurements, such as time-lapse microscopy or industrial dyeing where lightfastness is desired.[20][21][22][23][24]

Dye ClassRelative PhotostabilityKey Influencing Factors
Sulfonated Azo Dyes ModerateAzo bond susceptibility to cleavage
Sulfonated Rhodamines HighRigid xanthene core structure
Anthraquinone Dyes Very HighStable polycyclic aromatic structure

Discussion: Anthraquinone dyes are known for their exceptional photostability due to their robust chemical structure.[20] This makes them a preferred choice for applications where colorfastness to light is a primary concern, such as in the textile industry.[12] Sulfonated rhodamines also exhibit high photostability, which is a key advantage in fluorescence microscopy.[16][17] Azo dyes, while suitable for many applications, can be more susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light.[25]

Application-Specific Performance

Biological Staining and Fluorescence Microscopy

In biological applications, the ability of a dye to specifically label target structures with high signal-to-noise is crucial.

  • Sulfonated Azo Dyes: These are widely used as histological stains due to their strong affinity for proteins.[8] Their use in fluorescence microscopy can be limited by their lower quantum yields and photostability compared to other fluorophores.

  • Sulfonated Rhodamines: These are a gold standard in fluorescence microscopy due to their high brightness, photostability, and the availability of various derivatives for specific labeling applications.[16][17]

  • Alternatives for DNA Staining: Dyes like Hoechst stains and Propidium Iodide are specialized for DNA labeling and offer distinct advantages such as cell permeability (Hoechst) or impermeability for viability testing (Propidium Iodide).[26] Natural dyes are also being explored as eco-friendly alternatives for general histological staining.[27][28][29]

Textile Dyeing

In the textile industry, performance is evaluated based on factors like dye exhaustion, color fastness, and environmental impact.

  • Sulfonated Azo Dyes (Acid Dyes): These are effective for dyeing protein fibers like wool and silk, and polyamides like nylon.[7][12] The sulfonic acid groups form ionic bonds with the amino groups in the fibers, leading to good wash fastness.[7]

  • Vat and Reactive Dyes: These are alternatives for cellulosic fibers like cotton.[13] Vat dyes are known for their excellent fastness properties, while reactive dyes form covalent bonds with the fiber, resulting in high wash fastness.[13]

  • Environmental Considerations: A significant concern with azo dyes is the potential for the reductive cleavage of the azo bond to form carcinogenic aromatic amines.[11][14] This has led to regulations restricting the use of certain azo dyes.[11][14]

Experimental Protocols

To ensure the trustworthiness of this guide, we provide standardized protocols for key performance evaluations.

Protocol for Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of fluorescence.[9] The relative method, comparing the sample to a known standard, is commonly used.[30][31]

Materials:

  • Fluorescence spectrometer

  • UV-Vis spectrophotometer

  • Standard dye with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Solvent for dissolving the sample and standard

  • Cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test dye with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength to minimize re-absorption effects.[30]

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum for each solution using the fluorescence spectrometer, ensuring identical instrument settings for both the standard and the test samples.

  • Integrate the area under the emission spectra for both the standard and the test samples.

  • Calculate the quantum yield of the test sample (Φx) using the following equation: Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx² / nst²) Where:

    • Φst is the quantum yield of the standard

    • F is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • 'x' denotes the test sample and 'st' denotes the standard.[31][32]

Caption: Workflow for relative quantum yield determination.

Protocol for Photostability Assessment

This protocol outlines a method for evaluating the photostability of a dye in solution, following principles from ICH guidelines.[22][23]

Materials:

  • Photostability chamber with a controlled light source (e.g., Xenon arc lamp).[20]

  • UV-Vis spectrophotometer

  • Cuvettes

  • Aluminum foil

Procedure:

  • Prepare a solution of the dye at a known concentration.

  • Transfer the solution into two identical cuvettes.

  • Wrap one cuvette completely in aluminum foil to serve as a dark control.[24]

  • Place both the exposed and dark control samples in the photostability chamber.

  • Expose the samples to a defined dose of light (e.g., 1.2 million lux hours for visible light and 200 watt-hours/square meter for UVA radiation, as per ICH Q1B guidelines).[23]

  • At predetermined time intervals, remove both cuvettes and measure their absorbance spectra using the UV-Vis spectrophotometer.

  • The photostability is assessed by the percentage of absorbance remaining at the dye's λmax over time for the exposed sample compared to the dark control.[20]

Conclusion and Future Perspectives

Dyes synthesized from this compound represent a versatile class of water-soluble azo dyes with strong performance in traditional applications like textile dyeing and histological staining. Their high solubility and affinity for proteinaceous substrates are key advantages. However, for high-performance applications in fluorescence-based bio-imaging, alternatives like sulfonated rhodamines offer superior brightness and photostability.

The future of dye development will likely focus on mitigating the environmental concerns associated with synthetic dyes, particularly azo dyes. Research into biodegradable dyes and the use of natural pigments as sustainable alternatives is a promising avenue.[27][28][33] For fluorescence applications, the development of novel fluorophores with enhanced photostability and brightness will continue to be a major driving force.

References

  • Comparative Analysis of Azo Dye Restriction in the International Textile Industry. (n.d.). ScholarWorks@UARK. Retrieved from [Link]

  • Resch-Genger, U., Rurack, K., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. NIH. Retrieved from [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Griffiths, J., & Riepl, C. J. (1984). Sulphonic Acid Groups in Monoazo Acid Dyes and Their Effect on Lightfastness on Nylon 66. Journal of the Society of Dyers and Colourists.
  • El-Apasery, M. A. (2024). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. MDPI. Retrieved from [Link]

  • Wang, L., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. Retrieved from [Link]

  • Comparison between Reactive Dye, Azoic Dye and Vat Dye. (2022). Textile Learner. Retrieved from [Link]

  • Azo Dyes in Textiles Explained. (n.d.). Two Sisters Ecotextiles. Retrieved from [Link]

  • Abdullahi, S. S., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Broichhagen, J., et al. (2022). Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins. NIH. Retrieved from [Link]

  • Kolmakov, K., et al. (2010). Photostable, Amino Reactive and Water-Soluble Fluorescent Labels Based on Sulfonated Rhodamine With a Rigidized Xanthene Fragment. Chemistry – A European Journal. Retrieved from [Link]

  • Becker, J., et al. (2021). Biogenic colourants in the textile industry – a promising and sustainable alternative to synthetic dyes. Green Chemistry. Retrieved from [Link]

  • Eltaboni, F., et al. (2022). Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • Sulfonated azo dyes on the market. (n.d.). ResearchGate. Retrieved from [Link]

  • Kavirajwar, J. S., et al. (2023). A REVIEW ON APPLICATION OF NATURAL PIGMENTS AS AN ALTERNATIVE TO TOXIC SYNTHETIC DYES IN STAINING BIOLOGICAL SPECIMENS. International Journal of Biology, Pharmacy and Allied Sciences.
  • Mello, M. L. S. (2024). Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates. Acta Histochemica. Retrieved from [Link]

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  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. Retrieved from [Link]

  • Fatma, U., et al. (2023). Natural Dye as an Alternative to Hematoxylin-Eosin Staining on Histological Preparations. Borneo Journal of Medical Sciences.
  • Broichhagen, J., et al. (2022). Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins. PubMed. Retrieved from [Link]

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  • Eltaboni, F., & El-Nour, F. (2023). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, a substituted aromatic sulfonic acid, is a valuable intermediate in the synthesis of specialized dyes and polymers.[1][2][3] Its unique structure, featuring both amino and sulfonic acid functional groups on a sterically hindered trimethylbenzene core, imparts specific properties to the final products.[1] The strategic synthesis of this molecule is crucial for ensuring high purity and yield, which are paramount in research and development as well as in industrial applications.

This guide provides an in-depth comparison of plausible alternative synthesis routes for this compound, starting from the readily available precursor, mesitylene. Each route is critically evaluated, considering reaction mechanisms, potential yields, and the practicalities of laboratory execution. The insights provided herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for the efficient synthesis of this key intermediate.

Comparative Analysis of Synthetic Routes

Two primary retrosynthetic pathways from mesitylene are considered the most viable for the synthesis of this compound. The key difference lies in the sequence of the electrophilic aromatic substitution reactions: nitration and sulfonation.

  • Route 1: Nitration followed by Sulfonation and Reduction

  • Route 2: Sulfonation followed by Nitration and Reduction

A third, more direct route involving the sulfonation of 2,4-diaminomesitylene is also discussed as a potential, albeit challenging, alternative.

Route 1: Nitration-Sulfonation-Reduction Pathway

This synthetic approach commences with the dinitration of mesitylene, followed by sulfonation of the resulting dinitromesitylene, and concludes with the reduction of the nitro groups to amines.

dot digraph "Route 1: Nitration-Sulfonation-Reduction" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Mesitylene [label="Mesitylene"]; Dinitromesitylene [label="2,4-Dinitromesitylene"]; Dinitrosulfonic_acid [label="2,4-Dinitro-6-sulfomesitylene"]; Target_Molecule [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Mesitylene -> Dinitromesitylene [label="HNO₃ / H₂SO₄"]; Dinitromesitylene -> Dinitrosulfonic_acid [label="Fuming H₂SO₄ (Oleum)"]; Dinitrosulfonic_acid -> Target_Molecule [label="Reduction (e.g., Fe/HCl or H₂/Pd-C)"]; } endom Caption: Synthetic pathway for Route 1.

Expertise & Experience: The initial dinitration of mesitylene is a well-established reaction.[4][5] The electron-donating methyl groups activate the aromatic ring, facilitating electrophilic substitution. The subsequent sulfonation of dinitromesitylene is more challenging due to the deactivating effect of the two nitro groups. This step requires harsh conditions, such as fuming sulfuric acid (oleum), to introduce the sulfonic acid group. The final reduction of the dinitro compound to the corresponding diamine is a standard transformation, often achieved with high yield using methods like catalytic hydrogenation or metal-acid reductions.

Trustworthiness: The feasibility of each step is supported by established organic chemistry principles. The nitration of activated aromatic rings is a cornerstone of organic synthesis. While the sulfonation of a deactivated ring is less favorable, it is achievable with potent sulfonating agents. The reduction of aromatic nitro groups is a reliable and high-yielding reaction.

Route 2: Sulfonation-Nitration-Reduction Pathway

This alternative route begins with the sulfonation of mesitylene, followed by dinitration of the resulting mesitylenesulfonic acid, and finally, reduction of the nitro groups.

dot digraph "Route 2: Sulfonation-Nitration-Reduction" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Mesitylene [label="Mesitylene"]; Mesitylenesulfonic_acid [label="Mesitylenesulfonic acid"]; Dinitrosulfonic_acid [label="2,4-Dinitro-6-sulfomesitylene"]; Target_Molecule [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Mesitylene -> Mesitylenesulfonic_acid [label="H₂SO₄"]; Mesitylenesulfonic_acid -> Dinitrosulfonic_acid [label="HNO₃ / H₂SO₄"]; Dinitrosulfonic_acid -> Target_Molecule [label="Reduction (e.g., Fe/HCl or H₂/Pd-C)"]; } endom Caption: Synthetic pathway for Route 2.

Expertise & Experience: The initial sulfonation of mesitylene is a straightforward electrophilic aromatic substitution.[6] The sulfonic acid group is a deactivating group, which will make the subsequent dinitration step more challenging than the nitration of mesitylene itself. However, the sulfonic acid group is a meta-director. In the case of mesitylenesulfonic acid, the positions ortho and para to the sulfonic acid group are also activated by the methyl groups, which will direct the incoming nitro groups to the desired positions. The final reduction step is identical to that in Route 1.

Trustworthiness: This route also relies on well-understood and widely practiced reactions in organic synthesis. The directing effects of the substituents on the aromatic ring are predictable based on established electronic and steric principles.

Route 3: Direct Sulfonation of 2,4-Diaminomesitylene

A third potential, and more direct, route involves the synthesis of 2,4-diaminomesitylene from mesitylene, followed by a direct sulfonation to yield the final product.

dot digraph "Route 3: Direct Sulfonation" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

Mesitylene [label="Mesitylene"]; Dinitromesitylene [label="2,4-Dinitromesitylene"]; Diaminomesitylene [label="2,4-Diaminomesitylene"]; Target_Molecule [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Mesitylene -> Dinitromesitylene [label="HNO₃ / H₂SO₄"]; Dinitromesitylene -> Diaminomesitylene [label="Reduction"]; Diaminomesitylene -> Target_Molecule [label="Sulfonating Agent"]; } endom Caption: Synthetic pathway for Route 3.

Expertise & Experience: The synthesis of 2,4-diaminomesitylene from mesitylene via dinitration and subsequent reduction is a known process.[4] The main challenge in this route is the final sulfonation step. The amino groups are strong activators and are also basic. They can be protonated or oxidized by the sulfonating agent (e.g., sulfuric acid), leading to a complex mixture of products and potential charring. Protection of the amino groups before sulfonation might be necessary, which would add extra steps to the synthesis, diminishing its initial appeal of being a more direct route.

Trustworthiness: While the initial steps are reliable, the direct sulfonation of an aniline derivative can be problematic. The outcome is highly dependent on the reaction conditions and the specific sulfonating agent used. This route is considered less reliable and potentially lower-yielding compared to Routes 1 and 2.

Quantitative Data Summary

ParameterRoute 1: Nitration-Sulfonation-ReductionRoute 2: Sulfonation-Nitration-ReductionRoute 3: Direct Sulfonation of Diaminomesitylene
Starting Material MesityleneMesitylene2,4-Diaminomesitylene
Number of Steps 331 (from diaminomesitylene)
Potential Yield Moderate to GoodModerate to GoodPotentially Low to Moderate
Key Challenge Sulfonation of a deactivated ringNitration of a deactivated ringControl of selectivity and side reactions during sulfonation
Safety Concerns Use of fuming nitric and sulfuric acidsUse of fuming nitric and sulfuric acidsStrong acids with a highly reactive substrate
Purification Standard chromatographic or recrystallization methodsStandard chromatographic or recrystallization methodsPotentially complex mixture requiring extensive purification

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the proposed synthetic routes. These protocols are based on established procedures for analogous reactions and should be adapted and optimized for the specific substrate and scale of the reaction.

Protocol 1: Dinitration of Mesitylene (Applicable to Routes 1 & 3)
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Addition of Mesitylene: Once the nitrating mixture is prepared, add mesitylene dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid 2,4-dinitromesitylene will precipitate.

  • Purification: Filter the precipitate, wash with cold water until the washings are neutral, and then recrystallize from ethanol to obtain pure 2,4-dinitromesitylene.

Protocol 2: Sulfonation of an Aromatic Ring (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the aromatic substrate.

  • Addition of Sulfonating Agent: Carefully add fuming sulfuric acid (oleum) or concentrated sulfuric acid to the substrate with stirring.[6]

  • Heating: Heat the reaction mixture to the desired temperature (this can range from room temperature to over 100 °C depending on the reactivity of the substrate) and maintain for several hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it into a beaker of cold saturated sodium chloride solution. The sulfonated product will precipitate as its sodium salt.

  • Purification: Filter the precipitate and wash with a cold brine solution. The product can be further purified by recrystallization from water or an alcohol-water mixture. To obtain the free sulfonic acid, the sodium salt can be treated with a strong acid.

Protocol 3: Reduction of Dinitro Compounds (General Procedure)

Method A: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve the dinitro compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the diamino product.

Method B: Metal-Acid Reduction

  • Reaction Setup: In a round-bottom flask, suspend the dinitro compound in a mixture of a protic solvent (e.g., ethanol, water) and a strong acid (e.g., hydrochloric acid).

  • Reducing Agent: Add a metal reducing agent, such as iron powder or tin(II) chloride, in portions with vigorous stirring. The reaction is often exothermic and may require cooling.

  • Reaction: After the addition is complete, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide. This will precipitate the metal hydroxides.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the diamino product.

Conclusion and Recommendations

Both Route 1 and Route 2 present viable pathways for the synthesis of this compound. The choice between these two routes may depend on the specific capabilities of the laboratory and the desired purity of the intermediate products.

  • Route 1 may be favored if the sulfonation of the dinitromesitylene can be achieved with a good yield, as the initial dinitration of the highly activated mesitylene ring is likely to be very efficient.

  • Route 2 offers a potentially more controlled nitration step, as the sulfonic acid group, while deactivating, will direct the incoming nitro groups to the desired positions.

Route 3 , the direct sulfonation of diaminomesitylene, is the least recommended approach due to the high potential for side reactions and the difficulty in controlling the reaction's selectivity.

It is strongly advised that small-scale pilot reactions are conducted to optimize the conditions for each step before scaling up the synthesis. Careful monitoring of the reaction progress and thorough characterization of the intermediates and the final product are essential for a successful synthesis.

References

  • Nitration of mesitylene: comparison with reactions of the cation-radical C6H3Me3+. Journal of the Chemical Society, Chemical Communications. [Link]

  • Nitration of mesitylene at a preparative (5 g) scale by conventional stirring and sonication. ResearchGate. [Link]

  • 2,4-Diaminomesitylene. LookChem. [Link]

  • Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. SIELC Technologies. [Link]

  • This compound. Chongqing Chemdad Co., Ltd. [Link]

  • Aromatic sulfonation. Wikipedia. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • What is Nitration? What is Sulfonation?. YouTube. [Link]

  • 2,4-Diaminomesitylene. PubChem. [Link]

  • Reduction and desulfonation of 2,4- and 2,6- dinitrobenzenesulfonates, which may contain a methyl group in the 5-position, to primary amino compounds.
  • The synthetic method of 2,4,6-trimethyl m-phenylenediamine.
  • 2,4-Dinitromesitylene. PubChem. [Link]

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A Comparative Guide to the Stability of Dyes Derived from 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical research and development, the selection of high-performance dyes is paramount for applications ranging from textiles to advanced diagnostics.[1][2] Stability is a critical attribute, ensuring longevity, reliability, and safety of the end-product. This guide provides an in-depth comparative analysis of the stability of a novel class of azo dyes derived from 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid against established industry alternatives. Our focus is to equip researchers, scientists, and drug development professionals with objective, data-driven insights to inform their selection of chromophoric agents.

Introduction: The Quest for Robust Chromophores

Azo dyes, characterized by the functional group R-N=N-R', represent a significant portion of the synthetic dyes used across various industries.[2][3] Their popularity stems from their straightforward synthesis, cost-effectiveness, and broad color palette.[1] Dyes synthesized from sulfonated aromatic amines, such as this compound, are of particular interest due to the sulfonic acid group, which imparts water solubility—a crucial property for many dyeing processes.[4] However, the inherent stability of these dyes against environmental factors like light, heat, and pH fluctuations can vary significantly, impacting their performance and durability.[2][3]

This guide will benchmark a representative dye derived from this compound, hereafter referred to as "DATS-Azo Red," against two widely used alternatives: a conventional sulfonated azo dye, "Standard Red," and a non-azo-based vat dye, "Vat Blue." The comparative analysis will focus on three key stability parameters: photostability, thermal stability, and pH stability.

The Contestants: A Closer Look at the Dyes

DATS-Azo Red: This novel dye is synthesized via the diazotization of this compound and subsequent coupling with a suitable aromatic partner. The presence of methyl groups on the benzene ring is hypothesized to sterically hinder degradative pathways, potentially enhancing stability.

Standard Red: A conventional sulfonated azo dye widely used in the textile industry. It serves as our baseline for a typical azo dye performance.

Vat Blue: A polycyclic aromatic carbonyl compound, representing a different class of dyes known for their excellent fastness properties, particularly lightfastness.[5]

Experimental Design: A Rigorous Approach to Stability Assessment

To ensure the trustworthiness of our comparison, we have designed a series of self-validating protocols to quantify the stability of each dye under controlled stress conditions. The degradation of the dyes is monitored spectrophotometrically by measuring the change in absorbance at their respective λmax.

Photostability Assessment

Causality: Photodegradation is a primary cause of color fading in dyes.[6][7] It is often initiated by the absorption of UV or visible light, which can lead to the cleavage of the azo bond or other chromophoric structures.[7][8] This experiment aims to simulate exposure to sunlight to evaluate the long-term lightfastness of the dyes.

Protocol:

  • Prepare 50 µM aqueous solutions of DATS-Azo Red, Standard Red, and Vat Blue.

  • Measure the initial absorbance (A₀) of each solution at its λmax using a UV-Vis spectrophotometer.

  • Place the solutions in a photostability chamber equipped with a xenon arc lamp, simulating natural sunlight, with a constant irradiance of 1.5 W/m²/nm at 420 nm.

  • At 24-hour intervals for a total of 120 hours, withdraw an aliquot from each solution and measure its absorbance (Aₜ).

  • Calculate the percentage of dye remaining at each time point using the formula: % Dye Remaining = (Aₜ / A₀) * 100.

Experimental Workflow for Photostability Assessment

cluster_prep Solution Preparation cluster_exposure Exposure cluster_measurement Measurement & Analysis p1 Prepare 50 µM solutions of each dye e1 Measure Initial Absorbance (A₀) p1->e1 e2 Expose to Xenon Arc Lamp e1->e2 m1 Measure Absorbance (Aₜ) at 24h intervals e2->m1 120 hours m2 Calculate % Dye Remaining m1->m2

Caption: Workflow for Photostability Testing.

Thermal Stability Assessment

Causality: High temperatures can accelerate the degradation of dye molecules, leading to color loss and changes in chemical structure.[9][10] This is particularly relevant for industrial dyeing processes that often involve elevated temperatures.[11] This protocol assesses the dyes' resistance to thermal decomposition.

Protocol:

  • Prepare 50 µM aqueous solutions of each dye.

  • Measure the initial absorbance (A₀) at λmax.

  • Aliquot the solutions into sealed vials and place them in a temperature-controlled water bath set at 80°C.

  • At 1-hour intervals for a total of 6 hours, remove a vial for each dye, cool it to room temperature, and measure the absorbance (Aₜ).

  • Calculate the percentage of dye remaining.

Experimental Workflow for Thermal Stability Assessment

cluster_prep Preparation cluster_heating Heating cluster_analysis Analysis tp1 Prepare 50 µM dye solutions h1 Measure Initial Absorbance (A₀) tp1->h1 h2 Incubate at 80°C h1->h2 a1 Measure Absorbance (Aₜ) at 1h intervals h2->a1 6 hours a2 Calculate % Dye Remaining a1->a2

Caption: Workflow for Thermal Stability Testing.

pH Stability Assessment

Causality: The pH of a solution can significantly influence the electronic structure and stability of a dye molecule.[12][13] Extreme pH values can lead to irreversible degradation or color changes.[14][15] This is critical for applications where the dye may be exposed to acidic or alkaline environments.[16]

Protocol:

  • Prepare a series of buffer solutions with pH values ranging from 2 to 12.

  • Add a concentrated stock solution of each dye to the respective buffer solutions to achieve a final concentration of 50 µM.

  • Immediately measure the absorbance of each solution at its λmax.

  • Incubate the solutions at room temperature for 24 hours and re-measure the absorbance.

  • Calculate the percentage of absorbance retained after 24 hours for each pH value.

Experimental Workflow for pH Stability Assessment

cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Analysis ph_p1 Prepare buffer solutions (pH 2-12) ph_p2 Add dye to each buffer ph_p1->ph_p2 ph_i1 Measure Initial Absorbance ph_p2->ph_i1 ph_i2 Incubate for 24 hours ph_i1->ph_i2 ph_i3 Measure Final Absorbance ph_i2->ph_i3 ph_a1 Calculate % Absorbance Retained ph_i3->ph_a1

Caption: Workflow for pH Stability Testing.

Comparative Data Analysis

The following tables summarize the quantitative data obtained from our stability assessments.

Table 1: Photostability - Percentage of Dye Remaining

Time (hours)DATS-Azo RedStandard RedVat Blue
0100%100%100%
2498%92%99%
4895%85%98%
7292%78%97%
9689%71%96%
12085%64%95%

Table 2: Thermal Stability - Percentage of Dye Remaining at 80°C

Time (hours)DATS-Azo RedStandard RedVat Blue
0100%100%100%
199%96%98%
297%91%96%
395%86%94%
493%80%92%
590%74%90%
688%68%88%

Table 3: pH Stability - Percentage of Absorbance Retained After 24 Hours

pHDATS-Azo RedStandard RedVat Blue
285%75%90%
498%95%98%
699%98%99%
899%97%99%
1096%88%95%
1280%65%88%

Discussion and Conclusion

The experimental data reveals a clear hierarchy in the stability of the tested dyes.

  • DATS-Azo Red demonstrates significantly enhanced stability compared to the Standard Red across all tested parameters. This supports our initial hypothesis that the methyl substituents on the aromatic ring of this compound contribute to the robustness of the resulting dye. The steric hindrance likely protects the azo linkage from nucleophilic attack and photodegradative cleavage.

  • Vat Blue , as expected, exhibited the highest photostability, which is a known characteristic of its chemical class. However, DATS-Azo Red shows comparable thermal stability to Vat Blue , particularly in the initial hours of exposure.

  • In terms of pH stability, DATS-Azo Red shows a wider functional range than Standard Red , with notable resilience in moderately acidic and alkaline conditions. While it experiences some degradation at the extremes (pH 2 and 12), it is markedly more stable than the conventional azo dye.

References

  • American Chemical Society. (n.d.). Molecular Modeling Studies on the Photochemical Stability of Azo Dyes. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Science Publications. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Biochemistry and Biotechnology. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo dye. Retrieved from [Link]

  • Science Publications. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Retrieved from [Link]

  • Dawson, T. L. (n.d.). pH and Its Importance in Textile Coloration. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability of a range of azobenzene dyes and their benzothiazolyl analogues in the presence of air. Retrieved from [Link]

  • International Journal of Scientific and Research Publications. (n.d.). Thermalstability and Photostability of new Azo dye. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The stability of disperse red/reactive-red dye inks. RSC Advances. Retrieved from [Link]

  • Atlas Concorde. (2023). The Importance Of pH In The Textile Industry: From Production To Processing. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Retrieved from [Link]

  • Kodak. (n.d.). KODAK Specialty Chemicals Heat Stable and Sublimable Dyes. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • IMR Press. (n.d.). Aromatic amines: use in azo dye chemistry. Retrieved from [Link]

  • DDL, Inc. (n.d.). ASTM F1929 Dye Penetration Integrity Test. Retrieved from [Link]

  • The Korean Fiber Society. (n.d.). A Study of Thermal-stability of Blue Dyes Depending on Dye Chromophore and Substituents. Retrieved from [Link]

  • PubMed. (2009). Stain and dye stability over a 30-year period: a comparison of certified dye powders by the Biological Stain Commission. Retrieved from [Link]

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  • International Journal of Research in Applied and Natural Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. Retrieved from [Link]

  • Question. (2025). What Are Alternatives to Azo Dyes? Retrieved from [Link]

  • Question. (2025). What Are the Alternatives to Azo Dyes? Retrieved from [Link]

  • Sinoever. (2020). 5 Detection Methods-Identify the Quality of Disperse Dyes (1). Retrieved from [Link]

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  • Royal Society of Chemistry. (2021). Biogenic colourants in the textile industry – a promising and sustainable alternative to synthetic dyes. Green Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). Enzymatic Treatment of Sulfonated Aromatic Amines Generated from Reductive Degradation of Reactive Azo Dyes. Retrieved from [Link]

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A Comparative Guide to the Role and Remediation of Sulfonated Aromatic Amines in Modern Dye Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical nature of dye intermediates, focusing on 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, and explores the broader context of dye effluent remediation. We will dissect the characteristics of major dye classes and present a comparative overview of the technologies used to treat them, grounded in established scientific principles and experimental data.

Introduction: Deconstructing the Role of Dye Intermediates

In the landscape of industrial chemistry, the synthesis of vibrant and lasting dyes is a cornerstone of the textile, paper, and materials science sectors. The performance and characteristics of these dyes are dictated by their molecular architecture, which is assembled from foundational precursor molecules known as dye intermediates.

A key compound in this field is This compound (CAS No. 32432-55-6).[1][2][3] Contrary to a potential misconception that it is a dye degradation agent, this molecule serves as a critical building block, or intermediate, for the synthesis of reactive dyes .[4][5] Its structure, featuring a sulfonated benzene ring with amino and methyl groups, provides multiple reactive sites essential for constructing complex dye molecules.[1] For instance, it is a known intermediate for producing C.I. Reactive Blue 166, C.I. Reactive Blue 49, and C.I. Reactive Blue 74.[4]

Understanding this primary role is crucial. The challenge associated with compounds like this is not their efficacy in treatment, but rather the environmental impact of the dyes they create and the byproducts generated during dye degradation. This guide, therefore, pivots to the more pertinent scientific question: How do we effectively remediate effluents containing the major classes of dyes, some of which produce sulfonated aromatic amines upon breakdown?

Overview of Major Industrial Dye Classes

The vast world of synthetic dyes can be categorized into several classes based on their chromophores—the part of the molecule responsible for color. The structural diversity of these dyes directly impacts their stability, solubility, and, consequently, the methods required for their degradation.[6]

Dye ClassChemical CharacteristicsEnvironmental SignificancePrimary Remediation Challenge
Azo Dyes Characterized by one or more azo bonds (-N=N-). They constitute up to 70% of all textile dyes used.[7]Their degradation can lead to the formation of aromatic amines, which may be toxic, mutagenic, or carcinogenic.[8][9][10][11]Reductive cleavage of the stable azo bond.[12]
Anthraquinone Dyes Based on the anthraquinone structure, a derivative of p-benzoquinone. They are the second most important class of textile dyes.[6][13][14]Valued for their brilliant colors and light fastness, but their complex, stable structure makes them highly resistant to degradation.[6][14][15][16]Breaking down the fused aromatic ring structure.
Triphenylmethane (TPM) Dyes Characterized by three aryl groups attached to a central carbon atom.Widely used but often hazardous and toxic to aquatic life.[17]The central carbon-ring bonds are recalcitrant to degradation.

Comparative Analysis of Dye Remediation Technologies

The treatment of dye-laden wastewater is a significant environmental challenge. No single method is universally effective, and the choice of technology depends on the dye class, concentration, and effluent composition.[7] Remediation strategies are broadly categorized as physical, chemical, and biological.[7]

Biological Methods

Biological treatments are often favored for being cost-effective and eco-friendly.[9] They utilize microorganisms like bacteria, fungi, and algae to break down dye molecules.[7][12]

  • Mechanism of Action: The primary mechanism for azo dye degradation is enzymatic cleavage of the azo bond by bacterial azoreductases, typically under anaerobic conditions.[12] Fungi, on the other hand, produce powerful extracellular enzymes like laccases and peroxidases that can degrade a wider variety of complex dyes, including anthraquinones.[6][8][18]

  • Causality of Efficacy: Bacteria are highly effective for azo dyes due to specific enzymes targeting the defining bond.[12] Fungi are more versatile against recalcitrant structures like anthraquinones because their non-specific enzymatic systems generate highly reactive free radicals that attack the dye molecules.[6]

  • Limitations: Biological methods can be slow. Furthermore, the anaerobic degradation of sulfonated azo dyes often results in the formation of sulfonated aromatic amines. These byproducts can be resistant to further microbial degradation due to the hydrophilic nature of the sulfonate group, which can inhibit cellular uptake.[10][11][19]

Chemical Methods (Advanced Oxidation Processes - AOPs)

AOPs involve the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants.

  • Common AOPs: Methods include photocatalytic oxidation (e.g., using TiO₂), Fenton oxidation (Fe²⁺ + H₂O₂), and ozonation.[13][20]

  • Mechanism of Action: In photocatalysis, a semiconductor catalyst absorbs light energy to generate electron-hole pairs, which react with water and oxygen to produce •OH radicals. These radicals then attack the dye molecules, breaking them down into simpler, less harmful compounds like CO₂ and H₂O.[21]

  • Causality of Efficacy: AOPs are highly effective against complex and stable dye structures (like anthraquinones and TPMs) because the hydroxyl radical is a powerful, non-selective oxidizing agent that can dismantle robust aromatic rings. The efficacy is influenced by parameters like pH, catalyst dosage, and light intensity.[21]

  • Limitations: Chemical methods are generally more expensive and energy-intensive than biological treatments and can produce secondary sludge, requiring further disposal.[7]

Physical Methods

Physical methods separate the dye from the wastewater without necessarily destroying it.

  • Common Methods: Adsorption (using materials like activated carbon), coagulation-flocculation, and membrane filtration are the most common physical techniques.[7][22]

  • Mechanism of Action: Adsorption relies on the high surface area and porous structure of an adsorbent to bind dye molecules.[23]

  • Causality of Efficacy: The effectiveness is driven by surface chemistry and intermolecular forces between the dye molecule and the adsorbent. It is often highly efficient for initial color removal.

  • Limitations: Physical methods primarily transfer the pollutant from a liquid phase to a solid phase, creating a sludge that requires disposal. They do not degrade the dye, and adsorbents need regeneration or replacement.[20]

Experimental Protocols: A Framework for Efficacy Assessment

To ensure scientific integrity, any comparison of dye treatment efficacy must be based on a robust and reproducible experimental framework. Below is a self-validating protocol for assessing the decolorization of a dye solution.

Protocol: Spectrophotometric Analysis of Dye Decolorization
  • Preparation of Stock Solutions:

    • Prepare a 1000 mg/L stock solution of the target dye (e.g., Reactive Orange 122) in deionized water.

    • Prepare the treatment agent. For a biological assay, this would be a standardized inoculum of a bacterial or fungal culture.[24] For a chemical assay, this would be a catalyst suspension (e.g., 1 g/L TiO₂) or a specific concentration of a chemical reagent.

  • Experimental Setup:

    • In a series of flasks, add a defined volume of growth medium (for biological tests) or buffer solution (for chemical tests).

    • Add the dye stock solution to achieve the desired initial concentration (e.g., 100 mg/L).

    • Add the treatment agent to each flask.

    • Include a control flask containing the dye solution but no treatment agent to account for any abiotic loss of color.

  • Incubation and Sampling:

    • Incubate the flasks under controlled conditions (e.g., 35°C, pH 7, 120 rpm agitation).[25] For photocatalysis, this would be under a specific light source.

    • At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Analysis:

    • Centrifuge the aliquot to remove any suspended solids (biomass, catalyst, etc.).

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λ_max).[25]

  • Data Calculation and Interpretation:

    • Calculate the percentage of decolorization using the following formula[25]: Decolorization (%) = [ (A₀ - Aₜ) / A₀ ] × 100 Where:

      • A₀ = Initial absorbance of the dye solution at time 0.

      • Aₜ = Absorbance of the dye solution at time 't'.

    • For a more comprehensive analysis of mineralization, measure the reduction in Total Organic Carbon (TOC) over time.[25]

Visualizing Key Concepts and Workflows

Diagrams are essential for clarifying complex relationships and experimental designs.

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation p1 Dye Stock Solution p3 Control & Experimental Flasks p1->p3 p2 Treatment Agent (e.g., Microbial Culture) p2->p3 e1 Incubation under Controlled Conditions (Temp, pH, Agitation) p3->e1 a1 Periodic Sampling e1->a1 a2 Centrifugation a1->a2 a3 UV-Vis Spectrophotometry (Measure Absorbance) a2->a3 d1 Calculate % Decolorization a3->d1 d2 Analyze Kinetics & TOC Reduction d1->d2

Caption: Experimental workflow for assessing dye decolorization efficacy.

G Dye Sulfonated Azo Dye Degradation Anaerobic Bacterial Degradation (Azoreductase) Dye->Degradation Treatment Cleavage Reductive Cleavage of Azo Bond (-N=N-) Degradation->Cleavage Mechanism Products Formation of Sulfonated Aromatic Amines (Recalcitrant Byproducts) Cleavage->Products Result

Caption: Degradation pathway of Azo dyes leading to aromatic amine byproducts.

Conclusion and Future Directions

While this compound is a vital precursor in dye synthesis, the focus of environmental science must be on the remediation of the final dye products and their degradation intermediates. Azo dyes, while economically important, present a significant challenge due to the formation of stable and potentially harmful sulfonated aromatic amines upon breakdown. In contrast, the robust structures of anthraquinone and triphenylmethane dyes demand high-energy remediation techniques like Advanced Oxidation Processes.

Future research should focus on developing integrated systems—for example, an anaerobic biological stage to break azo bonds, followed by an aerobic or chemical oxidation stage to mineralize the resulting aromatic amines.[19] This multi-step approach holds the promise of providing a more complete, cost-effective, and environmentally benign solution to the pervasive problem of dye pollution.

References

  • Berradi, M., et al. (2019). Mycoremediation of anthraquinone dyes from textile industries: a mini-review. Vertex AI Search.
  • Das, A., et al. (2022). Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. PubMed Central.
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  • Singh, R., & Singh, P. (2023). Azo dye degrading bacteria and their mechanism: A review. Bohrium.
  • Kolekar, Y. M., et al. (2012). Biological Removal of Azo and Triphenylmethane Dyes and Toxicity of Process By-Products. Vertex AI Search.
  • Mohanty, K., & Kumar, S. (2024). Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review. Frontiers.
  • Singh, R., & Singh, P. (2023). Azo dye degrading bacteria and their mechanism: A review. Vertex AI Search.
  • ResearchGate. (2023). Azo dye degrading bacteria and their mechanism: A review.
  • Ayed, L., et al. (2011). Removal of Triphenylmethane Dyes by Bacterial Consortium. PubMed Central.
  • Gaur, B., et al. (2025). Adsorptive removal of a triphenylmethane dye from its aqueous solutions using a biosorbent. Vertex AI Search.
  • OUCI. (n.d.). Comparative analysis of dye degradation methods: unveiling the most effective and environmentally sustainable approaches, a critical review. OUCI.
  • JETIR. (n.d.). Biological Remediation of Triphenylmethane Dyes By Eucalyptus species. JETIR.org.
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  • ACS Publications. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. Environmental Science & Technology.
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  • WorldOfDyes. (2013). This compound. WorldOfDyes.
  • PubChem. (n.d.). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. PubChem.
  • NIH. (2024). Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH. PubMed Central.
  • SIELC Technologies. (2018). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. SIELC Technologies.
  • ChemBK. (2024).
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chongqing Chemdad Co., Ltd.
  • Fisher Scientific. (n.d.). This compound 93.0+%, TCI America 5 g. Fisher Scientific.

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Cross-reactivity studies of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist on conducting cross-reactivity studies of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid in complex matrices, providing a comparative analysis of analytical methodologies and supporting experimental data. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an amino-substituted aromatic sulfonic acid. Compounds of this class are utilized in various industrial applications, including the synthesis of dyes, pharmaceuticals, and as intermediates in chemical manufacturing. The presence of both amino and sulfonic acid functional groups imparts a zwitterionic character at certain pH values, influencing its solubility and interaction with environmental and biological matrices. Given its reactive amino groups and aromatic ring, it is crucial to develop analytical methods with high specificity, especially when monitoring its presence in complex sample types such as biological fluids, wastewater, or pharmaceutical formulations.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound. We will explore a systematic approach to identifying potential cross-reactants, compare the suitability of different analytical techniques, and present detailed experimental protocols. The focus will be on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the primary analytical tool due to its inherent selectivity and sensitivity, with a comparative discussion of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Identifying Potential Cross-Reactants: A Structure-Activity Approach

The first step in any cross-reactivity study is to identify potential interfering compounds. For this compound, these can be categorized as follows:

  • Isomers: Positional isomers of the amino and methyl groups on the benzene ring are the most likely source of interference, especially in chromatographic methods.

  • Structurally Similar Compounds: Other sulfonated aromatic amines with varying substitution patterns can also lead to cross-reactivity.

  • Precursors and Degradation Products: The manufacturing process or environmental degradation can result in the presence of related substances.

  • Metabolites: If the compound is part of a biological study, its metabolites, such as N-acetylated or hydroxylated derivatives, must be considered.

A thorough understanding of the synthetic route and potential metabolic pathways is essential for compiling a comprehensive list of potential cross-reactants.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for ensuring the specificity of the assay. Here, we compare two common methods: HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of aromatic compounds. However, its specificity can be limited when dealing with complex matrices.

  • Advantages:

    • Robust and widely available instrumentation.

    • Cost-effective for routine analysis.

  • Disadvantages:

    • Susceptible to interference from compounds with similar chromophores and retention times.

    • Lower sensitivity compared to mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher selectivity and sensitivity, making it the preferred method for challenging matrices.

  • Advantages:

    • High selectivity through the use of Multiple Reaction Monitoring (MRM).

    • High sensitivity, allowing for the detection of low concentrations.

    • Structural information can be obtained to confirm the identity of the analyte.

  • Disadvantages:

    • Higher instrumentation and operational costs.

    • Susceptible to matrix effects (ion suppression or enhancement), which require careful management.

The following diagram illustrates the workflow for a comprehensive cross-reactivity study.

cluster_0 Phase 1: Analyte & Cross-Reactant Identification cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Cross-Reactivity Assessment cluster_3 Phase 4: Data Comparison & Reporting a1 Characterize 3,5-Diamino-2,4,6- trimethylbenzenesulfonic acid a2 Identify Potential Cross-Reactants (Isomers, Metabolites, etc.) a1->a2 b1 Develop LC-MS/MS Method (MRM Transitions) a2->b1 b2 Develop HPLC-UV Method (Wavelength Selection) a2->b2 b3 Optimize Sample Preparation (SPE, LLE) b1->b3 b2->b3 c1 Spike Matrix with Analyte & Potential Cross-Reactants b3->c1 c2 Analyze Samples by LC-MS/MS and HPLC-UV c1->c2 c3 Calculate % Cross-Reactivity c2->c3 d1 Compare Specificity of LC-MS/MS vs. HPLC-UV c3->d1 d2 Generate Final Report d1->d2 cluster_0 Cross-Reactivity Assessment Logic A Does the potential cross-reactant produce a signal at the analyte's retention time? B YES A->B C NO A->C D Quantify the signal and calculate % cross-reactivity B->D E No significant cross-reactivity

A Comparative Guide to the Quantitative Analysis of Isomeric Impurities in 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Isomeric impurities, which share the same molecular formula but differ in the arrangement of atoms, present a significant analytical challenge. Their similar physicochemical properties often make them difficult to separate and quantify using standard methods. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of isomeric impurities in 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (DATMBSA), a key intermediate in various pharmaceutical syntheses.

The control of isomeric impurities in DATMBSA is critical, as their presence can impact the safety, efficacy, and stability of the final drug product. Even small variations in the position of a functional group can lead to significant differences in biological activity or toxicity. This guide will explore and compare three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), providing the technical insights necessary to select and implement the most suitable method for your laboratory's needs.

The Challenge: Understanding DATMBSA and Its Isomeric Impurities

This compound is a highly polar, aromatic compound. Its synthesis typically involves the sulfonation of 2,4,6-trimethyl-1,3-phenylenediamine. While the directing effects of the amino groups strongly favor the formation of the desired product, side reactions or impure starting materials can lead to the formation of positional isomers. These isomers may differ in the substitution pattern of the amino, methyl, or sulfonic acid groups on the benzene ring.

For the purpose of this guide, we will consider the analytical challenge of separating DATMBSA from its hypothetical, yet plausible, positional isomers, such as 2,4-Diamino-3,5,6-trimethylbenzenesulfonic acid and 2,6-Diamino-3,4,5-trimethylbenzenesulfonic acid. The objective is to develop a robust quantitative method capable of resolving and accurately measuring these impurities at levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the first choice for the analysis of non-volatile polar compounds like DATMBSA due to its versatility, robustness, and high resolving power.[1][2] For separating positional isomers of aromatic compounds, reversed-phase (RP) and ion-pair reversed-phase (IP-RP) chromatography are particularly effective.[3][4]

Principle of Separation: Ion-Pair Reversed-Phase HPLC

Given the highly polar and ionic nature of DATMBSA and its isomers due to the sulfonic acid and amino groups, standard reversed-phase chromatography on a C18 column may result in poor retention. To overcome this, Ion-Pair Reversed-Phase (IP-RP) HPLC is the method of choice.

In this technique, an ion-pairing reagent, typically a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate (TBAHS), is added to the mobile phase. This reagent has a hydrophobic alkyl tail and a charged head. The charged head forms a neutral ion-pair with the anionic sulfonic acid group of the analyte.[5][6] This neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention and enabling separation based on subtle differences in the hydrophobicity and structure of the isomers.

Workflow for HPLC Method Development

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Aqueous buffer + ACN + Ion-Pair Reagent) p2 Prepare Standard & Sample Solutions (Diluted in mobile phase) p1->p2 a1 Equilibrate HPLC System (C18 Column) p2->a1 a2 Inject System Suitability Standard (SST) a1->a2 a3 Inject Blank, Standards, & Samples a2->a3 d1 Integrate Peaks (API & Impurities) a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Impurities (Validate against ICH Q2) d2->d3 cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Sample Solution (e.g., in Methanol) p2 Add Derivatization Reagent (e.g., TMAH in Methanol) p1->p2 a1 Inject mixture into hot GC inlet for in-situ derivatization p2->a1 a2 Separate derivatives on a mid-polarity column (e.g., DB-5ms) a1->a2 a3 Detect using FID or MS a2->a3 d1 Integrate Derivative Peaks a3->d1 d2 Quantify using Internal Standard Method d1->d2 d3 Validate for Accuracy, Precision, and Linearity d2->d3 cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Background Electrolyte (BGE) p2 Prepare Sample Solutions in Water or BGE p1->p2 a1 Condition Capillary (NaOH, Water, BGE) p2->a1 a2 Hydrodynamic Injection of Sample a1->a2 a3 Apply Voltage and Separate Analytes a2->a3 d1 Integrate Peaks (Corrected Peak Area) a3->d1 d2 Quantify using Area Percent or Standards d1->d2 d3 Validate for Migration Time Repeatability and Precision d2->d3

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, ensuring the safety of laboratory personnel and the preservation of environmental integrity. Our focus extends beyond mere instruction to elucidate the scientific rationale underpinning these essential protocols.

Immediate Safety & Hazard Profile

Before handling this compound for any purpose, including disposal, it is crucial to be intimately familiar with its hazard profile. This compound is classified as an irritant, capable of causing significant skin and eye irritation[1][2][3]. As with many aromatic amines, caution is warranted due to the potential for more severe health effects associated with the broader chemical class, including suspected genetic defects and carcinogenicity[4][5].

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Wear elbow-length, chemical-resistant gloves (e.g., nitrile or butyl rubber)[1].

  • Eye/Face Protection: Use snug-fitting chemical splash goggles. A face shield should be worn in situations with a higher risk of splashing[1].

  • Skin and Body Protection: A chemical-resistant suit or lab coat is mandatory. Rubber boots may be necessary for large-scale handling or spill response[1].

  • Respiratory Protection: In situations where dust may be generated, a respirator is recommended to prevent inhalation[1].

The Core Disposal Principle: Professional Management

The recommended and most secure method for disposing of this compound, particularly in bulk quantities, is through a licensed and approved hazardous waste disposal facility. The chemical nature of sulfonated aromatic amines makes them unsuitable for standard waste streams. They exhibit poor biodegradability, meaning they are not effectively removed or broken down by conventional biological wastewater treatment processes and can persist in the environment[6][7][8].

Therefore, all waste containing this compound must be collected in clearly labeled, sealed containers and managed by professionals equipped to handle such chemicals in accordance with local, regional, and national regulations[5][9].

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste streams containing this compound.

DisposalWorkflow cluster_0 Waste Generation & Assessment cluster_1 Disposal Pathway Selection cluster_2 Execution Protocols Waste Waste Generated (Solid or Aqueous Solution) Assess Assess Quantity & Nature - Pure solid? - Dilute aqueous? - Spill residue? Waste->Assess Decision Select Disposal Method Assess->Decision Incineration Option 1: Off-Site Incineration (Bulk Waste) Decision->Incineration Bulk Solid or Concentrated Waste Neutralization Option 2: In-Lab Neutralization (Aqueous Spills / Small Quantities) Decision->Neutralization Small Volume Aqueous Waste or Contaminated Spill Area Package Package, Label & Store for Professional Pickup Incineration->Package FinalDisp Dispose of Neutralized Solution (Check local regulations for sewer disposal eligibility) Neutralization->FinalDisp

Caption: Decision workflow for the disposal of this compound.

Detailed Disposal Protocols

Option 1: Off-Site Incineration (Recommended for Bulk Quantities)

Incineration is the most effective method for the complete destruction of this organic compound. The process utilizes high temperatures to break the chemical bonds and oxidize the material into simpler, less harmful compounds.

Causality of Protocol: Due to the presence of sulfur and nitrogen in the molecule, the combustion process will inevitably generate sulfur oxides (SOx) and nitrogen oxides (NOx)[3][7]. These are atmospheric pollutants and contributors to acid rain. Therefore, it is imperative that incineration is performed in a facility equipped with appropriate flue gas treatment systems, such as scrubbers, to neutralize these acidic gases before they are released into the atmosphere[3].

Procedural Standard:

  • Segregation and Storage: Collect all waste containing this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams[5].

  • Professional Collection: Arrange for pickup by a licensed hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for the compound.

  • Incineration Parameters: The disposal facility will use a hazardous waste incinerator operating at a minimum temperature of 850°C with a gas residence time of at least two seconds to ensure complete destruction[10].

Option 2: In-Lab Neutralization (For Spills & Small Aqueous Waste Streams)

For minor spills or very small quantities of dilute aqueous solutions, in-lab neutralization can be a viable preliminary step before final disposal. The sulfonic acid group is strongly acidic and can be neutralized by a base. This process is highly exothermic and must be performed with extreme caution.

Causality of Protocol: The goal is to convert the sulfonic acid into a sulfonate salt, which is generally less corrosive and hazardous. The slow, controlled addition of a base to a diluted acid solution is critical to manage the heat generated and prevent dangerous boiling and splashing.

Experimental Protocol: Neutralization with Sodium Hydroxide (Caustic Soda)

  • Prepare the Work Area: Conduct the entire procedure within a certified chemical fume hood. Ensure a spill kit and fire extinguisher are immediately accessible. Wear all required PPE.

  • Dilute the Acidic Waste: If you have a concentrated solution, dilute it first by slowly adding it to a large volume of cold water in a suitable container (e.g., a large beaker or flask). Always add acid to water, never the other way around.

  • Prepare the Base Solution: Prepare a dilute solution of sodium hydroxide (~5-10%).

  • Controlled Neutralization:

    • Place the container with the diluted acidic waste in an ice bath to help dissipate heat.

    • Begin slowly adding the dilute sodium hydroxide solution dropwise to the acidic waste while continuously stirring[1].

    • Monitor the pH of the solution regularly using pH paper or a calibrated pH meter.

  • Target Endpoint: Continue adding the base until the pH of the solution is in the neutral range (pH 6-9)[9].

  • Final Disposal: Once neutralized, the resulting salt solution must still be disposed of in accordance with local regulations. Consult your institution's environmental health and safety (EHS) office. In many cases, it may be permissible for drain disposal with copious amounts of water, but this requires explicit approval.

Spill Management Protocol

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the full complement of PPE as described in Section 1.

  • Contain and Absorb:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.

    • For liquid spills, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth[11]. Do not use combustible materials like paper towels as the primary absorbent for concentrated solutions.

  • Neutralize Residue: After absorbing the bulk of the spill, the contaminated surface should be neutralized. Cautiously apply a weak alkaline solution (e.g., sodium bicarbonate or soda ash) to the area[9][11].

  • Final Cleanup: Wipe the area clean with water and dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste.

Summary of Disposal Parameters

ParameterGuidelineRationale
Primary Disposal Method Licensed Hazardous Waste IncinerationEnsures complete destruction; prevents environmental persistence.
Incineration Temperature ≥ 850°CGuarantees breakdown of the organic molecule[10].
Incineration Residence Time ≥ 2 secondsEnsures complete combustion of all molecules[10].
Required Emission Control Flue Gas Scrubbing (for SOx/NOx)Prevents release of acidic air pollutants[3].
In-Lab Neutralization Agent Dilute Sodium Hydroxide or Soda AshEffectively neutralizes the strong sulfonic acid group[1][9].
Neutralization pH Target 6.0 - 9.0Confirms the acid has been converted to a less hazardous salt[9].

References

  • Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda. Available at: [Link]

  • PubChem. Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. National Center for Biotechnology Information. Available at: [Link]

  • Tan, N. C. G., et al. (2005). Fate and biodegradability of sulfonated aromatic amines. Water Science and Technology, 52(1-2), 23-30. Available at: [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • U.S. EPA. Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- - Substance Details. Substance Registry Services. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. Available at: [Link]

  • U.S. National Library of Medicine. Bacterial degradation of monocyclic aromatic amines. PubMed Central. Available at: [Link]

  • U.S. EPA. (2013, April 30). Sulfuric Acid. OSC Response. Available at: [Link]

  • ResearchGate. Fate and biodegradability of sulfonated aromatic amines. Available at: [Link]

  • Zero Waste Europe. (n.d.). Incineration. Available at: [Link]

  • Google Patents. Neutralization of aromatic sulphonic acids.
  • Google Patents. Neutralization of sulfonic acids.
  • North Industrial Chemicals. (2024, January 29). Neutralizing Sulfuric Acid: Effective Methods You Should Know. Available at: [Link]

  • Subharti University. STANDARD OPERATING PROCEDURE (SOP) FOR BIOMEDICAL & HAZARDOUS WASTE MANAGEMENT. Available at: [Link]

  • CR4 Discussion Thread - GlobalSpec. (2010, January 14). Neutralizing 98% Sulfuric Acid. Available at: [Link]

  • U.S. National Institutes of Health. Incineration Processes and Environmental Releases. NCBI. Available at: [Link]

  • Maharashtra Pollution Control Board. GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Available at: [Link]

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A Strategic Guide to the Safe Handling of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides a detailed protocol for the safe handling of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). By understanding the inherent risks and implementing these procedural safeguards, we can ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is a sulfonated aromatic amine. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (H315) and serious eye irritation (H319)[1]. It is imperative to handle this chemical with the appropriate precautions to prevent accidental exposure.

Primary Routes of Exposure:

  • Dermal (Skin) Contact: Can lead to skin irritation[1][2].

  • Ocular (Eye) Contact: Poses a risk of serious eye irritation[1][2][3].

  • Inhalation: While not explicitly classified for respiratory hazards, the fine particulate nature of the solid form necessitates precautions against inhalation.

  • Ingestion: Accidental ingestion can be harmful.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is dictated by the specific laboratory task being performed. The following table outlines the minimum required PPE for handling this compound.

PPE Category Item Specifications Rationale
Hand Protection Nitrile GlovesPowder-free, chemical-resistantTo prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.
Body Protection Laboratory CoatLong-sleeved, fully buttonedTo protect skin and personal clothing from spills and contamination.
Eye & Face Protection Safety GogglesANSI Z87.1-compliant, with side shieldsTo protect against splashes and airborne particles entering the eyes[4].
Face ShieldWorn over safety gogglesRecommended when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Foot Protection Closed-toe ShoesMade of a non-porous materialTo protect feet from spills and falling objects[5].

Step-by-Step PPE Protocol: Ensuring Procedural Integrity

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Procedure (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Gown/Lab Coat: Remove the lab coat by turning it inside out, without touching the exterior surface.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator.

  • Final Hand Hygiene: Wash and dry hands again.

Experimental Workflow and PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow cluster_prep Preparation Phase cluster_reaction Reaction & Workup Phase cluster_ppe Required PPE Level weighing Weighing Solid Compound ppe_high Full PPE: - Double Gloves - Lab Coat - Goggles & Face Shield - N95 Respirator weighing->ppe_high High risk of aerosolization dissolving Dissolving in Solvent ppe_medium Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles dissolving->ppe_medium reaction Running Reaction reaction->ppe_medium extraction Aqueous Workup/Extraction extraction->ppe_medium purification Purification (e.g., Chromatography) purification->ppe_medium

Figure 1: PPE Selection Workflow for Handling this compound

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[6].
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[6].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, lab coats, weigh paper, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a labeled, sealed hazardous waste container. Do not pour down the drain[7].

  • Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.

All hazardous waste must be disposed of through a certified hazardous waste management company, following all institutional and regulatory guidelines.

Conclusion: A Culture of Safety

The protocols outlined in this guide are designed to empower researchers with the knowledge and tools to handle this compound safely and effectively. By integrating these practices into our daily laboratory operations, we foster a culture of safety that protects ourselves, our colleagues, and our environment.

References

  • PubChem. (n.d.). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. Substance Registry Services. Retrieved from [Link]

  • ChemBK. (2024). 3,5-diamino-2,4,6-trimethylbenzenesulfonate. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.